L-Alanine isopropyl ester
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
CAS番号 |
39825-33-7 |
|---|---|
分子式 |
C6H13NO2 |
分子量 |
131.17 g/mol |
IUPAC名 |
propan-2-yl (2S)-2-aminopropanoate |
InChI |
InChI=1S/C6H13NO2/c1-4(2)9-6(8)5(3)7/h4-5H,7H2,1-3H3/t5-/m0/s1 |
InChIキー |
QDQVXVRZVCTVHE-YFKPBYRVSA-N |
溶解性 |
not available |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Fundamental Properties of L-Alanine Isopropyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Alanine isopropyl ester, and more commonly its hydrochloride salt, is a pivotal chiral building block in modern organic synthesis and pharmaceutical development. As a derivative of the naturally occurring amino acid L-alanine, it offers a versatile scaffold for the introduction of the alaninate (B8444949) moiety in a protected form. Its significance is underscored by its role as a key intermediate in the synthesis of blockbuster antiviral drugs, most notably Sofosbuvir, used in the treatment of Hepatitis C. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, analysis, and applications of this compound, tailored for professionals in research and drug development.
Chemical and Physical Properties
This compound is most frequently handled and stored as its hydrochloride salt to enhance stability and ease of handling. The properties of both the free ester and its hydrochloride salt are summarized below.
Table 1: General and Physical Properties
| Property | This compound | This compound Hydrochloride |
| Synonyms | Isopropyl L-alaninate, L-Alanine 2-propyl ester, O-Isopropyl-L-alanine | (S)-Isopropyl 2-aminopropanoate hydrochloride, H-Ala-OiPr HCl |
| CAS Number | 39825-33-7[1][2] | 62062-65-1[2][3] |
| Molecular Formula | C₆H₁₃NO₂ | C₆H₁₄ClNO₂[3] |
| Molecular Weight | 131.17 g/mol [4] | 167.63 g/mol [2][3] |
| Appearance | Colorless to light yellow liquid[1] | White to off-white crystalline powder[5] |
| Melting Point | 88-91 °C (may refer to the HCl salt) | 85 °C[6] |
| Boiling Point | 145.7 ± 13.0 °C (Predicted) | 191.4 °C at 760 mmHg[4] |
| Density | 0.968 ± 0.06 g/cm³ (Predicted)[1] | Not available |
| Solubility | Soluble in DMSO and Methanol (Slightly) | Soluble in water and ethanol.[7] High solubility in water and organic solvents.[3][8] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and purity assessment of this compound hydrochloride.
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the protons in the molecule. A reported ¹H NMR spectrum in D₂O shows the following peaks: δ= 1.17 (d, J= 6.3 Hz, 6H), 1.42 (d, J= 7.3 Hz, 3H), 4.01 (q, J= 7.3 Hz, 1H), 4.98 (m, 1H).[6] Another report in CDCl₃ indicates peaks at δ: 1.26-1.33 (9H, m), 3.68-3.71 (H, m), 4.97-5.04 (H, m).[9]
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the amine salt (N-H stretching), the ester carbonyl group (C=O stretching), and C-O and C-N stretching vibrations.
Reactivity and Stability
This compound hydrochloride is a stable crystalline solid under recommended storage conditions (cool, dry place). As an amino acid ester, its primary reactive sites are the amino group and the ester functionality.
-
Amino Group: The primary amine is nucleophilic and can react with various electrophiles. In its hydrochloride salt form, the amine is protonated, which protects it from many reactions until neutralized.
-
Ester Group: The ester is susceptible to hydrolysis under both acidic and basic conditions to yield L-alanine and isopropanol (B130326). This reaction is a key consideration in its use as a protecting group and in formulation development.
-
Thermal Stability: The compound is a solid with a defined melting point, suggesting reasonable thermal stability. However, at elevated temperatures, decomposition is expected.
Experimental Protocols
Synthesis of this compound Hydrochloride
A common method for the synthesis of this compound hydrochloride involves the direct esterification of L-alanine with isopropanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or by generating HCl gas in situ.[7]
Protocol 1: Using Thionyl Chloride and a Catalyst [2]
-
Reaction Setup: In a reaction vessel, mix isopropanol (e.g., 90 mL) and a catalytic amount of thionyl chloride (e.g., 4.36 mL) and stir for 5 minutes.
-
Addition of L-Alanine: Add L-alanine (e.g., 89 g, 1 mol) and a catalyst such as alumina (B75360) (e.g., 5 g).
-
Reaction: Stir the mixture at 20 °C and then maintain the temperature at 40 °C for 24 hours.
-
pH Adjustment: After the reaction, add 2N HCl to the solution to adjust the pH to approximately 5.5.
-
Concentration and Crystallization: Heat the solution to 45 °C and concentrate it. Cool the concentrated solution to 25 °C and add diethyl ether (e.g., 100 mL) while stirring to induce crystallization.
-
Isolation: Isolate the crystalline product by centrifugation or filtration.
References
- 1. This compound hydrochloride | 62062-65-1 [sigmaaldrich.com]
- 2. This compound hydrochloride | C6H14ClNO2 | CID 13089459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. spectrabase.com [spectrabase.com]
- 5. chinapharmas.com [chinapharmas.com]
- 6. This compound hydrochloride | 62062-65-1 | FA30147 [biosynth.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. CN106518694A - Novel preparation method of this compound hydrochloride - Google Patents [patents.google.com]
L-Alanine Isopropyl Ester: A Technical Guide to its Applications in Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Alanine isopropyl ester is a pivotal chemical intermediate with significant applications across pharmaceutical development and biochemical research. As a derivative of the essential amino acid L-alanine, its chiral nature and ester functionality make it a versatile building block for complex organic synthesis and a strategic component in advanced drug delivery systems. This technical guide provides an in-depth overview of its primary research uses, focusing on its role as a key intermediate in the synthesis of antiviral drugs, its function in phosphoramidate (B1195095) "ProTide" prodrugs to enhance therapeutic efficacy, and its application as a substrate in the enzymatic kinetic resolution of racemates. Detailed experimental protocols, quantitative data, and visualized chemical pathways are presented to support researchers in leveraging this compound for their work.
Application as a Chiral Intermediate in Pharmaceutical Synthesis
This compound, often used as its hydrochloride salt (H-Ala-OiPr HCl), is a critical starting material or intermediate in the synthesis of several high-profile Active Pharmaceutical Ingredients (APIs).[1] Its inherent chirality is leveraged to introduce the correct stereochemistry into the final drug molecule, which is often crucial for biological activity and safety.
Synthesis of Antiviral Drugs: Sofosbuvir and Tenofovir (B777) Alafenamide
Two of the most significant applications of this compound are in the production of the antiviral drugs Sofosbuvir (used to treat Hepatitis C) and Tenofovir Alafenamide (TAF, used to treat HIV and Hepatitis B).[2][3]
-
Sofosbuvir: In the synthesis of Sofosbuvir, this compound is reacted with a phosphorylating agent (like phenyl dichlorophosphate) to form a phosphoramidate intermediate. This intermediate is then coupled with a modified nucleoside to create the final prodrug structure.[4]
-
Tenofovir Alafenamide (TAF): The synthesis of TAF involves reacting a tenofovir-PMPA derivative with a chlorinating agent, followed by a one-pot reaction with phenol (B47542) and this compound to form the final phosphoramidate prodrug.[2][5]
The general synthetic workflow for incorporating the this compound moiety into these antiviral agents is depicted below.
Role in ProTide Prodrug Technology
This compound is a cornerstone of the ProTide (Pro-nucleotide) technology, a prodrug strategy designed to deliver nucleoside monophosphates into target cells efficiently.[6] Nucleoside analogues often require intracellular phosphorylation to become active, a process that can be slow and inefficient. ProTides bypass this rate-limiting step.
Mechanism of Action
The ProTide structure masks the negatively charged phosphonate (B1237965) group of the nucleotide analogue with two moieties: an aryl group (commonly phenoxy) and an amino acid ester, such as this compound. This neutralization of the charge increases the lipophilicity of the molecule, allowing it to permeate cell membranes more easily via passive diffusion.[6]
Once inside the cell, the prodrug is activated through a specific enzymatic cascade:
-
The ester bond of the this compound moiety is hydrolyzed by intracellular esterases, primarily Cathepsin A (CatA) and in the liver, Carboxylesterase 1 (CES1).[7] This step is typically the first and rate-determining step.
-
The resulting carboxylate intermediate undergoes spontaneous cyclization, leading to the release of the aryl group.
-
The remaining phosphoramidate bond between the alanine (B10760859) and the nucleotide is cleaved by a phosphoramidase, such as Histidine Triad Nucleotide-Binding Protein 1 (HINT1), to release the active nucleoside monophosphate.
-
Cellular kinases then convert the monophosphate to the active triphosphate form, which can inhibit viral polymerases.
Quantitative Data: Enhanced Bioavailability and Intracellular Concentration
The ProTide strategy significantly improves the pharmacokinetic profile of nucleotide drugs. Tenofovir Alafenamide (TAF), which contains the this compound moiety, demonstrates markedly superior performance compared to the earlier prodrug, Tenofovir Disoproxil Fumarate (TDF).
| Parameter | Tenofovir Disoproxil Fumarate (TDF) | Tenofovir Alafenamide (TAF) | Fold Change (TAF vs. TDF) | Reference(s) |
| Oral Dose | 300 mg | 10 mg or 25 mg | - | [3] |
| Plasma Tenofovir (TFV) Concentration | 99.98 ng/mL | 10.2 ng/mL | ~90% Reduction | [2] |
| Intracellular Active Metabolite (TFV-DP) in PBMCs | 346.85 fmol/10⁶ cells | 834.7 fmol/10⁶ cells | ~2.4-fold Increase | [2] |
| Intracellular Active Metabolite (TFV-DP) in PBMCs | - | - | ~4 to 7-fold Increase | [5] |
| Intracellular TFV-DP in Lymphoid Tissue | - | - | ~6.4 to 7.3-fold Increase | [8] |
| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹·M⁻¹) | Reference(s) |
| Cathepsin A | GS-7340 (TAF analogue) | 610 ± 190 | 1,777 ± 290 | 2.9 x 10⁶ | [2] |
Application in Enzymatic Kinetic Resolution
The ester functionality of this compound makes it a suitable substrate for hydrolase enzymes, such as lipases and proteases, in kinetic resolution processes. Kinetic resolution is a widely used method for separating racemic mixtures, where an enzyme selectively catalyzes the transformation of one enantiomer, leaving the other unreacted.
While specific data for this compound is sparse, studies on closely related alanine esters, such as the ethyl ester, provide a strong model for this application. Lipases, particularly from Candida antarctica, are effective biocatalysts for these resolutions.
Quantitative Data: Lipase-Catalyzed Resolution
The following data is for the kinetic resolution of a racemic α-methyl-β-alanine ethyl ester using Candida antarctica lipase (B570770) A (CAL-A) and B (CAL-B), demonstrating the principles applicable to similar substrates. The enzymes show opposite enantioselectivities.[9]
| Enzyme | Acyl Donor / Solvent | Conversion (%) | Substrate e.e. (%) | Product e.e. (%) | Enantiomeric Ratio (E) | Reference(s) |
| CAL-A | Ethyl butanoate | 48 | 91 (R) | 98 (S) | 7 | [9] |
| CAL-B | Ethyl butanoate | 48 | 94 (S) | 98 (R) | 10 | [9] |
e.e. = enantiomeric excess
This process allows for the separation and preparation of both enantiomers in high purity through a controlled enzymatic reaction.
Experimental Protocols
Protocol: Synthesis of Tenofovir Alafenamide (TAF) Intermediate
This protocol is a generalized representation for the coupling of this compound to the phosphonochloridate intermediate.[5]
-
Preparation of Phosphonochloridate: React ({[(2R)-l-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonic acid (PMPA) with phenol in N-methyl pyrrolidinone (NMP) using DCC as a coupling agent at 100°C for 16 hours to yield [(R)-2-(Phenylphosphono methoxy) propyl]adenine. Treat this product with a chlorinating agent such as thionyl chloride to obtain the reactive phosphonochloridate intermediate.
-
Coupling Reaction: Dissolve the phosphonochloridate intermediate in an appropriate organic solvent (e.g., dichloromethane).
-
Addition of Amine: In a separate vessel, neutralize this compound hydrochloride with a suitable base (e.g., triethylamine) in an organic solvent.
-
Reaction: Add the free this compound solution dropwise to the phosphonochloridate solution at a controlled temperature (e.g., 0-5°C).
-
Work-up: Allow the reaction to proceed to completion. Quench the reaction, wash the organic layer with aqueous solutions (e.g., sodium bicarbonate, brine), dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purification: Purify the resulting diastereomeric mixture of TAF via chromatography to isolate the desired (S) diastereomer at the phosphorus center.
Protocol: In Vitro Hydrolysis Assay using Cathepsin A
This protocol describes how to measure the rate of hydrolysis of a phosphoramidate prodrug like TAF by the enzyme Cathepsin A.[5]
-
Enzyme Activation: Prepare a reaction buffer (e.g., 25 mM MES, pH 6.5, 100 mM NaCl, 1 mM DTT, 0.1% NP-40). Pre-incubate recombinant human Cathepsin A (1 µg/mL) in the buffer at 37°C.
-
Inhibitor Pre-incubation (if applicable): For inhibition studies, pre-incubate the enzyme with serially diluted inhibitors for 10 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding the phosphoramidate substrate (e.g., TAF) to the enzyme mixture to a final concentration (e.g., 30 µM for single-point assays, or a range for kinetic analysis).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Quenching: At various time points, take aliquots of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile (B52724) containing an internal standard.
-
Analysis: Centrifuge the quenched samples to precipitate the protein. Analyze the supernatant using LC-MS/MS to quantify the formation of the hydrolyzed metabolite over time.
-
Data Analysis: Calculate the initial reaction rates and, for kinetic analysis, fit the data to the Michaelis-Menten equation to determine K_m and k_cat values.
Protocol: Lipase-Catalyzed Kinetic Resolution of an Alanine Ester
This protocol is based on the resolution of a racemic alanine ethyl ester and can be adapted for the isopropyl ester.[9]
-
Reaction Setup: To a solution of the racemic alanine ester (e.g., 1 mmol) in a suitable organic solvent (e.g., 5 mL of diisopropyl ether), add an acyl donor (e.g., ethyl butanoate, 5 mmol).
-
Enzyme Addition: Add the immobilized lipase (e.g., Candida antarctica lipase B, ~50 mg) to the solution.
-
Incubation: Seal the reaction vessel and place it on an orbital shaker at a controlled temperature (e.g., 45°C).
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and the enantiomeric excess (e.e.) of both the remaining substrate and the acylated product.
-
Termination and Work-up: Once the desired conversion is reached (typically ~50% for optimal separation), stop the reaction by filtering off the immobilized enzyme.
-
Separation: Remove the solvent and excess acyl donor under reduced pressure. Separate the unreacted (S)-alanine ester from the N-acylated (R)-product using column chromatography.
Conclusion
This compound is a compound of significant value in modern chemical and pharmaceutical research. Its utility as a chiral building block enables the stereospecific synthesis of complex antiviral drugs. Furthermore, its incorporation into ProTide prodrugs represents a highly successful strategy for overcoming the bioavailability challenges of nucleotide-based therapeutics, leading to drugs with improved safety and efficacy profiles. Its potential as a substrate for enzymatic resolutions further underscores its versatility. The data and protocols provided in this guide aim to equip researchers with the foundational knowledge to effectively utilize this compound in their drug discovery and development endeavors.
References
- 1. Pre-Clinical Evaluation of Tenofovir and Tenofovir Alafenamide for HIV-1 Pre-Exposure Prophylaxis in Foreskin Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasma and Intracellular Pharmacokinetics of Tenofovir in Patients Switched from Tenofovir Disoproxil Fumarate to Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. mdpi.com [mdpi.com]
- 8. ovid.com [ovid.com]
- 9. researchgate.net [researchgate.net]
L-Alanine Isopropyl Ester Hydrochloride: A Technical Guide for Researchers
Introduction: L-Alanine isopropyl ester hydrochloride is a key amino acid derivative serving as a versatile intermediate in various scientific and industrial applications. Its significance is particularly pronounced in pharmaceutical development and organic synthesis, where it functions as a crucial chiral building block.[1][2] This technical guide provides an in-depth overview of its chemical properties, synthesis protocols, and primary applications, tailored for researchers, scientists, and professionals in drug development.
Core Data and Chemical Identifiers
This compound hydrochloride is characterized by specific identifiers and physicochemical properties that are critical for its application in research and synthesis.
| Identifier | Value | Source |
| CAS Number | 62062-65-1 | [1][3][4] |
| Molecular Formula | C6H13NO2 · HCl | [1] |
| Molecular Weight | 167.63 g/mol | [1][5] |
| IUPAC Name | isopropyl (2S)-2-aminopropanoate;hydrochloride | [3][5] |
| Synonyms | (S)-2-Aminopropionic Acid Isopropyl Ester Hydrochloride, Isopropyl (S)-2-Aminopropionate Hydrochloride | |
| PubChem CID | 44228899 | [1] |
| MDL Number | MFCD08059709 | [1] |
| Physicochemical Properties | Value | Source |
| Appearance | White crystalline powder | [1] |
| Purity | ≥98% (TLC) | [1] |
| Melting Point | 85℃ | [4] |
| Solubility | Soluble in water and organic solvents like methanol (B129727) and DMSO.[1][6][7] | |
| Storage Conditions | Store at 0-8 °C | [1] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3][4] |
| Precautionary Statements | P260, P262, P271 | [3][4] |
Experimental Protocols: Synthesis Methodologies
The synthesis of this compound hydrochloride is primarily achieved through the esterification of L-Alanine. Below are detailed protocols for two distinct methods.
Method 1: Synthesis using Thionyl Chloride and Alumina (B75360) Catalyst
This method emphasizes reduced environmental impact by minimizing the use of highly corrosive thionyl chloride through the application of a reusable metal catalyst.[8]
-
Materials:
-
L-Alanine (89g, 1.0 mol)
-
Isopropanol (B130326) (180 mL)
-
Thionyl chloride (5.81 mL)
-
Alumina (10g)
-
2N Hydrochloric Acid (HCl)
-
Diethyl ether (100 mL)
-
-
Procedure:
-
Combine 180 mL of isopropanol and 5.81 mL of thionyl chloride in a reaction vessel. Stir the mixture for 5 minutes.[8]
-
Add 89g of L-Alanine and 10g of alumina to the vessel.[8]
-
Stir the suspension at 20°C and maintain the reaction temperature at 40°C for 24 hours.[8]
-
After the reaction period, cool the solution and dropwise add 2N HCl to adjust the pH to 6.[8]
-
Heat the solution to 45°C, then concentrate it.[8]
-
Cool the concentrated solution to 25°C and add 100 mL of diethyl ether while stirring to induce crystallization.[8]
-
Centrifuge the mixture at 3000 r/min for 10 minutes to collect the crystalline product.[8]
-
The resulting product is this compound hydrochloride with a reported purity of 99.4% and a yield of approximately 92.5%.[8]
-
Method 2: Synthesis via Ring-Closure and Opening
This novel route involves the formation of an oxazolidinedione intermediate from L-alanine, followed by ring-opening and salt formation.[9]
-
Materials:
-
4-methyl-2,5-oxazolidinedione (115g, 1.0 mol) (Synthesized from L-alanine and triphosgene)
-
Toluene (575g)
-
3-methyl-1-octylimidazolium bis(trifluoromethylsulfonyl)imide (ionic liquid catalyst) (46g)
-
Strongly acidic ion-exchange resin (23g)
-
Isopropanol (72g)
-
Dry hydrogen chloride gas
-
-
Procedure:
-
In a reactor, add 115g of 4-methyl-2,5-oxazolidinedione, 575g of toluene, 46g of the ionic liquid, and 23g of the acidic ion-exchange resin. Stir to create a uniform mixture.[9]
-
Add 72g of isopropanol to the mixture.[9]
-
Heat the reaction to 50°C and maintain stirring for 20 hours.[9]
-
After the reaction is complete, cool the mixture to room temperature.[9]
-
Filter the mixture to remove insoluble matter.[9]
-
Pass dry hydrogen chloride gas through the filtrate under cooling until no more solid precipitates.[9]
-
Stir for an additional 30 minutes, then collect the precipitated white solid by filtration. This is the crude product.[9]
-
Recrystallize the crude product from isopropanol to obtain pure this compound hydrochloride. The reported yield is approximately 83.2%.[9]
-
Applications in Research and Drug Development
This compound hydrochloride is a cornerstone intermediate in several high-value applications.
-
Pharmaceutical Synthesis: Its most prominent role is as a key intermediate in the synthesis of antiviral drugs, notably the anti-Hepatitis C virus (HCV) agent Sofosbuvir.[6][9][10] It is also used in the preparation of phosphoramidate (B1195095) prodrugs that act as inhibitors of HCV NS5B RNA-dependent RNA polymerase.[4]
-
Peptide Chemistry: The compound serves as a protected form of alanine, enabling its controlled incorporation into peptide chains during synthesis.[1][2]
-
Chiral Building Block: As a chiral molecule, it is an essential starting material in asymmetric synthesis, allowing for the creation of stereospecific pharmaceuticals and other fine chemicals.[1][6]
-
Biochemical Research: It is utilized in studies related to protein metabolism and synthesis, helping to elucidate the behavior of amino acids in biological systems.[1][2]
-
Other Industries: The compound also finds use in cosmetics for its moisturizing properties and in biotechnology as a component of cell culture media.[1]
Visualized Workflows and Relationships
General Synthesis Workflow
The following diagram illustrates the fundamental process of synthesizing this compound hydrochloride through the esterification of L-Alanine.
Caption: General synthesis pathway for this compound hydrochloride.
Role as a Pharmaceutical Intermediate
This diagram shows the logical relationship of this compound hydrochloride as a key intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs).
Caption: Role as a key intermediate in Active Pharmaceutical Ingredient (API) synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound hydrochloride | 62062-65-1 [sigmaaldrich.com]
- 4. This compound Hydrochloride CAS 62062-65-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. This compound hydrochloride | C6H14ClNO2 | CID 13089459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. This compound hydrochloride | 62062-65-1 [chemicalbook.com]
- 8. CN109467515B - Synthesis method of intermediate this compound hydrochloride - Google Patents [patents.google.com]
- 9. CN106518694A - Novel preparation method of this compound hydrochloride - Google Patents [patents.google.com]
- 10. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to the Synthesis of L-Alanine Isopropyl Ester
For Researchers, Scientists, and Drug Development Professionals
L-Alanine isopropyl ester is a crucial intermediate in the synthesis of various pharmaceuticals, most notably the antiviral drug Sofosbuvir. Its efficient and scalable synthesis is of significant interest to the pharmaceutical industry. This technical guide provides a detailed overview of the primary synthesis pathways for this compound, complete with experimental protocols, quantitative data, and process visualizations to aid researchers and professionals in drug development.
Core Synthesis Pathways
The synthesis of this compound, often isolated as its hydrochloride salt for improved stability and handling, is predominantly achieved through two main strategies: catalyzed direct esterification and a ring-closure/ring-opening approach.
Catalyzed Direct Esterification of L-Alanine with Isopropanol (B130326)
This method, a variation of the classic Fischer-Speier esterification, involves the direct reaction of L-Alanine with isopropanol in the presence of an acid catalyst.[1][2][3] A common approach utilizes thionyl chloride in small quantities, which reacts with isopropanol to form the catalytic species in situ, alongside a solid catalyst such as alumina (B75360) or silica.[4][5] This pathway is advantageous due to its relatively straightforward procedure and high yields.
The general reaction is as follows:
L-Alanine + Isopropanol --(Catalyst, Thionyl Chloride)--> this compound Hydrochloride
A detailed experimental protocol derived from patent literature is as follows[4][5]:
-
Reaction Setup: A reaction vessel is charged with isopropanol and a small amount of thionyl chloride, and the mixture is stirred.
-
Addition of Reactants: L-Alanine and a solid catalyst (alumina or silica) are added to the vessel.
-
Reaction Conditions: The mixture is stirred at room temperature (15-20°C) for a short period (e.g., 20-40 minutes) and then heated to a specific temperature (e.g., 38-42°C) for an extended period (e.g., 22-26 hours).
-
Work-up and Isolation:
-
The pH of the resulting solution is adjusted to 5-6 by the dropwise addition of 2N HCl.
-
The mixture is heated (e.g., to 45°C) and then concentrated.
-
After cooling to room temperature, diethyl ether is added to induce crystallization.
-
The crystalline product, this compound hydrochloride, is isolated by centrifugation.
-
| Parameter | Example 1[4] | Example 2[4] | Example 3[4] |
| L-Alanine | 89g (1 mol) | 89g (1 mol) | 89kg |
| Isopropanol | 180ml | 90ml | 180L |
| Thionyl Chloride | 5.81ml | 4.36ml | 5.81L |
| Catalyst | 10g Alumina | 5g Alumina | 10kg Alumina |
| Reaction Temp. | 40°C | 40°C | 40°C |
| Reaction Time | 24 hours | 24 hours | 24 hours |
| Final pH | 6 | 5.5 | 6 |
| Diethyl Ether | 100ml | 100ml | 100L |
| Yield | 92.5% | 90.85% | 93.7% |
| Purity | 99.4% | 99.1% | 99.2% |
Ring-Closure and Ring-Opening Synthesis Pathway
An alternative route to this compound hydrochloride involves the initial formation of a protected L-Alanine derivative, 4-methyl-2,5-oxazolidinedione, through a ring-closure reaction with triphosgene (B27547).[6] This intermediate is then subjected to a ring-opening reaction with isopropanol under acidic conditions to yield the desired product.[6] This method offers a different synthetic strategy that avoids the direct use of large quantities of corrosive reagents like thionyl chloride.[6]
The experimental procedure for this pathway can be summarized in two key stages[6]:
Stage 1: Synthesis of 4-methyl-2,5-oxazolidinedione
-
L-Alanine is reacted with triphosgene in a suitable solvent (e.g., 1,2-dichloroethane).
Stage 2: Ring-Opening and Salt Formation
-
Reaction Setup: The intermediate, 4-methyl-2,5-oxazolidinedione, is mixed with toluene, an ionic liquid (e.g., 3-methyl-imidazolium disulfate), and a strong acidic ion resin catalyst in a reactor.
-
Addition of Isopropanol: Isopropanol is added to the mixture.
-
Reaction Conditions: The mixture is heated (e.g., to 50°C) and stirred for an extended period (10-20 hours).
-
Work-up and Isolation:
-
The reaction mixture is cooled and filtered to remove insoluble materials.
-
Dry hydrogen chloride gas is passed through the filtrate to precipitate the product.
-
The resulting white solid, this compound hydrochloride, is collected by filtration and can be further purified by recrystallization from isopropanol.
-
| Parameter | Example 1[6] | Example 2[6] |
| 4-methyl-2,5-oxazolidinedione | 115g (1.0 mol) | 115g (1.0 mol) |
| Toluene | 230g | 400g |
| Ionic Liquid | 23g (3-methyl-imidazolium disulfate) | 35g (1,3-diethyl-imidazolium bisulfate) |
| Catalyst (Acidic Ion Resin) | 11.5g | 17g |
| Isopropanol | 60g | 66g |
| Reaction Temp. | 50°C | 50°C |
| Reaction Time | 10 hours | 15 hours |
| Yield | ~43.3% | ~71.3% |
Visualization of Synthesis Pathways
To further elucidate the described synthetic routes, the following diagrams illustrate the logical flow of each process.
References
- 1. Show how you would convert alanine to the following derivatives. ... | Study Prep in Pearson+ [pearson.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. CN109467515B - Synthesis method of intermediate this compound hydrochloride - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. CN106518694A - Novel preparation method of this compound hydrochloride - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility of L-Alanine Isopropyl Ester in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of L-Alanine isopropyl ester in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for researchers to determine these values experimentally. It includes detailed experimental protocols, analytical methodologies, and logical workflows to guide solubility studies.
Introduction to this compound and its Solubility
Qualitative Solubility Profile
Based on available information, this compound is qualitatively described as being slightly soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol. The ester's structure, with a polar amino group and a nonpolar isopropyl ester group, suggests it will exhibit a range of solubilities in different organic solvents. Generally, amino acid esters are more soluble in organic solvents than their corresponding free amino acids.
Experimental Determination of Solubility
To obtain precise and accurate solubility data, a well-designed experimental protocol is essential. The following section details a recommended methodology based on the gravimetric method, which is a reliable and widely used technique for determining the solubility of solids in liquids.[2][3][4]
This method involves saturating a solvent with the solute (this compound) at a constant temperature, and then determining the concentration of the solute in the saturated solution by weighing the residue after solvent evaporation.[2][3]
Experimental Protocol:
-
Apparatus and Materials:
-
Jacketed glass vessel with a magnetic stirrer and temperature controller
-
Thermostatic water bath
-
Analytical balance (±0.0001 g)
-
Syringes with filters (e.g., 0.45 µm PTFE)
-
Pre-weighed weighing bottles or petri dishes
-
Drying oven
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
-
Procedure: a. Add a known volume of the selected organic solvent to the jacketed glass vessel. b. Set the thermostatic water bath to the desired experimental temperature and allow the solvent to equilibrate. c. Add an excess amount of this compound to the solvent to create a slurry. d. Stir the mixture vigorously using the magnetic stirrer to facilitate the dissolution process and reach equilibrium. The time to reach equilibrium should be determined experimentally but is typically several hours. e. Once equilibrium is reached, stop stirring and allow the undissolved solid to settle for a sufficient period (e.g., 2-4 hours) to ensure a clear supernatant. f. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the experimental temperature) fitted with a filter to avoid drawing any solid particles. g. Transfer the collected saturated solution into a pre-weighed weighing bottle and record the total mass. h. Place the weighing bottle in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The drying should be continued until a constant weight is achieved. i. After drying, allow the weighing bottle to cool to room temperature in a desiccator before weighing it again to determine the mass of the dissolved this compound. j. Repeat the experiment at different temperatures to determine the temperature dependence of solubility.
-
Data Calculation: The mole fraction solubility (x) can be calculated using the following equation:
x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]
Where:
-
m₁ is the mass of the dissolved this compound
-
M₁ is the molar mass of this compound
-
m₂ is the mass of the solvent
-
M₂ is the molar mass of the solvent
The solubility can also be expressed in other units such as g/100 mL or mol/L.
-
For a more precise quantification of the dissolved this compound, especially at low concentrations, High-Performance Liquid Chromatography (HPLC) is a recommended analytical technique.[5][6][7]
Analytical Protocol:
-
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Detection Wavelength: this compound has a maximum absorption at approximately 205 nm, so detection should be set around this wavelength.[5]
-
Injection Volume: 10-20 µL.
-
-
Procedure: a. Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. b. Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration. c. After performing the solubility experiment as described in section 3.1, take an aliquot of the saturated supernatant and dilute it with the mobile phase to a concentration that falls within the range of the calibration curve. d. Inject the diluted sample into the HPLC system and determine the peak area corresponding to this compound. e. Use the calibration curve to determine the concentration of this compound in the diluted sample and then calculate the concentration in the original saturated solution.
Data Presentation
While specific quantitative data for this compound is not available in the searched literature, the following table structure is recommended for presenting experimentally determined solubility data for clear comparison.
Table 1: Solubility of this compound in Various Organic Solvents at Different Temperatures
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Mole Fraction |
| Methanol | 20 | Experimental Value | Experimental Value | Experimental Value |
| 30 | Experimental Value | Experimental Value | Experimental Value | |
| 40 | Experimental Value | Experimental Value | Experimental Value | |
| Ethanol | 20 | Experimental Value | Experimental Value | Experimental Value |
| 30 | Experimental Value | Experimental Value | Experimental Value | |
| 40 | Experimental Value | Experimental Value | Experimental Value | |
| Acetone | 20 | Experimental Value | Experimental Value | Experimental Value |
| 30 | Experimental Value | Experimental Value | Experimental Value | |
| 40 | Experimental Value | Experimental Value | Experimental Value | |
| Ethyl Acetate | 20 | Experimental Value | Experimental Value | Experimental Value |
| 30 | Experimental Value | Experimental Value | Experimental Value | |
| 40 | Experimental Value | Experimental Value | Experimental Value | |
| Other Solvents | ... | ... | ... | ... |
Visualization of Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Workflow for HPLC quantification of this compound in a saturated solution.
Conclusion
This technical guide outlines the necessary steps for the systematic determination of the solubility of this compound in organic solvents. While readily available quantitative data is scarce, the provided experimental and analytical protocols offer a solid foundation for researchers to generate reliable solubility data. This information is invaluable for optimizing reaction conditions, developing purification strategies, and designing effective drug delivery systems. It is recommended that these experimental procedures be performed to populate the solubility data table for specific research and development needs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. Experimental Study and Correlation of the Solid-liquid Equilibrium of Some Amino Acids in Binary Organic Solvents -Korean Chemical Engineering Research [koreascience.kr]
- 5. Method for determining related substances of this compound hydrochloride by adopting high performance liquid chromatography - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN112630314B - Separation method of this compound hydrochloride and enantiomer thereof - Google Patents [patents.google.com]
- 7. CN112782311B - HPLC (high performance liquid chromatography) determination method for L-isopropyl alanine in propane phenol fumarate tenofovir - Google Patents [patents.google.com]
An In-depth Technical Guide on the Stability of L-Alanine Isopropyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the stability of L-Alanine isopropyl ester hydrochloride (Ala-OiPr-HCl). Given the limited publicly available stability data for this specific molecule, this guide integrates information from material safety data sheets (MSDS), analogous amino acid esters, and fundamental principles of chemical stability. It is designed to offer a robust framework for handling, storing, and analyzing this compound.
Introduction
This compound hydrochloride is a key intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals.[1][2] Its utility as a chiral building block and in peptide synthesis makes understanding its stability profile critical for ensuring the purity, efficacy, and safety of downstream products.[1] This guide covers the principal degradation pathways, influential environmental factors, and analytical methodologies for assessing the stability of this compound.
Physicochemical Properties
A summary of the known physicochemical properties of this compound hydrochloride is presented below. These properties are fundamental to its handling and storage.
| Property | Value | Source(s) |
| Chemical Name | This compound hydrochloride | [3][4] |
| Synonyms | (S)-2-Aminopropionic Acid Isopropyl Ester Hydrochloride | [5] |
| CAS Number | 62062-65-1 | [3][4] |
| Molecular Formula | C₆H₁₃NO₂·HCl | [4] |
| Molecular Weight | 167.63 g/mol | [6][7] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 85 °C | [7] |
| Solubility | Soluble in water | [1] |
| Storage Temperature | Recommended 0-8 °C, Cool and dark place <15°C | [1][5][8] |
| Hygroscopicity | Hygroscopic | [5] |
Chemical Stability and Degradation
The stability of Ala-OiPr-HCl is primarily influenced by its ester and hydrochloride salt functionalities. The main degradation pathway is hydrolysis, which can be affected by moisture, pH, and temperature.
3.1 Primary Degradation Pathway: Hydrolysis
The principal route of degradation for this compound hydrochloride is the hydrolysis of the isopropyl ester bond. This reaction yields L-Alanine and isopropanol. The presence of the hydrochloride salt means the compound is most stable in acidic conditions. As the pH increases towards neutral or alkaline, the rate of hydrolysis significantly increases.[9][10]
Studies on the alkaline hydrolysis of various amino acid esters show that the reaction proceeds via hydroxide (B78521) ion attack on the ester carbonyl group.[9][10] The protonated amino group in the hydrochloride salt can influence the hydrolysis rate.[9]
3.2 Factors Influencing Stability
-
Moisture: Due to its hygroscopic nature, exposure to humidity is a critical factor.[5] Absorbed water can act as a reactant, accelerating hydrolysis. Therefore, the compound must be stored in tightly sealed containers in a dry environment.[3][4][11]
-
Temperature: Elevated temperatures increase the rate of chemical degradation. Recommended storage is at refrigerated (0-8 °C) or cool (<15 °C) temperatures to minimize thermal decomposition and hydrolysis.[1][5][8]
-
pH: The compound is expected to be most stable in a low pH environment. In solution, increasing the pH will catalyze hydrolysis. Forced degradation studies often use acidic and alkaline conditions to probe this susceptibility.[12][13]
-
Light: While not commonly cited as a primary concern for this molecule, photostability studies are a standard component of forced degradation testing to rule out light-induced degradation pathways.
Recommended Storage and Handling
Based on the physicochemical properties and stability profile, the following handling and storage procedures are recommended:
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][4] For long-term stability, storage at 0-8 °C is advised.[1][8] The material should be stored under an inert gas.[5]
-
Handling: Use personal protective equipment, including gloves and safety glasses.[4][14] Handle in a well-ventilated area to avoid dust formation and inhalation.[3][6][14] Avoid contact with skin and eyes.[6]
Analytical Methods for Stability Assessment
A robust stability-indicating analytical method is crucial for quantifying the parent compound and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) is the most suitable technique for this purpose.
5.1 Stability Study Workflow
A typical workflow for a stability study involves placing the sample under controlled storage conditions and testing it at predetermined time points.
5.2 Experimental Protocols
5.2.1 Protocol: Stability-Indicating HPLC Method
This hypothetical protocol is based on methods developed for related substances and enantiomeric purity of Ala-OiPr-HCl.[15][16][17]
-
Objective: To quantify this compound hydrochloride and separate it from its primary degradant, L-Alanine.
-
Chromatographic Column: Octadecyl bonded silica (B1680970) gel (C18), 4.6 mm x 250 mm, 5 µm.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate, pH adjusted) and a polar organic solvent like acetonitrile. An ion-pair reagent such as sodium heptanesulfonate may be required to improve retention and peak shape of the polar analytes.[15]
-
Flow Rate: 1.0 - 1.5 mL/min.[17]
-
Column Temperature: 30 °C.[17]
-
Detection Wavelength: UV detection at approximately 210 nm, where the molecule has a chromophore.[17]
-
Sample Preparation: Accurately weigh the sample and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.
-
Forced Degradation Sample Preparation:
-
Acid Hydrolysis: Dissolve the sample in 0.1M HCl and heat (e.g., at 60°C for 4 hours). Neutralize before injection.
-
Base Hydrolysis: Dissolve the sample in 0.1M NaOH and let it stand at room temperature. Neutralize before injection.[15]
-
Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide.
-
Thermal Degradation: Expose the solid sample to elevated temperatures (e.g., 80°C).
-
-
Validation: The method should be validated according to ICH guidelines, demonstrating specificity (peak purity analysis of stressed samples), linearity, accuracy, precision, and robustness.
5.2.2 Protocol: Karl Fischer Titration for Water Content
-
Objective: To quantify the water content in the solid material, which is crucial for the hygroscopic compound.
-
Method: Volumetric or coulometric Karl Fischer titration.
-
Apparatus: A standardized Karl Fischer titrator.
-
Procedure: Accurately weigh the sample and introduce it into the titration vessel containing the Karl Fischer reagent. The instrument will automatically titrate the water and provide the content, typically as a percentage.
Data Presentation
Quantitative stability data should be organized to clearly show trends over time and under different conditions.
Table 1: Example Stability Data for this compound Hydrochloride (Note: This is illustrative data based on expected behavior.)
| Time Point | Storage Condition | Appearance | Assay (% Label Claim) | L-Alanine (%) | Water Content (%) |
| T=0 | - | White Powder | 99.8% | <0.05% | 0.2% |
| 3 Months | 25°C / 60% RH | White Powder | 99.5% | 0.15% | 0.4% |
| 3 Months | 40°C / 75% RH | Off-white Powder | 98.2% | 1.1% | 1.2% |
| 6 Months | 25°C / 60% RH | White Powder | 99.2% | 0.3% | 0.5% |
| 6 Months | 40°C / 75% RH | Yellowish Powder | 96.5% | 2.5% | 1.8% |
Conclusion
The primary stability concern for this compound hydrochloride is hydrolysis, which is exacerbated by high temperature and humidity. As a hydrochloride salt, it is inherently susceptible to moisture absorption. To maintain its chemical integrity and purity, the compound must be stored in cool, dry conditions within well-sealed, inert containers. The implementation of a validated, stability-indicating HPLC method is essential for monitoring its purity over time and ensuring its suitability for use in research and drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound hydrochloride | 62062-65-1 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.ie [fishersci.ie]
- 5. This compound Hydrochloride | 62062-65-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. This compound hydrochloride | 62062-65-1 | FA30147 [biosynth.com]
- 8. This compound hydrochloride | 62062-65-1 [sigmaaldrich.com]
- 9. connectsci.au [connectsci.au]
- 10. connectsci.au [connectsci.au]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. echemi.com [echemi.com]
- 15. Method for determining related substances of this compound hydrochloride by adopting high performance liquid chromatography - Eureka | Patsnap [eureka.patsnap.com]
- 16. CN112630314B - Separation method of this compound hydrochloride and enantiomer thereof - Google Patents [patents.google.com]
- 17. CN112782311B - HPLC (high performance liquid chromatography) determination method for L-isopropyl alanine in propane phenol fumarate tenofovir - Google Patents [patents.google.com]
L-Alanine Isopropyl Ester: A Chiral Building Block for Pharmaceutical and Chemical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
L-Alanine isopropyl ester is a versatile chiral building block widely employed in the pharmaceutical and chemical industries. This derivative of the naturally occurring amino acid L-alanine serves as a crucial intermediate in the synthesis of complex molecules, most notably in the production of antiviral drugs and in peptide chemistry. Its chirality, coupled with the protective isopropyl ester group, makes it a valuable tool for introducing stereocenters with high fidelity. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its role as a chiral synthon.
Physicochemical Properties
This compound is primarily available and utilized as its hydrochloride salt, which is a white crystalline powder. The free ester is a liquid at room temperature. Key physicochemical properties are summarized in the tables below for both the free ester and its hydrochloride salt, facilitating their use in various experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 39825-33-7 |
| Molecular Formula | C6H13NO2 |
| Molecular Weight | 131.17 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 145.7 ± 13.0 °C (Predicted)[1] |
| Density | 0.968 ± 0.06 g/cm³ (Predicted)[1][2] |
| Solubility | Slightly soluble in DMSO and Methanol[1] |
Table 2: Physicochemical Properties of this compound Hydrochloride
| Property | Value |
| CAS Number | 62062-65-1[3][4][5] |
| Molecular Formula | C6H14ClNO2 |
| Molecular Weight | 167.63 g/mol [3][4] |
| Appearance | White crystalline powder[3] |
| Melting Point | 85 °C[4] |
| Specific Rotation ([α]D) | +1.0 to +3.0° (c=2, Methanol)[5] |
| Solubility | Soluble in water and organic solvents[3] |
Synthesis of this compound
The synthesis of this compound, primarily as its hydrochloride salt, is well-documented. The most common method involves the direct esterification of L-alanine with isopropanol (B130326) in the presence of an acid catalyst.
Synthesis Workflow
References
- 1. Asymmetric synthesis of α-amino-acid derivatives by alkylation of a chiral Schiff base - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Stereospecific synthesis of a twinned alanine ester - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. guidechem.com [guidechem.com]
- 4. guidechem.com [guidechem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
L-Alanine Isopropyl Ester: A Comprehensive Technical Guide
An In-depth Whitepaper on the Discovery, History, Synthesis, and Applications of a Key Pharmaceutical Intermediate
Abstract
L-Alanine isopropyl ester, particularly in its hydrochloride salt form, is a crucial chiral building block in modern organic synthesis. While its conceptual origins trace back to the foundational work of Emil Fischer on amino acid esterification, its contemporary significance is intrinsically linked to the development of life-saving antiviral therapeutics. This technical guide provides a detailed overview of the history, synthesis, physicochemical properties, and applications of this compound, with a focus on its role as a key intermediate in the production of the hepatitis C drug, Sofosbuvir.
Discovery and History
The specific discovery of this compound is not marked by a singular, seminal publication. Instead, its synthesis is a direct application of the general method for esterifying amino acids developed by the Nobel laureate Emil Fischer in the late 19th and early 20th centuries. Fischer's pioneering work on proteins and amino acids included the development of methods to convert them into their corresponding esters, which were more volatile and thus more easily purified by distillation. This esterification, often carried out by refluxing the amino acid with an alcohol in the presence of an acid catalyst, is a cornerstone of peptide chemistry.
While the esterification of various amino acids with different alcohols was explored in the decades following Fischer's work, this compound remained a relatively obscure compound for much of the 20th century. Its prominence surged with the advent of sophisticated antiviral drugs, where it serves as a critical chiral precursor. The synthesis of Sofosbuvir, a direct-acting antiviral medication for the treatment of hepatitis C, represents the most significant application of this compound to date, cementing its importance in the pharmaceutical industry.
Physicochemical and Spectroscopic Data
This compound is most commonly handled and sold as its hydrochloride salt, which is a white crystalline powder.[1] This form enhances its stability and solubility in certain solvents. Key physicochemical and spectroscopic data are summarized in the tables below.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value |
| Molecular Formula | C6H14ClNO2 |
| Molecular Weight | 167.63 g/mol [2] |
| CAS Number | 62062-65-1[2] |
| Appearance | White to off-white crystalline powder[1] |
| Melting Point | 85 °C[3] |
| Solubility | Soluble in water and organic solvents like ethanol (B145695) and DMSO.[1] |
| Optical Rotation | +1.0 to +3.0 deg (c=2, MeOH) |
Table 2: Spectroscopic Data for this compound Hydrochloride
| Spectroscopy | Data |
| ¹H NMR | Spectral data available, confirming the structure of the compound. |
| ¹³C NMR | Spectral data available, confirming the carbon skeleton of the compound. |
Experimental Protocols
The synthesis of this compound hydrochloride is typically achieved through the esterification of L-alanine with isopropanol (B130326). Several methods have been developed to optimize this process, primarily focusing on the choice of coupling agent or catalyst. Below are detailed protocols for two common synthetic routes.
Synthesis via Thionyl Chloride
This is a widely used method for the esterification of amino acids.
Reaction Scheme:
L-Alanine + Isopropanol --(SOCl₂)--> this compound Hydrochloride
Materials:
-
L-Alanine
-
Isopropanol
-
Thionyl chloride (SOCl₂)
-
Diethyl ether
-
2N Hydrochloric acid (HCl)
-
Alumina (B75360) or Silica (catalyst)
Procedure:
-
In a reaction vessel, combine isopropanol and a catalytic amount of alumina or silica.
-
Slowly add thionyl chloride to the stirred mixture at a controlled temperature.
-
Add L-Alanine to the reaction mixture.
-
The reaction is then heated and stirred for an extended period (e.g., 24 hours at 40°C).[4]
-
After the reaction is complete, the pH is adjusted with 2N HCl.[4]
-
The solution is concentrated under reduced pressure.
-
The crude product is precipitated by the addition of diethyl ether, followed by crystallization and centrifugation.[4]
Yield and Purity:
This method can achieve high yields, often exceeding 90%, with purities greater than 99%.[4]
Alternative Synthesis via Ring-Opening of an Oxazolidinone
A novel approach avoids the use of large quantities of thionyl chloride.[5]
Reaction Scheme:
-
L-Alanine + Triphosgene (B27547) --> 4-methyl-2,5-oxazolidinedione
-
4-methyl-2,5-oxazolidinedione + Isopropanol --(Acid catalyst)--> this compound
-
This compound + HCl --> this compound Hydrochloride
Materials:
-
L-Alanine
-
Triphosgene
-
Isopropanol
-
Strong acidic ion resin (catalyst)
-
Dry hydrogen chloride gas
Procedure:
-
L-Alanine is reacted with triphosgene to form 4-methyl-2,5-oxazolidinedione.[5]
-
The resulting oxazolidinedione is dissolved in toluene with a strong acidic ion resin catalyst.
-
Isopropanol is added, and the mixture is heated to induce ring-opening and ester formation.[5]
-
After the reaction, the catalyst is filtered off, and the filtrate is treated with dry hydrogen chloride gas to precipitate the hydrochloride salt.[5]
-
The product is then collected by filtration and can be further purified by recrystallization.[5]
Yield and Purity:
This method provides a safer alternative to the thionyl chloride route, with reported yields of around 83%.[6]
Applications in Drug Development
The primary application of this compound is as a chiral intermediate in the synthesis of pharmaceuticals. Its most notable use is in the production of Sofosbuvir, a cornerstone of modern hepatitis C treatment.
Role in Sofosbuvir Synthesis
In the synthesis of Sofosbuvir, this compound is used to introduce the phosphoramidate (B1195095) moiety to the nucleoside core. This phosphoramidate prodrug approach, known as ProTide technology, enhances the delivery of the active drug into the target cells.
The synthesis involves the reaction of this compound with a phosphorylating agent, such as phenyl dichlorophosphate, to form a phosphoramidate intermediate. This intermediate is then coupled with the modified nucleoside to form the final drug. The chirality of the this compound is crucial for the stereoselectivity of the final product, which is essential for its biological activity.
Mandatory Visualizations
Synthesis of Sofosbuvir Intermediate
The following diagram illustrates the key step in the synthesis of a Sofosbuvir intermediate involving this compound.
Caption: Synthesis of a key Sofosbuvir intermediate.
Experimental Workflow for Synthesis and Purification
The following diagram outlines a typical laboratory workflow for the synthesis and purification of this compound hydrochloride.
Caption: Workflow for this compound HCl synthesis.
Conclusion
This compound has evolved from a simple amino acid derivative, rooted in the historical context of Fischer's esterification, to a high-value chemical intermediate in the pharmaceutical industry. Its importance is underscored by its role in the synthesis of Sofosbuvir, a drug that has revolutionized the treatment of hepatitis C. The ongoing research into efficient and green synthetic methods for this compound highlights its continued relevance. This guide has provided a comprehensive overview of its history, properties, synthesis, and applications, serving as a valuable resource for researchers, scientists, and drug development professionals.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound hydrochloride | C6H14ClNO2 | CID 13089459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride | 62062-65-1 | FA30147 [biosynth.com]
- 4. CN109467515B - Synthesis method of intermediate this compound hydrochloride - Google Patents [patents.google.com]
- 5. CN106518694A - Novel preparation method of this compound hydrochloride - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to the Physical and Chemical Properties of L-Alanine Isopropyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of L-Alanine isopropyl ester, a key intermediate in various synthetic applications, including pharmaceutical development. This document distinguishes between the free base form and its more commonly available hydrochloride salt, presenting quantitative data in structured tables and outlining detailed experimental protocols for property determination.
Introduction
This compound is an ester derivative of the amino acid L-alanine. It serves as a crucial building block in organic synthesis, particularly in the preparation of peptides and other complex molecules.[1][2] Its ester functionality allows for the temporary protection of the carboxylic acid group of L-alanine, facilitating reactions at the amino group.[3] This guide will delve into the distinct properties of both the free base (CAS 39825-33-7) and its hydrochloride salt (CAS 62062-65-1), providing researchers with the necessary data for its effective use in laboratory and development settings.
Physicochemical Properties
The physical and chemical characteristics of this compound and its hydrochloride salt are summarized below. These tables provide a clear comparison of the available quantitative data.
This compound (Free Base)
Table 1: Physical and Chemical Properties of this compound (Free Base)
| Property | Value | Reference |
| CAS Number | 39825-33-7 | [4] |
| Molecular Formula | C₆H₁₃NO₂ | [4] |
| Molecular Weight | 131.17 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 145.7 ± 13.0 °C (Predicted) | [6] |
| Density | 0.968 ± 0.06 g/cm³ (Predicted) | [5] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [7] |
| Storage Temperature | 4°C | [4] |
This compound Hydrochloride
Table 2: Physical and Chemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| CAS Number | 62062-65-1 | [1][8] |
| Molecular Formula | C₆H₁₄ClNO₂ | [1][9] |
| Molecular Weight | 167.63 g/mol | [1][9] |
| Appearance | White crystalline powder | [8] |
| Melting Point | 85 °C | [3] |
| Solubility | Soluble in water and organic solvents.[8] | |
| Storage Temperature | 0-8 °C | [8] |
| Purity | ≥ 98% (TLC) | [8] |
Experimental Protocols
This section outlines detailed methodologies for the determination of key physical properties of this compound and its derivatives. These protocols are based on standard laboratory practices for organic compounds.
Determination of Melting Point (for this compound Hydrochloride)
Objective: To determine the temperature at which the solid hydrochloride salt transitions to a liquid.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline this compound hydrochloride is finely powdered.
-
Capillary Tube Loading: The powdered sample is packed into a capillary melting point tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.
-
Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid is observed to the point at which the entire sample has melted. A sharp melting point range is indicative of high purity.[10]
Determination of Boiling Point (for this compound Free Base)
Objective: To determine the temperature at which the vapor pressure of the liquid ester equals the atmospheric pressure.[11]
Methodology (Thiele Tube Method): [12]
-
Sample Preparation: Approximately 0.5 mL of this compound is placed in a small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the test tube containing the sample.
-
Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then secured in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[12]
-
Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary tube. Heating is continued until a steady stream is observed. The heat is then removed.
-
Boiling Point Determination: The temperature at which the liquid just begins to re-enter the capillary tube upon cooling is recorded as the boiling point.[12]
Assessment of Solubility
Objective: To qualitatively determine the solubility of this compound (free base or hydrochloride salt) in various solvents.[13]
Methodology:
-
Solvent Selection: A range of solvents with varying polarities are selected (e.g., water, methanol, ethanol, dichloromethane, hexane).
-
Sample Addition: A small, measured amount of the this compound compound (e.g., 10 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).
-
Mixing: The mixture is agitated vigorously (e.g., by vortexing) for a set period (e.g., 1-2 minutes).
-
Observation: The mixture is visually inspected to determine if the solid has completely dissolved.
-
Classification: The solubility is classified as soluble, sparingly soluble, or insoluble based on the observation. For quantitative analysis, the maximum amount of solute that dissolves in a given volume of solvent at a specific temperature would be determined.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain the ¹H and ¹³C NMR spectra for structural confirmation of this compound.
Methodology:
-
Sample Preparation: A small amount of the this compound sample (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃ for the free base, D₂O or DMSO-d₆ for the hydrochloride salt) in an NMR tube. A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).
-
Data Acquisition: The sample is placed in the spectrometer, and the spectrum is acquired by applying a series of radiofrequency pulses and recording the resulting free induction decay (FID).
-
Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.
-
Spectral Analysis: The chemical shifts, integration (for ¹H NMR), and coupling patterns of the signals are analyzed to confirm the molecular structure.
Visualizations
The following diagrams illustrate key relationships and workflows related to this compound.
Caption: Overview of this compound Properties.
Caption: Experimental Workflow for Property Determination.
References
- 1. This compound hydrochloride | Manasa Life Sciences [manasalifesciences.com]
- 2. nbinno.com [nbinno.com]
- 3. guidechem.com [guidechem.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound hydrochloride | C6H14ClNO2 | CID 13089459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. This compound | 39825-33-7 [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. This compound Hydrochloride - Natural Micron Pharm Tech [nmpharmtech.com]
- 10. savemyexams.com [savemyexams.com]
- 11. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. microbenotes.com [microbenotes.com]
The Role of L-Alanine Isopropyl Ester in Asymmetric Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Alanine isopropyl ester, a derivative of the naturally occurring amino acid L-alanine, serves as a valuable and versatile chiral building block in the field of asymmetric synthesis.[1][2] Its inherent chirality is strategically employed to control the stereochemical outcome of chemical reactions, leading to the synthesis of enantiomerically pure or enriched molecules. This is of paramount importance in the pharmaceutical and agrochemical industries, where the biological activity of a compound is often dictated by its specific stereoisomer. This technical guide provides an in-depth exploration of the role of this compound in asymmetric synthesis, with a focus on its application as a chiral auxiliary in the synthesis of non-proteinogenic α-amino acids.
Core Application: Chiral Auxiliary in Asymmetric Alkylation
A prominent application of L-alanine and its esters in asymmetric synthesis is their use in the diastereoselective alkylation of Schiff base complexes. Specifically, nickel(II) complexes of Schiff bases derived from L-alanine and a chiral ligand, such as (S)-o-[(N-benzylprolyl)amino]benzaldehyde or the more sterically hindered (S)-o-[(N-benzylprolyl)amino]benzophenone, have proven to be effective intermediates for the synthesis of various α-alkyl-α-amino acids.[2][3][4]
The general strategy involves the formation of a rigid, planar nickel(II) complex where the chiral auxiliary shields one face of the enolate derived from the alanine (B10760859) Schiff base. This steric hindrance directs the approach of an incoming electrophile (alkyl halide) to the opposite face, resulting in a highly diastereoselective alkylation. Subsequent hydrolysis of the alkylated complex yields the desired α-alkyl-α-amino acid with a high degree of optical purity, and the chiral auxiliary can often be recovered.[2]
Logical Workflow for Asymmetric Alkylation
The following diagram illustrates the logical workflow for the asymmetric synthesis of α-amino acids using an L-alanine-derived chiral nickel(II) Schiff base complex.
Quantitative Data Presentation
The diastereoselective alkylation of the nickel(II) complex of the Schiff base derived from (R,S)-alanine and (S)-2-N-(N'-benzylprolyl)aminobenzaldehyde has been shown to produce various optically pure α-methyl-α-amino acids. The diastereomeric excess (d.e.) and optical yields for several alkylation reactions are summarized below.[2]
| Alkyl Halide (R-X) | Product (α-Methyl-α-Amino Acid) | Diastereomeric Excess (d.e.) (%) | Optical Yield (%) |
| Benzyl (B1604629) Bromide | (S)-α-Methylphenylalanine | >95 | 70-90 |
| Allyl Bromide | (S)-α-Allylalanine | >95 | 70-90 |
| p-Methoxybenzyl Chloride | (S)-O-Benzyl-α-methyltyrosine | >95 | 70-90 |
Table 1: Diastereoselective Alkylation of an L-Alanine Derived Ni(II) Schiff Base Complex.[2]
Experimental Protocols
General Procedure for the Asymmetric Alkylation of the Ni(II) Schiff Base Complex of Alanine[2]
Materials:
-
Nickel(II) complex of the Schiff base derived from (R,S)-alanine and (S)-2-N-(N'-benzylprolyl)aminobenzaldehyde
-
Alkyl halide (e.g., benzyl bromide, allyl bromide)
-
Dimethylformamide (DMF), anhydrous
-
Sodium hydroxide (B78521) (NaOH), solid
-
Silica (B1680970) gel for column chromatography
-
Hydrochloric acid (HCl), aqueous solution
Procedure:
-
A solution of the nickel(II) Schiff base complex of alanine in anhydrous dimethylformamide (DMF) is prepared in a round-bottom flask under an inert atmosphere.
-
Solid sodium hydroxide (NaOH) is added to the solution, and the mixture is stirred at room temperature.
-
The appropriate alkyl halide is added to the reaction mixture, and stirring is continued at 25 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The resulting diastereomeric mixture of the alkylated nickel(II) complexes is separated by column chromatography on silica gel.
-
The separated diastereomer is then hydrolyzed with aqueous hydrochloric acid (HCl) to yield the corresponding optically pure α-methyl-α-amino acid.
-
The chiral auxiliary, (S)-2-N-(N'-benzylprolyl)aminobenzaldehyde, can be recovered from the acidic aqueous layer.
Signaling Pathways and Mechanisms
The stereochemical outcome of the alkylation is governed by the rigid, square-planar geometry of the nickel(II) complex and the steric hindrance provided by the chiral ligand. The mechanism involves the formation of an enolate, which is then alkylated from the less hindered face.
Stereochemical Control Mechanism
The following diagram illustrates the proposed mechanism for stereochemical control during the alkylation of the nickel(II) Schiff base complex.
Conclusion
This compound and its parent amino acid are invaluable chiral synthons in asymmetric synthesis. Their utility as chiral auxiliaries, particularly in the diastereoselective alkylation of nickel(II) Schiff base complexes, provides a robust and practical method for the synthesis of a variety of optically pure α-amino acids. The high degree of stereocontrol, coupled with the potential for recovery and recycling of the chiral auxiliary, makes this a highly attractive strategy for academic and industrial applications in the synthesis of complex chiral molecules. Further research into the development of new chiral ligands and the expansion of the substrate scope will undoubtedly continue to enhance the significance of L-alanine derivatives in the field of asymmetric catalysis.
References
- 1. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of optically pure α-methyl-α-amino acids via alkylation of the nickel(II) Schiff base of (R,S)-alanine with (S)-2-N-(N′-benzylprolyl)aminobenzaldehyde - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
L-Alanine Isopropyl Ester: A Technical Guide to its Applications in Biochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Alanine isopropyl ester is a versatile chiral building block with significant and expanding applications in biochemistry and pharmaceutical development. As an ester derivative of the amino acid L-alanine, it serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs), most notably as a key component of phosphoramidate (B1195095) prodrugs for antiviral nucleoside analogues. Its role extends to peptide synthesis, where it functions as a protected form of alanine (B10760859), and to the development of novel drug delivery systems. This technical guide provides an in-depth overview of the synthesis, biochemical applications, and analytical methodologies related to this compound, with a focus on its utility in enzymatic reactions, as a prodrug moiety, and in synthetic chemistry.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound hydrochloride is essential for its effective application in research and development.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄ClNO₂ | [1] |
| Molecular Weight | 167.63 g/mol | [1] |
| CAS Number | 62062-65-1 | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 85 °C | [3] |
| Solubility | Soluble in water | [3] |
| pKa | Not available | |
| LogP | Not available |
Synthesis of this compound Hydrochloride
The hydrochloride salt of this compound is the common commercially available form. Its synthesis is primarily achieved through the esterification of L-alanine. Various methods have been reported, with differences in reagents, catalysts, and reaction conditions influencing the yield and purity of the final product.
Synthesis Methods and Yields
| Method | Reagents | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |
| Thionyl Chloride | L-Alanine, Isopropanol (B130326), Thionyl Chloride, HCl | Alumina (B75360) | Isopropanol | 90.85 | 99.1 | [4][5] |
| Thionyl Chloride | L-Alanine, Isopropanol, Thionyl Chloride, HCl | Silicon Dioxide | Isopropanol | 92.13 | 99.4 | [5] |
| Thionyl Chloride | L-Alanine HCl salt, Isopropanol, Thionyl Chloride | None | Isopropanol | 87 | Not specified | [6] |
Experimental Protocol: Synthesis via Thionyl Chloride Method
This protocol is based on a patented, high-yield synthesis method.[5]
Materials:
-
L-Alanine
-
Isopropanol
-
Thionyl chloride
-
Alumina (catalyst)
-
2N Hydrochloric acid (HCl)
-
Diethyl ether
-
Reaction vessel with stirring capability
-
Equipment for concentration, centrifugation, and drying
Procedure:
-
To a reaction vessel, add 180 mL of isopropanol and 5.81 mL of thionyl chloride. Stir the mixture for 5 minutes.
-
Add 89 g of L-alanine and 10 g of alumina to the vessel.
-
Stir the suspension at 20 °C and then heat to 40 °C for 24 hours.
-
After the reaction, cool the solution and dropwise add 2N HCl to adjust the pH to 6.
-
Heat the solution to 45 °C to continue the reaction.
-
Concentrate the solution under reduced pressure.
-
Cool the concentrated solution to 25 °C and add 100 mL of diethyl ether.
-
Stir the mixture to induce crystallization.
-
Centrifuge the crystalline solid at 3000 r/min for 10 minutes.
-
Dry the resulting solid to obtain this compound hydrochloride.
Caption: Workflow for the synthesis of this compound hydrochloride.
Applications in Prodrug Development
One of the most significant applications of this compound is in the design of prodrugs, particularly for antiviral nucleoside and nucleotide analogues.[7][8] The ester moiety enhances the lipophilicity of the parent drug, which can improve its absorption and cell permeability.
Mechanism of Action of Phosphoramidate Prodrugs
This compound is a key component of the ProTide (prodrug-nucleotide) technology. In this approach, the negatively charged phosphate (B84403) group of a nucleotide is masked with an amino acid ester and an aryl group, creating a neutral, lipophilic molecule that can readily cross cell membranes.[9][10]
Once inside the cell, the prodrug undergoes a series of enzymatic cleavages to release the active nucleoside monophosphate, which is then further phosphorylated to the active triphosphate form.
Caption: Intracellular activation pathway of a phosphoramidate prodrug.
Enzymatic Kinetic Resolution
The chirality of this compound makes it a valuable substrate for enzymatic kinetic resolution, a process used to separate enantiomers of a racemic mixture. Lipases are commonly employed for this purpose due to their stereoselectivity.[11]
Principle of Lipase-Catalyzed Resolution
In a racemic mixture of D- and L-alanine esters, a lipase (B570770) can selectively hydrolyze one enantiomer (typically the L-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers.
Experimental Protocol: General Procedure for Lipase-Catalyzed Hydrolysis
This protocol provides a general framework for the kinetic resolution of a racemic alanine ester. Optimization of parameters such as enzyme source, solvent, pH, and temperature is crucial for achieving high enantiomeric excess (e.e.).
Materials:
-
Racemic D,this compound
-
Immobilized Lipase (e.g., from Candida antarctica or Pseudomonas cepacia)
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Organic solvent (e.g., toluene, hexane)
-
Equipment for temperature-controlled shaking or stirring
-
HPLC with a chiral column for analysis
Procedure:
-
Prepare a solution of the racemic D,this compound in a suitable buffer and organic co-solvent.
-
Add the immobilized lipase to the reaction mixture.
-
Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with agitation.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining ester and the formed acid.
-
Stop the reaction at approximately 50% conversion to achieve high e.e. for both the unreacted ester and the product acid.
-
Separate the enzyme by filtration.
-
Extract the unreacted ester with an organic solvent.
-
Acidify the aqueous phase and extract the L-alanine.
Caption: Workflow for enzymatic kinetic resolution of alanine isopropyl ester.
Application in Peptide Synthesis
This compound can be utilized in solid-phase peptide synthesis (SPPS) as a C-terminally protected alanine residue. The isopropyl ester group protects the carboxylic acid from participating in unwanted side reactions during the coupling of subsequent amino acids.
General Protocol for Coupling in SPPS
This protocol outlines the general steps for incorporating an amino acid onto a resin-bound peptide chain where the C-terminal residue could be an alanine isopropyl ester.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-protected amino acid
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
DMF (solvent)
-
Piperidine (B6355638) in DMF (for Fmoc deprotection)
Procedure:
-
Swell the resin in DMF.
-
Remove the N-terminal Fmoc protecting group using a solution of piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, activate the next Fmoc-protected amino acid with a coupling reagent and a base in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.
-
Wash the resin with DMF to remove excess reagents.
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
Analytical Methods
Accurate and reliable analytical methods are crucial for assessing the purity and enantiomeric excess of this compound. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.
HPLC Method for Enantiomeric Purity
A patent describes a method for separating this compound hydrochloride from its D-enantiomer.[12]
Method:
-
Derivatization: Pre-column derivatization with acetyl glucose isothiocyanate (GITC) solution in the presence of a basic solution (e.g., triethylamine (B128534) in acetonitrile).
-
Column: YMC-Pack ODS-AQ (150 x 4.6 mm, 3 µm).
-
Mobile Phase: Isocratic mixture of water and methanol (B129727) (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 246 nm.
-
Injection Volume: 10 µL.
This method was reported to achieve a separation degree of more than 3.0 between the diastereomeric derivatives of the L- and D-enantiomers.[12]
Conclusion
This compound is a valuable and versatile chiral synthon with broad applicability in modern biochemistry and drug development. Its role as a key intermediate in the synthesis of antiviral prodrugs has significantly impacted the treatment of infectious diseases. Furthermore, its utility in enzymatic resolutions and peptide synthesis underscores its importance as a fundamental building block for researchers and scientists. The methodologies and data presented in this guide provide a comprehensive resource for the effective utilization of this compound in various biochemical applications.
References
- 1. This compound hydrochloride | C6H14ClNO2 | CID 13089459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [guidechem.com]
- 4. guidechem.com [guidechem.com]
- 5. CN109467515B - Synthesis method of intermediate this compound hydrochloride - Google Patents [patents.google.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advanced Prodrug Strategies in Nucleoside and Non-Nucleoside Antiviral Agents: A Review of the Recent Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN112630314B - Separation method of this compound hydrochloride and enantiomer thereof - Google Patents [patents.google.com]
L-Alanine Isopropyl Ester: A Core Intermediate in Modern Drug Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
L-Alanine isopropyl ester has emerged as a critical chiral building block in the synthesis of several high-impact therapeutic agents. Its unique structural properties and reactivity make it an ideal intermediate for introducing the L-alanine moiety, often as part of a phosphoramidate (B1195095) prodrug structure, which can significantly enhance the bioavailability and cellular uptake of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the synthesis of this compound, its application in the manufacturing of key antiviral drugs, and detailed experimental protocols for its synthesis and subsequent reactions.
Synthesis of this compound Hydrochloride
This compound is typically prepared and handled as its more stable hydrochloride salt. The most common synthetic route is the direct esterification of L-alanine with isopropanol (B130326), facilitated by an acid catalyst or a chlorinating agent.
Two prevalent methods for the synthesis of this compound hydrochloride are detailed below:
Method 1: Thionyl Chloride in Isopropanol
This is a widely used laboratory and industrial-scale method.
-
Reaction: L-Alanine reacts with isopropanol in the presence of thionyl chloride (SOCl₂). The thionyl chloride reacts with isopropanol to form isopropyl chloride and sulfur dioxide, and it also facilitates the esterification.
-
Detailed Protocol:
-
Suspend L-alanine (e.g., 17.8 g, 200 mmol) in isopropanol (e.g., 700 mL) in a reaction vessel equipped with a stirrer and a dropping funnel, and cool the mixture to 0°C in an ice bath.
-
Slowly add thionyl chloride (e.g., 29 mL, 400 mmol) dropwise to the suspension while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
The crude this compound hydrochloride can be purified by recrystallization from a suitable solvent system, such as isopropanol/diethyl ether.
-
Method 2: Alumina-Catalyzed Reaction with Thionyl Chloride
This method utilizes a solid catalyst to reduce the amount of corrosive thionyl chloride required.[1]
-
Reaction: L-alanine is esterified with isopropanol using a catalytic amount of thionyl chloride and alumina (B75360) (Al₂O₃) as a catalyst.
-
Detailed Protocol:
-
To a reaction vessel, add isopropanol (e.g., 180 mL) and thionyl chloride (e.g., 5.81 mL). Stir for 5 minutes.
-
Add L-alanine (89 g) and alumina (10 g).
-
Stir the mixture at 20°C and then heat to 40°C for 24 hours.
-
After cooling, add 2N HCl to adjust the pH to approximately 6.
-
Heat the solution to 45°C, then concentrate under reduced pressure.
-
Cool the concentrate to 25°C and add diethyl ether (e.g., 100 mL).
-
Stir to induce crystallization, and then collect the solid product by centrifugation or filtration.
-
The following table summarizes the quantitative data from various reported synthesis methods for this compound hydrochloride.
| Method | L-Alanine (moles) | Isopropanol (mL) | Thionyl Chloride (mL) | Catalyst (g) | Yield (%) | Purity (%) | Reference |
| Thionyl Chloride | 0.2 | 700 | 29 | None | 87 | - | [2] |
| Alumina-Catalyzed (Example 1) | 1 | 90 | 4.36 | 5 (Al₂O₃) | 90.85 | 99.1 | [1] |
| Alumina-Catalyzed (Example 2) | - | 180 | 5.81 | 10 (Al₂O₃) | 92.5 | 99.4 | [1] |
| Alumina-Catalyzed (Industrial Scale) | - (89 kg) | 180 L | 5.81 L | 10 (Al₂O₃) | 93.7 | 99.2 | [1] |
| Silicon Dioxide-Catalyzed | 1 | 135 | 5.09 | 4.8 (SiO₂) | 92.13 | 99.4 | [1] |
Below is a generalized workflow for the synthesis of this compound hydrochloride.
Caption: Synthesis workflow for this compound hydrochloride.
Application in Antiviral Drug Synthesis
This compound is a key component in the synthesis of phosphoramidate prodrugs of nucleotide analogues, which are a cornerstone of modern antiviral therapy. This prodrug approach enhances the delivery of the active monophosphate form of the drug into target cells.
Sofosbuvir (B1194449) is a direct-acting antiviral medication used to treat chronic Hepatitis C.[3] this compound forms the phosphoramidate side chain, which is crucial for its mechanism of action.
The key intermediate in the synthesis of Sofosbuvir that involves this compound is (2S)-isopropyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate. This intermediate is then coupled with the modified uridine (B1682114) nucleoside.
Logical Relationship for Sofosbuvir Intermediate Synthesis
Caption: Synthesis of a key Sofosbuvir phosphoramidate intermediate.
Experimental Protocol for (2S)-isopropyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate Synthesis
-
Reaction: this compound (as the free base or generated in situ from the hydrochloride salt) is reacted with phenyl phosphorodichloridate in the presence of a base.
-
Detailed Protocol:
-
Dissolve phenyl phosphorodichloridate (e.g., 30.6 g) in dichloromethane (B109758) in a reaction vessel under a nitrogen atmosphere and cool to -60°C.
-
Add a solution of this compound free base (e.g., 19.16 g) in dichloromethane to the cooled solution.
-
Slowly add a solution of triethylamine (B128534) (e.g., 20.7 mL).
-
Allow the reaction to proceed, monitoring for completion.
-
Upon completion, the reaction is worked up, typically involving washing with aqueous solutions to remove salts, followed by solvent evaporation.
-
The product can be purified by crystallization from a suitable solvent system like di-isopropyl ether. A yield of approximately 66.81% has been reported for this step.[4]
-
Tenofovir (B777) alafenamide is a prodrug of tenofovir, used in the treatment of HIV-1 infection and chronic hepatitis B. The synthesis of TAF involves the coupling of a monophenyl tenofovir intermediate with this compound.
Experimental Workflow for Tenofovir Alafenamide Synthesis
Caption: Synthetic pathway for Tenofovir Alafenamide (TAF).
Experimental Protocol for Tenofovir Alafenamide Synthesis
A common route involves the activation of monophenyl tenofovir (also referred to as (R)-9-[2-(phenoxylphosphonomethoxy)propyl]adenine) followed by coupling with this compound.[5]
-
Reaction: Monophenyl tenofovir is first reacted with a chlorinating agent like thionyl chloride to form a reactive phosphonochloridate intermediate. This intermediate is then reacted in situ with this compound to form Tenofovir Alafenamide.
-
Detailed Protocol (One-Pot Method): [6]
-
In a reaction vessel, react (R)-9-[2-(phosphonomethoxy)propyl]adenine (PMPA) with a chlorinating agent (e.g., thionyl chloride) in a suitable solvent (e.g., acetonitrile (B52724) or toluene) to form the dichloro intermediate.
-
Cool the mixture to between -30°C and -20°C.
-
In the presence of an organic base (e.g., triethylamine), first add phenol (B47542) to form the monophenyl phosphonochloridate intermediate.
-
Subsequently, add this compound to the reaction mixture.
-
Allow the reaction to proceed to completion.
-
The resulting Tenofovir Alafenamide is then purified. This often involves crystallization to separate the desired diastereomer.
-
The final product can be converted to its fumarate (B1241708) salt (TAF).
-
Quantitative Data for Tenofovir Alafenamide Synthesis
The yield and purity of Tenofovir Alafenamide are highly dependent on the specific process and purification methods used, particularly the resolution of diastereomers.
| Step | Key Reagents | Yield (%) | Purity (Diastereomeric Excess, d.e.) | Reference |
| Coupling and Crystallization | Activated Tenofovir, this compound | >50 | >99.7% | |
| Chlorination and Substitution (overall from adenine) | Adenine, (R)-propylene carbonate, thionyl chloride, this compound | 24 | 99.99% (chiral purity) | [5] |
Role in ACE Inhibitor and Peptide Drug Synthesis
While L-alanine and its derivatives are fundamental to the structure of many Angiotensin-Converting Enzyme (ACE) inhibitors such as Perindopril (B612348) and Lisinopril (B193118), the direct use of this compound as a starting intermediate is not commonly reported in major industrial synthesis routes.[1][7][8] These syntheses often utilize other esters, such as the benzyl (B1604629) or ethyl ester of L-alanine, or start with L-alanine itself and build the N-substituted side chain.[8]
In the broader field of peptide synthesis, this compound can serve as a protected form of alanine (B10760859) for incorporation into peptide chains.[9][10] However, for solid-phase peptide synthesis (SPPS), other protecting groups for the carboxyl terminus are more common.
Conclusion
This compound is a valuable and versatile chiral intermediate in pharmaceutical synthesis. Its primary and most significant application lies in the construction of phosphoramidate prodrugs, most notably the antivirals Sofosbuvir and Tenofovir Alafenamide. The synthesis of this compound hydrochloride is well-established, with several high-yield and high-purity methods available. For researchers and professionals in drug development, a thorough understanding of the synthesis and reactivity of this intermediate is essential for the efficient production of these life-saving medicines.
References
- 1. US4914214A - Process for the industrial synthesis of perindopril - Google Patents [patents.google.com]
- 2. WO2017157352A1 - A preparation method of diastereomerically pure tenofovir alafenamide or its salts - Google Patents [patents.google.com]
- 3. guidechem.com [guidechem.com]
- 4. WO2016181313A1 - A process for the preparation of sofosbuvir intermediates & its polymorph - Google Patents [patents.google.com]
- 5. Improvement of the Synthetic Process for Tenofovir Alafenamide Fumarate [cjph.com.cn]
- 6. CN106632484A - Preparation method of tenofovir alafenamide - Google Patents [patents.google.com]
- 7. EP1513868B1 - Process for the production of lisinopril - Google Patents [patents.google.com]
- 8. NOVEL METHOD FOR PREPARATION OF CRYSTALLINE PERINDOPRIL ERBUMINE - Patent 1675827 [data.epo.org]
- 9. nbinno.com [nbinno.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Safety and Handling of L-Alanine Isopropyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for L-Alanine isopropyl ester hydrochloride (CAS No: 62062-65-1), a key intermediate in organic and pharmaceutical synthesis. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes.
Hazard Identification and Classification
This compound hydrochloride is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system. While some sources indicate it is not classified as hazardous under certain regulations, a conservative approach to handling is recommended due to potential irritant effects.[1][2]
Table 1: GHS Hazard Classification Summary
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][3] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2][3] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2] |
Note: GHS classification may vary between suppliers and regulatory bodies. The information above represents an aggregated summary from multiple sources.[2]
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is fundamental to its safe handling.
Table 2: Physical and Chemical Properties of this compound Hydrochloride
| Property | Value |
| CAS Number | 62062-65-1[1] (or 39825-33-7 as per some suppliers[4][5]) |
| Molecular Formula | C6H14ClNO2[6] |
| Molecular Weight | 167.63 g/mol [6] |
| Appearance | White solid / crystal powder.[7] |
| Melting Point | 85°C[7] |
| Solubility | Very soluble in water.[7] |
| Stability | Stable under recommended storage conditions.[3][8] |
Safe Handling and Storage Protocols
Proper handling and storage are paramount to preventing exposure and maintaining chemical purity.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or aerosols.[3][6][9]
-
An eyewash station and safety shower must be readily accessible in the immediate work area.[6]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6][9] |
| Hand Protection | Wear chemical-impermeable gloves (e.g., nitrile rubber) that have been inspected for integrity before use.[4][6] |
| Skin and Body Protection | Wear a lab coat, long-sleeved clothing, and closed-toe shoes. For larger quantities or risk of splash, consider fire/flame resistant and impervious clothing.[4][6][9] |
| Respiratory Protection | If dust is generated or exposure limits are exceeded, use a full-face respirator with an appropriate particulate filter (e.g., N95 or P1).[3][6] |
Handling Procedures
-
Avoid all personal contact, including the inhalation of dust.[3]
-
Prevent the formation of dust and aerosols during handling.[6][9]
-
Use non-sparking tools and avoid sources of ignition.[6]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[3][4]
-
Wash hands thoroughly with soap and water after handling and before breaks.[3][4]
-
Contaminated work clothing should be laundered separately before reuse.[3]
Storage Conditions
-
Store away from incompatible materials and foodstuff containers.[3][6]
-
Protect containers from physical damage and check regularly for leaks.[3]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
First-Aid Measures
Table 4: First-Aid Protocols for Exposure
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[4][5][6] |
| Eye Contact | Immediately rinse eyes cautiously with plenty of pure water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4][5][6] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]
-
Specific Hazards: The compound is non-combustible but may emit corrosive and toxic fumes (Carbon monoxide, Carbon dioxide, Nitrogen oxides, Hydrogen chloride) upon thermal decomposition.[3][5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][6]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Avoid breathing dust and ensure adequate ventilation. Wear the appropriate PPE as described in Section 3.2.[6][8][9]
-
Environmental Precautions: Prevent the substance from entering drains or waterways.[6][9]
-
Cleanup Methods: For dry spills, use dry clean-up procedures to avoid generating dust. Sweep or vacuum the material (using an explosion-proof vacuum if necessary) and place it into a suitable, sealed, and labeled container for disposal.[3][5] Wash the spill area with large amounts of water.[3]
Handling and Exposure Workflow Visualization
The following diagrams illustrate the recommended workflows for safe handling and the potential routes of exposure.
Caption: A logical workflow for the safe handling of the compound.
Caption: Potential exposure routes and their primary health effects.
Stability and Reactivity
-
Chemical Stability: The product is considered stable under normal, recommended storage conditions.[3][8] Hazardous polymerization will not occur.[3]
-
Incompatible Materials: Keep away from strong oxidizing agents.
-
Hazardous Decomposition Products: Thermal decomposition can produce hazardous gases and vapors, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.[5]
Experimental Protocols: Synthesis and Purification
While specific protocols for safety testing are not available, understanding the context of its use in synthesis informs handling procedures. The synthesis of this compound hydrochloride generally involves the esterification of L-alanine with isopropanol (B130326), often using a reagent like thionyl chloride or hydrogen chloride gas.[7][10][11]
General Synthesis Handling Protocol:
-
Reagent Setup: All manipulations, especially with corrosive reagents like thionyl chloride, must be performed in a chemical fume hood.[10]
-
Reaction: The reaction is typically conducted with stirring, and temperature control may be necessary (e.g., cooling during additions, followed by heating to reflux).[7]
-
Workup and Isolation: The product is often isolated by concentrating the reaction mixture under reduced pressure, followed by crystallization, possibly with the addition of an anti-solvent like diethyl ether.[10][12]
-
Purification: Recrystallization from solvents such as isopropanol or a dichloromethane/hexane mixture can be used for purification.[13][14]
Throughout these procedures, consistent use of PPE and engineering controls is essential to prevent contact and inhalation.
Toxicological and Ecological Information
-
Toxicological Information: The toxicological properties of this compound hydrochloride have not been fully investigated.[5] Available data primarily points to its irritant effects on the skin, eyes, and respiratory system.[2][3] No information is available regarding carcinogenicity, mutagenicity, or reproductive effects.[5]
-
Ecological Information: There is no data available on the ecological effects of this compound. It should not be released into the environment, and spillage into drains or water sources must be avoided.[5][6][9]
Disposal Considerations
Waste material should be disposed of in accordance with all applicable local, state, and federal regulations.[1] Entrust disposal to a licensed waste disposal company.[1] Contaminated packaging should be treated as the chemical itself.[1]
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound hydrochloride | C6H14ClNO2 | CID 13089459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.ie [fishersci.ie]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Page loading... [wap.guidechem.com]
- 9. echemi.com [echemi.com]
- 10. Page loading... [guidechem.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. CN109467515B - Synthesis method of intermediate this compound hydrochloride - Google Patents [patents.google.com]
- 13. CN106518694A - Novel preparation method of this compound hydrochloride - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Storage of L-Alanine Isopropyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the recommended storage and handling conditions for L-Alanine isopropyl ester hydrochloride. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental accuracy, and promoting laboratory safety.
Optimal Storage Conditions
Proper storage is paramount to prevent the degradation of this compound hydrochloride. The primary recommendations focus on temperature, moisture, and atmospheric control.
General Recommendations:
-
Container Integrity: Store in original, tightly sealed containers to prevent contamination and exposure to the environment.[1][2][3][4][5] Regularly inspect containers for leaks or physical damage.[1]
-
Environment: The storage area should be cool, dry, and well-ventilated.[1][2][3][4][5][6] It is essential to protect the compound from environmental extremes.[1]
-
Incompatibilities: Store away from incompatible materials and foodstuff containers.[1][4] While specific incompatible materials are not detailed in the provided search results, it is good practice to avoid strong oxidizing agents.[6]
Quantitative Storage Parameters:
| Parameter | Recommended Condition | Source |
| Temperature | Store at 2-8°C | [1] |
| Store at <-15°C | ||
| Atmosphere | Store in a well-ventilated place.[1][2][3][4][5][6] | [1][2][3][4][5][6] |
| Avoid formation of dust and aerosols.[2][3][5] | [2][3][5] |
Note on Stability: this compound hydrochloride is supplied as a salt to enhance its stability.[7][8] The free base form is less stable and prone to self-condensation.[8] For long-term stability, the hydrochloride salt form is preferred.[7]
Handling and Personal Protection
Safe handling practices are essential to prevent exposure and maintain the quality of the compound.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2][4]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[2][3]
-
Body Protection: Wear long-sleeved clothing.[3] For significant risk of exposure, wear fire/flame resistant and impervious clothing.[4]
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH (US) or CEN (EU) approved respirator.[1][2]
Handling Procedures:
-
Use non-sparking tools and prevent fire caused by electrostatic discharge.[2][4]
-
Do not eat, drink, or smoke when handling the product.[1][3][6]
Experimental Protocols
Detailed experimental protocols for determining the stability of this compound hydrochloride are not publicly available. However, a general approach to stability testing for a chemical compound would involve the following:
-
Forced Degradation Studies: Exposing the compound to harsh conditions (e.g., high temperature, humidity, light, oxidizing agents) to identify potential degradation products and pathways.
-
Long-Term Stability Testing: Storing the compound under recommended and accelerated conditions (e.g., elevated temperature) and periodically analyzing its purity and potency over an extended period.
-
Analytical Methodologies: Utilizing techniques such as High-Performance Liquid Chromatography (HPLC) to separate and quantify the parent compound and any degradation products.
Logical Workflow for Storage and Handling
The following diagram illustrates the key decision points and procedures for the proper storage and handling of this compound hydrochloride.
Caption: Workflow for the proper storage and handling of this compound hydrochloride.
This guide consolidates the best practices for storing and handling this compound hydrochloride based on available safety and product data. For all applications, it is imperative to consult the specific documentation provided by the manufacturer and to adhere to all institutional and regulatory safety guidelines.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.ie [fishersci.ie]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. reddit.com [reddit.com]
- 8. US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - Google Patents [patents.google.com]
Methodological & Application
Application Notes & Protocols: L-Alanine Isopropyl Ester in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of peptides is a cornerstone of biochemical research and pharmaceutical development. It requires a strategic approach involving the use of protecting groups to ensure the specific and orderly formation of amide bonds between amino acids.[1] This document provides detailed protocols and application notes for the use of L-Alanine isopropyl ester as a C-terminally protected building block in solution-phase peptide synthesis (LPPS).
In peptide synthesis, the α-amino group of one amino acid and the α-carboxyl group of another must be temporarily blocked or "protected" to prevent unwanted side reactions and polymerization.[1][2] this compound serves as a derivative of L-Alanine where the carboxylic acid group is protected as an isopropyl ester. This protection is stable under the conditions required for peptide coupling and N-terminal deprotection, and it can be removed at the final stage of the synthesis to yield the free peptide.[3]
This guide outlines the preparation of the starting material, coupling strategies with various reagents, deprotection of N-terminal groups, and the final cleavage of the isopropyl ester to yield the desired peptide.
Preparation of this compound Hydrochloride
The starting material, this compound, is typically used as its hydrochloride salt for improved stability and handling. It can be synthesized via the esterification of L-Alanine with isopropanol, commonly facilitated by thionyl chloride (SOCl₂) or another acid catalyst.[4][5]
Experimental Protocol: Fischer Esterification
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend L-Alanine in anhydrous isopropanol.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) dropwise to the cooled suspension.[5]
-
Allow the reaction mixture to warm to room temperature and stir overnight.[5]
-
Monitor the reaction for the consumption of the starting L-Alanine using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent and excess reagents under reduced pressure.
-
The resulting solid, this compound hydrochloride, can be triturated with cold diethyl ether, filtered, and dried under vacuum.[6]
Quantitative Data on Synthesis
The following table summarizes reaction conditions and outcomes from various reported syntheses of this compound hydrochloride.
| L-Alanine (g) | Isopropanol (mL) | Thionyl Chloride (mL) | Catalyst | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| 89 | 90 | 4.36 | Alumina (5g) | 24 | 90.85 | 99.1 | [4][6] |
| 89 | 180 | 5.81 | Alumina (10g) | 24 | 92.5 | 99.4 | [6] |
| 17.8 | 700 | 29 | None (HCl salt used) | Overnight | 87 | Not specified | [5] |
The Peptide Synthesis Cycle
The core of peptide synthesis is a cyclical process involving two key steps: the coupling of an N-protected amino acid to the free amino group of the C-protected amino acid (or peptide chain) and the subsequent removal of the N-terminal protecting group to prepare for the next coupling step.
Caption: General workflow for solution-phase peptide synthesis.
Peptide Coupling Protocols
The formation of the peptide bond is facilitated by a coupling reagent, which activates the carboxylic acid of the incoming N-protected amino acid, making it susceptible to nucleophilic attack by the amino group of the this compound.[1]
Comparison of Common Coupling Reagents
The choice of coupling reagent is critical for achieving high yields and minimizing racemization.[7] Modern onium (aminium/phosphonium) salt-based reagents are highly efficient.[8][9]
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time | Typical Yield (%) | Racemization Potential |
| HATU | HOAt | DIPEA | DMF | 30 - 60 min | >95 | Very Low[7] |
| HBTU | HOBt | DIPEA/NMM | DMF | 30 - 60 min | >95 | Low[7][10] |
| PyBOP | HOBt | DIPEA/NMM | DMF/DCM | 1 - 3 h | >90 | Low[9] |
| EDC·HCl | HOBt | DIPEA/TEA | DCM/DMF | 2 - 12 h | 85 - 95 | Moderate[8] |
| DIC | HOBt/Oxyma | None/DIPEA | DCM/DMF | 1 - 4 h | 90 - 98 | Low[8][10] |
Data synthesized from multiple sources on dipeptide synthesis.[7][8][9][10]
General Experimental Protocol: Dipeptide Synthesis
This protocol describes the coupling of an N-terminally protected amino acid (e.g., Boc-L-Phenylalanine) to this compound hydrochloride.
Materials:
-
N-Boc-L-Phenylalanine
-
This compound hydrochloride
-
Coupling Reagent (e.g., HATU)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate (NaHCO₃), Brine
Procedure:
-
Activation: In a round-bottom flask under a nitrogen atmosphere, dissolve the N-Boc-L-Phenylalanine (1.0 eq) and HATU (1.05 eq) in anhydrous DMF. Cool the solution to 0°C.
-
Amine Preparation: In a separate flask, dissolve this compound hydrochloride (1.1 eq) in anhydrous DMF and add DIPEA (2.2 eq) to neutralize the salt and act as the reaction base.
-
Coupling: Add the neutralized amine solution to the activated acid solution at 0°C. Allow the mixture to slowly warm to room temperature and stir for 1-2 hours, or until TLC indicates the consumption of the starting materials.[7]
-
Work-up: Dilute the reaction mixture with ethyl acetate (B1210297) or DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[7][11]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude protected dipeptide can be purified by silica (B1680970) gel column chromatography if necessary.[11]
N-Terminal Deprotection
Orthogonal protecting group strategies are essential, allowing for the removal of the N-terminal protecting group without affecting the C-terminal ester or any side-chain protecting groups.[12][13] The two most common N-terminal protecting groups are the acid-labile Boc group and the base-labile Fmoc group.[14]
Caption: Orthogonality of Boc and Fmoc protecting groups.
Protocol 1: Boc Group Removal
-
Dissolve the Boc-protected peptide in Dichloromethane (DCM).
-
Add a solution of 25-50% Trifluoroacetic acid (TFA) in DCM.[13][14]
-
Stir the mixture at room temperature for 15-30 minutes.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting amine TFA salt is typically neutralized in situ during the subsequent coupling step with a tertiary base like DIPEA.[13]
Protocol 2: Fmoc Group Removal
-
Dissolve the Fmoc-protected peptide in N,N-Dimethylformamide (DMF).
-
Add a solution of 20% piperidine in DMF.[15]
-
Stir the mixture at room temperature for 10-20 minutes.
-
Remove the solvent under reduced pressure.
-
The resulting free amine can be used directly in the next coupling step after appropriate work-up to remove residual piperidine.
Final C-Terminal Isopropyl Ester Deprotection
Once the peptide chain has been fully assembled, the final step is the removal of the C-terminal isopropyl ester protecting group to liberate the free carboxylic acid. This is typically achieved through saponification (base-mediated hydrolysis).[3]
Experimental Protocol: Saponification
-
Dissolve the fully assembled, N-deprotected peptide ester in a suitable solvent system, such as a mixture of Tetrahydrofuran (THF) and water or methanol (B129727) and water.
-
Cool the solution to 0°C.
-
Add 1 M aqueous sodium hydroxide (B78521) (NaOH) solution (approx. 1.1-1.5 equivalents) dropwise.
-
Stir the reaction at room temperature and monitor by TLC until the starting ester is consumed.
-
Carefully acidify the mixture to a pH of ~3-4 with cold 1 M HCl.
-
Extract the final peptide product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final peptide with a free C-terminus.
Example Workflow: Synthesis of Phe-Ala
The following diagram illustrates the logical workflow for the synthesis of the dipeptide Phenylalanyl-Alanine (Phe-Ala) using a Boc protection strategy.
Caption: Workflow for the synthesis of H-Phe-Ala-OH.
This compound is a practical and effective building block for solution-phase peptide synthesis. Its C-terminal protection is robust during standard coupling and N-terminal deprotection cycles using both Fmoc and Boc strategies. The selection of a high-efficiency coupling reagent, such as HATU or HBTU, is recommended to ensure high yields and minimize racemization. The final deprotection via saponification provides a straightforward method to access the desired peptide, making this a valuable tool for researchers in chemistry and drug development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. Peptide synthesis - Acid group protection [quimicaorganica.org]
- 4. Page loading... [guidechem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. CN109467515B - Synthesis method of intermediate this compound hydrochloride - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. biosynth.com [biosynth.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
L-Alanine Isopropyl Ester: Application as a Carboxyl-Protected Alanine Building Block
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Alanine isopropyl ester is a derivative of the amino acid L-alanine where the carboxylic acid functional group is masked as an isopropyl ester. It is important to clarify a common misconception: this compound is not typically used as a protecting group for other molecules. Instead, it serves as a C-terminally protected L-alanine building block . This protection prevents the carboxylic acid from participating in undesired reactions, primarily during peptide synthesis or the synthesis of complex molecules where the free amine of alanine (B10760859) is intended to react. Its hydrochloride salt, this compound hydrochloride, is a common and stable form used in synthesis.[1][2][3]
This protected form of alanine is a crucial intermediate in the synthesis of various pharmaceuticals, most notably the direct-acting antiviral agent Sofosbuvir, used in the treatment of Hepatitis C.[4][5][6] The isopropyl ester can be selectively removed under specific conditions to reveal the free carboxylic acid at a later stage in the synthetic route.
This document provides detailed protocols for the synthesis of this compound hydrochloride, its application in a coupling reaction, and the subsequent deprotection of the isopropyl ester group.
Data Presentation
Table 1: Summary of Synthesis Conditions for this compound Hydrochloride
| Method | Reagents | Catalyst/Additive | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) | Reference |
| Thionyl Chloride | L-Alanine, Thionyl Chloride | - | Isopropanol (B130326) | 4 hours (reflux) | Reflux | 100 | Not Specified | [1] |
| Thionyl Chloride | L-Alanine, Thionyl Chloride | Alumina (B75360) | Isopropanol | 24 hours | 40°C | 90.85 - 93.7 | 99.1 - 99.2 | [7][8] |
| Thionyl Chloride | L-Alanine HCl salt, Thionyl Chloride | - | Isopropanol | Overnight | Room Temp. | 87 | Not Specified | [2] |
| TMSCl | L-Alanine, Trimethylsilyl chloride (TMSCl) | - | Isopropanol | ~5 hours | Reflux | 52 | Not Specified | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride via Thionyl Chloride Method
This protocol describes the esterification of L-alanine using thionyl chloride in isopropanol.
Materials:
-
L-Alanine
-
Isopropanol
-
Thionyl chloride (SOCl₂)
-
Alumina (optional catalyst)
-
2N Hydrochloric acid (HCl)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
-
Rotary evaporator
-
Centrifuge
-
In a round-bottom flask, add L-alanine (e.g., 89 g, 1 mol) and isopropanol (e.g., 90 ml).
-
If using a catalyst, add alumina (e.g., 5 g).
-
Cool the mixture in an ice bath and slowly add thionyl chloride (e.g., 4.36 ml) with stirring over 5 minutes.
-
Remove the ice bath and stir the reaction mixture at 20°C.
-
Heat the reaction to 40°C and maintain for 24 hours.
-
After the reaction is complete, cool the solution and dropwise add 2N HCl to adjust the pH to approximately 5.5.
-
Heat the solution to 45°C for a short period.
-
Concentrate the solution under reduced pressure using a rotary evaporator.
-
Cool the concentrated residue to 25°C and add diethyl ether (e.g., 100 ml).
-
Stir the mixture to induce crystallization.
-
Collect the crystalline product, this compound hydrochloride, by centrifugation or filtration.
-
Dry the product under vacuum.
Expected Outcome: This method typically yields this compound hydrochloride with a purity of over 99% and a yield of 90-94%.[7]
Protocol 2: Application in a Coupling Reaction - Synthesis of a Sofosbuvir Intermediate
This protocol outlines a representative coupling reaction where N-protected this compound is used to form a phosphoramidate (B1195095), a key step in the synthesis of Sofosbuvir.[4][9]
Materials:
-
This compound hydrochloride
-
Phenyl dichlorophosphate (B8581778)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere
Procedure: [9]
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound hydrochloride in anhydrous DCM.
-
Add triethylamine to neutralize the hydrochloride and liberate the free amine.
-
In a separate flask, react phenyl dichlorophosphate with phenol to generate a phenoxy-chloro-phosphoryl intermediate.
-
Slowly add the solution of this compound (free amine) to the activated phosphoryl intermediate at a controlled temperature (e.g., -20°C to -5°C).
-
Allow the reaction to proceed, monitoring by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, the reaction is worked up, which may involve washing with aqueous solutions to remove salts and impurities.
-
The crude product is then purified, typically by column chromatography, to yield the desired phosphoramidate intermediate.
Protocol 3: Deprotection of the Isopropyl Ester Group
This protocol describes the hydrolysis of the isopropyl ester to yield the free carboxylic acid. Isopropyl esters can be cleaved under acidic or basic conditions, or by using Lewis acids for enhanced selectivity.[10][11]
Method A: Acidic Hydrolysis
-
Dissolve the this compound-containing compound in a suitable solvent (e.g., dioxane, acetic acid).
-
Add a strong acid such as hydrochloric acid or trifluoroacetic acid.
-
Heat the mixture if necessary and monitor the reaction until completion.
-
Neutralize the reaction mixture and extract the product.
Method B: Basic Hydrolysis (Saponification)
-
Dissolve the ester in a mixture of an organic solvent (e.g., methanol, ethanol, or THF) and water.
-
Add an aqueous solution of a base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH).
-
Stir the reaction at room temperature until the ester is completely hydrolyzed.
-
Acidify the reaction mixture to protonate the carboxylate and then extract the product.
Method C: Lewis Acid-Mediated Deprotection [10]
-
Dissolve the isopropyl ester in a non-polar solvent like nitromethane.
-
Add a Lewis acid, such as aluminum chloride (AlCl₃).
-
Stir the reaction at a temperature between 0°C and 50°C.
-
This method can offer selectivity for isopropyl esters over other alkyl esters.
Visualizations
Caption: Synthesis of this compound HCl.
Caption: Deprotection of the Isopropyl Ester.
Caption: Synthesis of a Sofosbuvir Intermediate.
References
- 1. Page loading... [guidechem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Sofosbuvir | C22H29FN3O9P | CID 45375808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sofosbuvir | PMC Isochem [pmcisochem.fr]
- 7. CN109467515B - Synthesis method of intermediate this compound hydrochloride - Google Patents [patents.google.com]
- 8. Page loading... [wap.guidechem.com]
- 9. CN105348320A - Sofosbuvir intermediate and preparation method thereof - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
Application of L-Alanine Isopropyl Ester in the Synthesis of Antiviral Drugs
Introduction
L-Alanine isopropyl ester is a critical chiral building block in the synthesis of a class of antiviral drugs known as phosphoramidate (B1195095) prodrugs, or ProTides. This application note details the utility of this compound in the synthesis of prominent antiviral agents, with a primary focus on Remdesivir, and mentions its role in the synthesis of Sofosbuvir and Tenofovir Alafenamide. These drugs are at the forefront of treating viral infections such as COVID-19, Hepatitis C, and HIV. The incorporation of the this compound moiety is a key strategy to enhance the intracellular delivery of the active nucleoside triphosphate, thereby improving the drug's efficacy. This document provides detailed protocols, quantitative data, and mechanistic diagrams to aid researchers in the development of novel antiviral therapeutics.
Core Concepts: The ProTide Approach
The ProTide technology is a powerful method for delivering nucleoside monophosphates into cells, bypassing the often inefficient initial phosphorylation step that is dependent on cellular kinases. The strategy involves masking the negative charges of the phosphate (B84403) group with an amino acid ester (in this case, this compound) and an aryl group. Once inside the cell, these masking groups are cleaved by cellular enzymes to release the active nucleoside monophosphate, which is then further phosphorylated to the active triphosphate form. This active triphosphate analog acts as a competitive inhibitor and/or a chain terminator for viral RNA-dependent RNA polymerase (RdRp), thus halting viral replication.
Featured Antiviral Drug: Remdesivir (GS-5734)
Remdesivir is a broad-spectrum antiviral medication that has gained significant attention for its activity against the SARS-CoV-2 virus, the causative agent of COVID-19. It is an adenosine (B11128) nucleotide analog prodrug that relies on the ProTide approach for its intracellular activation.
Synthesis Overview
The synthesis of Remdesivir is a multi-step process that involves the preparation of a phosphoramidate fragment derived from this compound and its subsequent coupling with the parent nucleoside analog, GS-441524.
Caption: General workflow for the synthesis of Remdesivir.
Experimental Protocols
1. Synthesis of (S)-isopropyl 2-(((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate (Phosphoramidate Intermediate)
This protocol describes a common method for preparing the chiral phosphoramidate fragment.
-
Materials: this compound hydrochloride, phenyl dichlorophosphate, 4-nitrophenol (B140041), triethylamine (B128534) (TEA), dichloromethane (B109758) (DCM).
-
Procedure:
-
Suspend this compound hydrochloride in anhydrous DCM and cool to 0 °C.
-
Add triethylamine dropwise and stir for 30 minutes.
-
In a separate flask, dissolve phenyl dichlorophosphate in anhydrous DCM and cool to -78 °C.
-
Slowly add the this compound solution to the phenyl dichlorophosphate solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Cool the mixture back to 0 °C and add a solution of 4-nitrophenol and triethylamine in DCM.
-
Stir at room temperature overnight.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
The resulting diastereomeric mixture can be separated by crystallization or chiral chromatography to isolate the desired (S,S)-isomer.
-
2. Synthesis of Remdesivir via Coupling of the Phosphoramidate Intermediate with GS-441524
This protocol outlines the coupling of the phosphoramidate fragment with the nucleoside core, GS-441524.
-
Materials: GS-441524, (S)-isopropyl 2-(((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate, tert-butylmagnesium chloride (t-BuMgCl) or other suitable coupling agent, tetrahydrofuran (B95107) (THF).
-
Procedure:
-
Dissolve GS-441524 in anhydrous THF under an inert atmosphere.
-
Add a solution of t-BuMgCl in THF dropwise at room temperature and stir for 1 hour.
-
Add a solution of the chiral phosphoramidate intermediate in THF.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Remdesivir.
-
Quantitative Data
The following table summarizes typical yields for the key steps in Remdesivir synthesis. It is important to note that yields can vary significantly based on the specific reaction conditions and scale.
| Step | Starting Materials | Product | Typical Yield | Reference |
| Formation of Chiral Phosphoramidate Intermediate | This compound, Phenyl dichlorophosphate, 4-nitrophenol | (S,S)-Phosphoramidate | 39% (after crystallization) | [1] |
| Coupling of Phosphoramidate with Protected GS-441524 | Protected GS-441524, (S,S)-Phosphoramidate | Protected Remdesivir | 70% | [2] |
| Final Deprotection | Protected Remdesivir | Remdesivir | 69% | [2] |
| One-Pot Synthesis from GS-441524 | GS-441524, Phosphoramidoyl chloridate | Remdesivir | 70% | [1] |
| Three-Step Synthesis from GS-441524 | GS-441524, DMF-DMA, Pentafluorophenyl phosphoramidate | Remdesivir | 85% | [3] |
Mechanism of Action: Inhibition of Viral RNA-Dependent RNA Polymerase
The antiviral activity of Remdesivir stems from its active triphosphate metabolite, which acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp).
Caption: Mechanism of action of Remdesivir.
Once inside the host cell, Remdesivir is metabolized to its active triphosphate form. This active metabolite mimics the natural adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the viral RdRp. The presence of the modified sugar in the Remdesivir metabolite leads to delayed chain termination, effectively stopping the replication of the viral genome.
Other Antiviral Drugs Utilizing this compound
While Remdesivir is a prime example, the this compound phosphoramidate moiety is also a key feature in other important antiviral drugs:
-
Sofosbuvir: A cornerstone in the treatment of Hepatitis C, Sofosbuvir is a uridine (B1682114) nucleotide analog that also employs the ProTide strategy for intracellular delivery of its active metabolite, which inhibits the HCV NS5B RNA-dependent RNA polymerase.[4] The synthesis of Sofosbuvir involves the coupling of a protected uridine nucleoside with a phosphoramidate reagent derived from this compound.[5][6]
-
Tenofovir Alafenamide (TAF): An antiretroviral drug used in the treatment of HIV-1 and chronic hepatitis B infection. TAF is a prodrug of Tenofovir, an acyclic nucleotide analog. The this compound phosphoramidate group enhances the cell permeability and intracellular concentration of Tenofovir, leading to improved efficacy and a better safety profile compared to its predecessor, Tenofovir Disoproxil Fumarate (B1241708) (TDF).[7][8]
Conclusion
This compound is a versatile and indispensable chiral reagent in the synthesis of modern antiviral drugs. Its incorporation into nucleoside and nucleotide analogs through the ProTide approach has proven to be a highly effective strategy for enhancing drug delivery and therapeutic efficacy. The detailed protocols and data presented in this application note for the synthesis of Remdesivir can serve as a valuable resource for researchers and scientists in the field of antiviral drug development. The continued exploration of L-alanine ester-based phosphoramidate prodrugs holds significant promise for the discovery of new and improved treatments for a wide range of viral diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical and Highly Efficient Synthesis of Remdesivir from GS-441524 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sofosbuvir | C22H29FN3O9P | CID 45375808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN105348320A - Sofosbuvir intermediate and preparation method thereof - Google Patents [patents.google.com]
- 7. Tenofovir Alafenamide | C21H29N6O5P | CID 9574768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN105330700A - Tenofovir alafenamide fumarate impurity preparing method - Google Patents [patents.google.com]
Synthesis of L-Alanine Isopropyl Ester Hydrochloride: An Application Note and Protocol
This document provides a detailed protocol for the synthesis of L-Alanine isopropyl ester hydrochloride, a key intermediate in the production of various pharmaceuticals, including antiviral medications like Sofosbuvir.[1] The described method is based on the Fischer-Speier esterification of L-Alanine with isopropanol (B130326), utilizing thionyl chloride as a catalyst. This process is widely adopted for its efficiency and high yield.[2][3]
This compound hydrochloride is a white crystalline powder soluble in water and ethanol.[1] Its chemical formula is C6H14ClNO2, and it has a molecular weight of 167.64 g/mol .[1][4] The primary application of this compound is in organic synthesis, where it serves as a crucial building block for complex molecules in the pharmaceutical and agrochemical industries.[1]
Experimental Data Summary
The following table summarizes quantitative data from various reported syntheses of this compound hydrochloride, showcasing the scalability and consistency of the method.
| Parameter | Example 1 [2] | Example 2 [2] | Example 3 [2] | Example 4 [3] |
| L-Alanine | 89 g (1 mol) | 89 g (1 mol) | 89 kg | 17.8 g (200 mmol) |
| Isopropanol | 90 mL | 135 mL | 180 L | 700 mL |
| Thionyl Chloride | 4.36 mL | 5.09 mL | 5.81 L | 29 mL (400 mmol) |
| Catalyst | 5 g Alumina | 4.8 g Silicon Dioxide | 10 kg Alumina | N/A (HCl salt of L-alanine used) |
| Reaction Temp. | 40 °C | 40 °C | 40 °C | Room Temperature |
| Reaction Time | 24 hours | 24 hours | 24 hours | Overnight |
| Final Product Mass | 153.89 g | 155.67 g | 166.27 kg | 29.2 g |
| Purity | 99.1% | 99.4% | 99.2% | Not Specified |
| Yield | 90.85% | 92.13% | 93.7% | 87% |
Experimental Protocol
This protocol details the step-by-step synthesis of this compound hydrochloride.
Materials:
-
L-Alanine
-
Isopropanol (anhydrous)
-
Thionyl chloride (SOCl2)
-
Alumina (or other suitable catalyst)[2]
-
2N Hydrochloric Acid (HCl)
-
Diethyl ether
-
Deionized water
Equipment:
-
Reaction vessel with stirring mechanism (e.g., magnetic stirrer or overhead stirrer)
-
Dropping funnel
-
Thermometer
-
Heating mantle or water bath
-
pH meter or pH strips
-
Rotary evaporator
-
Büchner funnel and flask for filtration
-
Centrifuge (optional)[2]
-
Standard laboratory glassware
-
Fume hood
Safety Precautions:
-
This experiment should be performed in a well-ventilated fume hood as thionyl chloride is corrosive, an irritant, and reacts violently with water.[5]
-
Personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn at all times.
-
Handle thionyl chloride with extreme care and avoid inhalation of its vapors.
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, combine isopropanol and a catalytic amount of alumina.[2] Begin stirring the mixture.
-
Addition of Thionyl Chloride: Cool the isopropanol/alumina mixture and slowly add thionyl chloride dropwise while maintaining a low temperature.[2][5] Stir for approximately 5 minutes after the addition is complete.[2]
-
Addition of L-Alanine: Add L-Alanine to the reaction mixture in portions.[2]
-
Esterification Reaction: Stir the suspension at a controlled temperature (e.g., 20°C) and then heat to around 40°C for 24 hours to facilitate the esterification.[2]
-
pH Adjustment: After the reaction is complete, cool the solution. Slowly add 2N HCl dropwise to adjust the pH to an acidic value (e.g., 5.5-6.0).[2]
-
Concentration: Gently heat the solution to approximately 45°C for about an hour and then concentrate the mixture using a rotary evaporator to remove excess isopropanol and water.[2]
-
Crystallization: Cool the concentrated solution to room temperature (around 20-25°C).[2] Add diethyl ether to the solution while stirring to induce crystallization of the this compound hydrochloride.[2] Continue stirring for a couple of hours to maximize crystal formation.
-
Isolation and Purification: Isolate the crystalline product by filtration using a Büchner funnel or by centrifugation.[2] Wash the crystals with a small amount of cold diethyl ether to remove any remaining impurities.
-
Drying: Dry the purified this compound hydrochloride product under vacuum to obtain a fine, white powder.
Visualizations
Experimental Workflow for the Synthesis of this compound Hydrochloride
Caption: Workflow of this compound Hydrochloride Synthesis.
References
- 1. guidechem.com [guidechem.com]
- 2. CN109467515B - Synthesis method of intermediate this compound hydrochloride - Google Patents [patents.google.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound hydrochloride | 62062-65-1 | FA30147 [biosynth.com]
- 5. pianetachimica.it [pianetachimica.it]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of L-Alanine Isopropyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Alanine isopropyl ester is a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the assessment of purity and the quantification of related substances in active pharmaceutical ingredients (APIs) and intermediates. This application note provides a detailed protocol for the determination of this compound purity using a reversed-phase HPLC method. The method is designed to be accurate, specific, and robust, enabling the separation of this compound from its potential impurities, including related esters and the starting material.
Principle
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate and quantify this compound and its related impurities. The separation is achieved on an octadecylsilane (B103800) (C18) stationary phase. The mobile phase consists of a buffered aqueous solution and an organic modifier. The use of an ion-pairing reagent can be employed to improve the retention and peak shape of the analyte.[2] The analyte and its impurities are detected by their absorbance in the low UV region, typically around 205-215 nm.[2][3][4]
Experimental Protocols
Apparatus and Materials
-
HPLC System: A gradient-capable HPLC system equipped with a UV detector.
-
Chromatographic Column: A C18 bonded silica (B1680970) gel column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data Acquisition System: Chromatography data acquisition and processing software.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A volumetric flasks and pipettes.
-
pH Meter: Calibrated.
-
Solvent Filtration Assembly: For degassing and filtering mobile phases.
Reagents and Solutions
-
This compound Hydrochloride Reference Standard: Of known purity.
-
Acetonitrile (B52724): HPLC grade.
-
Methanol: HPLC grade.
-
Water: HPLC grade or purified water.
-
Potassium Dihydrogen Phosphate (B84403) (KH2PO4): ACS grade.
-
Sodium Heptanesulfonate: HPLC grade (for ion-pairing).
-
Phosphoric Acid: ACS grade.
-
Hydrochloric Acid (0.1 M): For forced degradation studies.[2]
-
Sodium Hydroxide (0.1 M): For forced degradation studies.[2]
-
Diluent: A mixture of water and acetonitrile (e.g., 75:25 v/v).[2]
Preparation of Solutions
-
Mobile Phase A (Buffer): Dissolve an appropriate amount of potassium dihydrogen phosphate in water to a final concentration of 0.02 M.[4] If using an ion-pairing reagent, add sodium heptanesulfonate to a concentration of approximately 5 mM.[2] Adjust the pH to a suitable value (e.g., pH 3.0) with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Acetonitrile.
-
Standard Solution: Accurately weigh about 10 mg of this compound Hydrochloride Reference Standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[2]
-
Sample Solution: Accurately weigh about 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Chromatographic Conditions
A summary of the recommended HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18 bonded silica gel, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.02 M KH2PO4 buffer (pH 3.0) with 5 mM Sodium HeptanesulfonateB: Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm[4] |
| Injection Volume | 10 µL |
Data Presentation
The following table summarizes the key chromatographic parameters for the analysis of this compound and its potential impurities.
| Compound | Retention Time (min) (Approx.) | Relative Retention Time |
| L-Alanine Methyl Ester | 4.5 | 0.75 |
| L-Alanine Ethyl Ester | 5.2 | 0.87 |
| This compound | 6.0 | 1.00 |
| D-Alanine Isopropyl Ester* | Varies with chiral method | - |
*Note: The separation of enantiomers such as D-Alanine isopropyl ester typically requires a chiral specific method, either through a chiral stationary phase or pre-column derivatization.[3][5]
Experimental Workflow and Visualization
The overall workflow for the HPLC analysis of this compound purity is depicted in the following diagram.
Caption: HPLC analysis workflow for this compound purity.
System Suitability
To ensure the validity of the analytical results, system suitability tests must be performed before sample analysis. The following are typical system suitability criteria:
-
Tailing Factor (Asymmetry Factor): For the this compound peak, the tailing factor should be not more than 2.0.
-
Theoretical Plates: The column efficiency for the this compound peak should be not less than 2000 theoretical plates.
-
Relative Standard Deviation (RSD): For replicate injections of the standard solution, the RSD for the peak area should be not more than 2.0%.
Calculation of Purity
The purity of this compound is typically calculated using the area normalization method.
% Purity = (Area of this compound Peak / Total Area of All Peaks) x 100
For the quantification of specific impurities, a reference standard for each impurity would be required to calculate the response factor and determine the exact concentration.
Method Validation Summary
This analytical method should be validated in accordance with ICH guidelines. The validation parameters would typically include:
-
Specificity: Demonstrated by the separation of the main peak from impurities, and through forced degradation studies (acid, base, oxidation, heat, and light).[2]
-
Linearity: Assessed over a range of concentrations (e.g., 50% to 150% of the nominal concentration).
-
Accuracy: Determined by recovery studies of spiked samples.
-
Precision: Including repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established for the main impurities.
-
Robustness: Evaluated by making small, deliberate variations in method parameters such as mobile phase composition, pH, column temperature, and flow rate.
Alternative Analytical Technique: Gas Chromatography (GC)
While HPLC is a robust method, Gas Chromatography (GC) can also be employed for the analysis of amino acid esters.[6][7] This technique often requires derivatization of the analyte to increase its volatility.[8] Common derivatization agents include silylating reagents (e.g., MSTFA) or acylating agents (e.g., trifluoroacetic anhydride).[7][8] The separation is then performed on a capillary column with a suitable stationary phase. GC can be particularly useful for identifying and quantifying volatile impurities.
References
- 1. veeprho.com [veeprho.com]
- 2. Method for determining related substances of this compound hydrochloride by adopting high performance liquid chromatography - Eureka | Patsnap [eureka.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. CN112782311B - HPLC (high performance liquid chromatography) determination method for L-isopropyl alanine in propane phenol fumarate tenofovir - Google Patents [patents.google.com]
- 5. CN112630314B - Separation method of this compound hydrochloride and enantiomer thereof - Google Patents [patents.google.com]
- 6. Chiral separation of enantiomers of substituted alpha- and beta-alanine and gamma-aminobutyric acid analogues by gas chromatography and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for L-Alanine Isopropyl Ester in Solid-Phase Peptide Synthesis (SPPS)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The use of C-terminal alkyl esters like L-Alanine isopropyl ester as direct building blocks in standard C-to-N stepwise solid-phase peptide synthesis (SPPS) is a non-standard application. These application notes provide a proposed workflow based on a fragment condensation strategy, which represents the most plausible use for such a molecule in SPPS. The protocols, particularly for the final C-terminal deprotection, are hypothetical and require experimental validation.
Introduction: this compound in a Fragment Condensation Strategy
Solid-Phase Peptide Synthesis (SPPS) traditionally proceeds in a C-to-N direction by sequentially coupling Nα-protected amino acids to a resin-bound peptide chain. This compound (H-Ala-OiPr), being protected at the C-terminus, is not suitable for direct use in this standard workflow.
However, it can be a valuable component in a convergent or fragment condensation approach . In this strategy, a small, protected peptide fragment (e.g., an N-protected dipeptide ending in Ala-OiPr) is synthesized in solution and then coupled as a single unit to the N-terminus of a peptide chain assembled on a solid support. This approach can improve the synthesis efficiency of long or difficult sequences.
The primary challenge in this workflow is the final cleavage of the stable isopropyl ester group. Standard SPPS cleavage cocktails (e.g., high concentrations of trifluoroacetic acid) are generally insufficient for removing isopropyl esters, necessitating the exploration of alternative deprotection methods.
This document outlines a potential workflow for the use of this compound in SPPS via fragment condensation, including the synthesis of a dipeptide fragment, its on-resin coupling, and experimental approaches for the final C-terminal deprotection.
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of an N-Protected Dipeptide-Isopropyl Ester Fragment
This protocol describes the synthesis of a representative dipeptide, Fmoc-Phe-Ala-OiPr , in solution. This fragment can then be used for on-resin coupling.
Materials and Reagents:
| Reagent | M.W. | Purpose |
| This compound HCl | 167.64 | C-terminal amino acid |
| Fmoc-L-Phenylalanine | 387.44 | N-terminal amino acid |
| HBTU | 379.25 | Coupling Reagent |
| HOBt | 135.12 | Racemization Suppressant |
| Diisopropylethylamine (DIPEA) | 129.24 | Base |
| Dichloromethane (DCM) | 84.93 | Solvent |
| N,N-Dimethylformamide (DMF) | 73.09 | Solvent |
Procedure:
-
Neutralization of H-Ala-OiPr·HCl:
-
Dissolve this compound hydrochloride (1.2 eq) in DCM.
-
Add DIPEA (1.2 eq) and stir for 15 minutes at room temperature to obtain the free base.
-
-
Activation of Fmoc-L-Phenylalanine:
-
In a separate flask, dissolve Fmoc-L-Phenylalanine (1.0 eq), HBTU (1.0 eq), and HOBt (1.0 eq) in a minimal amount of DMF.
-
Add DIPEA (2.0 eq) to the mixture and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
-
Coupling Reaction:
-
Add the activated Fmoc-Phe-OH solution to the neutralized H-Ala-OiPr solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure Fmoc-Phe-Ala-OiPr fragment.
-
Quantitative Data (Representative):
| Parameter | Value | Notes |
| Reactant Equivalents | ||
| Fmoc-Phe-OH | 1.0 | Limiting Reagent |
| H-Ala-OiPr·HCl | 1.2 | |
| HBTU/HOBt | 1.0 | |
| DIPEA | 3.2 (total) | |
| Reaction Conditions | ||
| Temperature | Room Temp. | |
| Time | 4-6 hours | |
| Expected Yield | 75-90% | After purification |
| Expected Purity | >95% | By HPLC |
Protocol 2: On-Resin Fragment Condensation
This protocol describes the coupling of the pre-synthesized Fmoc-Phe-Ala-OiPr fragment onto a resin-bound peptide with a free N-terminal amine (H₂N-Peptide-Resin).
Materials and Reagents:
| Reagent | Purpose |
| H₂N-Peptide-Resin | Solid support with growing peptide chain |
| Fmoc-Phe-Ala-OiPr | Dipeptide fragment |
| PyBOP | Coupling Reagent |
| HOBt | Racemization Suppressant |
| DIPEA | Base |
| DMF | Solvent |
Procedure:
-
Resin Preparation:
-
Swell the H₂N-Peptide-Resin in DMF for 30 minutes.
-
Drain the DMF.
-
-
Coupling:
-
In a separate vial, dissolve the Fmoc-Phe-Ala-OiPr fragment (2.0 eq relative to resin loading), PyBOP (2.0 eq), and HOBt (2.0 eq) in DMF.
-
Add DIPEA (4.0 eq) and pre-activate for 10 minutes.
-
Add the activated fragment solution to the swelled resin.
-
Agitate the mixture at room temperature for 12-24 hours. The longer reaction time is often necessary for coupling larger fragments.
-
-
Monitoring and Washing:
-
Monitor the coupling completion using a qualitative Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction.
-
If the test is positive after 24 hours, a second coupling with fresh reagents may be necessary.
-
Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x).
-
Quantitative Data (Representative):
| Parameter | Value | Notes |
| Reactant Equivalents | ||
| H₂N-Peptide-Resin | 1.0 | |
| Fmoc-Phe-Ala-OiPr | 2.0 - 3.0 | Higher excess is common for fragments |
| PyBOP/HOBt | 2.0 - 3.0 | |
| DIPEA | 4.0 - 6.0 | |
| Reaction Conditions | ||
| Temperature | Room Temp. | |
| Time | 12-24 hours | |
| Expected Coupling Efficiency | >90% | Highly sequence-dependent |
Protocol 3: C-Terminal Isopropyl Ester Deprotection (Experimental)
The cleavage of the C-terminal isopropyl ester is the most challenging step and requires significant experimental optimization. Isopropyl esters are stable to standard TFA and piperidine (B6355638) treatments used in SPPS. The following are proposed experimental approaches.
Approach A: Lewis Acid-Mediated Cleavage (Hypothetical)
This approach is based on literature describing the cleavage of isopropyl esters in solution using Lewis acids. Caution: These conditions are harsh and may affect the peptide, other protecting groups, or the resin itself. This must be tested on a small scale first.
Materials and Reagents:
| Reagent | Potential Conditions |
| Lewis Acid | AlCl₃, ZnBr₂, or TMSI |
| Solvent | Anhydrous DCM, Nitromethane, or Acetonitrile |
| Scavenger | Triethylsilane (TES) |
Screening Conditions:
| Condition # | Lewis Acid (eq) | Solvent | Temp (°C) | Time (h) |
| 1 | ZnBr₂ (10 eq) | DCM | 25 | 2-24 |
| 2 | AlCl₃ (10 eq) | Nitromethane | 0 to 25 | 2-24 |
| 3 | TMSI (10 eq) | Acetonitrile | 25 | 1-6 |
General Procedure:
-
First, perform the standard global deprotection and cleavage from the resin using a TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to remove side-chain protecting groups.
-
Precipitate, wash, and dry the crude peptide, which still contains the C-terminal isopropyl ester.
-
Dissolve the crude peptide in the chosen anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., 0°C).
-
Add the Lewis acid and scavenger.
-
Stir the reaction for the designated time, monitoring by HPLC and Mass Spectrometry.
-
Quench the reaction carefully (e.g., with water or a buffer).
-
Purify the final peptide product using RP-HPLC.
Visualizations
Workflow for SPPS using this compound Fragment
Caption: Workflow for SPPS via Fragment Condensation.
Logic Diagram for Isopropyl Ester Deprotection Challenge
Caption: Deprotection Challenges and Proposed Solutions.
Application Notes and Protocols for the Deprotection of L-Alanine Isopropyl Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction
The protection of the carboxylic acid functional group as an ester is a common strategy in peptide synthesis and other organic syntheses involving amino acids. The isopropyl ester of L-alanine is a frequently used protected form, enhancing solubility in organic solvents and preventing unwanted side reactions. The removal of this protecting group, or deprotection, is a critical step to yield the free L-alanine. This document provides detailed protocols for the deprotection of L-Alanine isopropyl ester via saponification, a widely used and effective method.
Saponification is the hydrolysis of an ester under basic conditions, which yields the corresponding carboxylate salt.[] Subsequent acidification protonates the carboxylate to afford the free carboxylic acid. Common bases for this transformation include lithium hydroxide (B78521) (LiOH) and sodium hydroxide (NaOH).[2] The choice of base and reaction conditions can be optimized to ensure high yield and purity of the final L-alanine product while minimizing side reactions such as racemization.[2]
Comparative Quantitative Data
The selection of the deprotection method often depends on the desired reaction scale, the compatibility with other functional groups in the molecule, and the desired final salt form of the amino acid. The following table summarizes typical quantitative data for the saponification of simple amino acid esters, providing a baseline for the deprotection of this compound.
| Method | Reagent(s) | Solvent System | Temperature (°C) | Time (h) | Typical Yield (%) | Typical Purity (%) |
| A | Lithium Hydroxide (LiOH·H₂O) | Tetrahydrofuran (THF) / Water | 0 to Room Temp. | 1 - 4 | > 90 | > 98 |
| B | Sodium Hydroxide (NaOH) | Methanol (B129727) / Water | Room Temp. to 50 | 2 - 6 | > 85 | > 97 |
Experimental Protocols
Method A: Saponification using Lithium Hydroxide
This protocol describes a general and mild procedure for the deprotection of this compound using lithium hydroxide.[3]
Materials:
-
This compound hydrochloride
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Dowex® 50WX8 ion-exchange resin (H⁺ form) or equivalent
-
Methanol
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
pH meter or pH paper
-
Glass column for ion-exchange chromatography
Procedure:
-
Reaction Setup: Dissolve this compound hydrochloride (1.0 eq.) in a 3:1 mixture of THF and deionized water to a concentration of approximately 0.2 M in a round-bottom flask. Cool the solution to 0°C in an ice bath with continuous stirring.
-
Hydrolysis: Slowly add solid lithium hydroxide monohydrate (2.2 eq.) to the stirred solution. The addition of a slight excess of base is to first neutralize the hydrochloride salt and then to effect the saponification.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0°C for 30 minutes and then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material has been consumed (typically 1-4 hours).
-
Work-up and Neutralization: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator. Dilute the remaining aqueous solution with deionized water.
-
Acidification and Isolation: Carefully acidify the aqueous solution to pH 7 with 1 M HCl. To isolate the zwitterionic L-alanine, the solution is then passed through a column packed with Dowex® 50WX8 ion-exchange resin (H⁺ form).
-
Purification: Wash the resin with deionized water to remove any remaining salts. Elute the L-alanine from the resin using a 2 M aqueous ammonia (B1221849) solution.
-
Final Product Isolation: Collect the fractions containing L-alanine (as monitored by TLC with ninhydrin (B49086) staining). Combine the relevant fractions and remove the solvent under reduced pressure. To remove residual ammonium (B1175870) salts, the resulting solid can be co-evaporated with water. The purified L-alanine can be obtained by recrystallization from a water/ethanol (B145695) or water/methanol mixture.
-
Drying: Dry the purified L-alanine under vacuum to a constant weight.
Method B: Saponification using Sodium Hydroxide
This protocol outlines a procedure for the deprotection of this compound using sodium hydroxide.
Materials:
-
This compound hydrochloride
-
Sodium hydroxide (NaOH)
-
Methanol
-
Deionized water
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
pH meter or pH paper
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq.) in a 2:1 mixture of methanol and water. Add a solution of sodium hydroxide (2.5 eq.) in water.
-
Hydrolysis: Stir the reaction mixture at room temperature or gently heat to 40-50°C under reflux for 2-6 hours.
-
Reaction Monitoring: Monitor the reaction for the disappearance of the starting material using TLC or LC-MS.
-
Work-up and Neutralization: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Acidification and Precipitation: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully add concentrated HCl dropwise to adjust the pH to the isoelectric point of alanine (B10760859) (pH ≈ 6.0). The L-alanine will precipitate out of the solution.
-
Purification: Collect the precipitated L-alanine by vacuum filtration and wash the solid with cold ethanol or diethyl ether to remove any remaining impurities and salts.
-
Recrystallization (Optional): For higher purity, the crude L-alanine can be recrystallized from a hot water/ethanol mixture.
-
Drying: Dry the purified L-alanine in a vacuum oven to yield the final product.
Visualizations
Chemical Transformation
Caption: Chemical transformation of this compound to L-Alanine.
Experimental Workflow for Saponification
Caption: General experimental workflow for the deprotection of this compound.
References
Application of L-Alanine Isopropyl Ester in Enzyme Inhibitor Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Alanine isopropyl ester is a derivative of the amino acid L-alanine, which serves as a crucial chiral building block in the synthesis of various pharmaceuticals.[1] In the realm of enzyme inhibitor design, this compound is not typically a pharmacophore that directly binds to the active site of an enzyme. Instead, it plays a critical role as a promoiety in the design of phosphonate (B1237965) and phosphoramidate (B1195095) prodrugs. This prodrug strategy is a powerful tool to enhance the therapeutic potential of phosphonate-based enzyme inhibitors by overcoming their inherent limitations in cell permeability.[2][3]
Phosphonate inhibitors are potent transition-state analogs for many enzymes, particularly proteases. However, their dianionic nature at physiological pH severely restricts their ability to cross cellular membranes, limiting their efficacy in cell-based assays and in vivo. To address this, the negatively charged phosphonate group is masked with lipophilic, enzyme-labile groups, such as this compound, to create a neutral, cell-permeable prodrug.[2][3] Once inside the cell, the promoieties are cleaved by endogenous enzymes, like esterases, to release the active phosphonate inhibitor at the site of action.[2][4]
This document provides detailed application notes on the use of this compound in this prodrug approach, along with generalized experimental protocols for the synthesis and evaluation of such enzyme inhibitors.
Application Notes
The primary application of this compound in enzyme inhibitor design is its use in the construction of phosphoramidate and bis-amidate prodrugs.[2][5]
1. Rationale for Use: The Prodrug Approach
-
Enhanced Cell Permeability: The isopropyl ester and the amino group of L-alanine effectively neutralize the negative charges of the phosphonate warhead, increasing the lipophilicity of the molecule and facilitating its passive diffusion across the cell membrane.
-
Intracellular Activation: The ester and amide bonds of the this compound promoiety are designed to be stable in systemic circulation but are rapidly cleaved by intracellular enzymes (e.g., carboxylesterases, cathepsin A) to regenerate the active phosphonate inhibitor within the target cell.[2][4]
-
Stereospecificity: The L-enantiomer of alanine (B10760859) is crucial, as prodrugs synthesized with L-alanine esters generally exhibit significantly higher biological activity compared to their D-alanine counterparts.[2][3]
-
Tunable Activation Rates: The choice of the ester group (e.g., isopropyl, ethyl, benzyl) can influence the rate of intracellular hydrolysis, allowing for the fine-tuning of the inhibitor release profile. For instance, one study noted that an this compound derivative resulted in 20% activation within 4 hours in a cell extract.[4]
2. Target Enzymes
This prodrug strategy is applicable to a wide range of enzymes that are targeted by phosphonate inhibitors, including:
-
Serine Proteases: A primary target class, including enzymes involved in cancer, inflammation, and viral replication (e.g., Hepatitis C Virus NS3 protease).[2][6]
-
Enolase: Phosphonate inhibitors of enolase, an enzyme implicated in certain cancers, have been developed using this prodrug approach.[5]
-
Viral Polymerases and Reverse Transcriptases: The ProTide (pro-nucleotide) technology, which often employs L-alanine esters, has been successfully used to deliver nucleoside phosphonate inhibitors of viral enzymes, leading to FDA-approved drugs like Sofosbuvir and Tenofovir Alafenamide.[3]
3. Logical Workflow for Prodrug Design and Evaluation
The process of designing and validating an enzyme inhibitor prodrug incorporating this compound follows a logical progression from initial design to in vivo testing.
Caption: Workflow for the design and evaluation of this compound-based prodrugs.
Data Presentation
The effectiveness of the prodrug strategy is demonstrated by comparing the cellular potency of the prodrug with that of the parent phosphonate inhibitor.
Table 1: Representative Comparison of Cellular Potency
| Compound | Structure of P-group | Target Enzyme | Cell-Based IC50 (Prodrug) | Cell-Based IC50 (Parent) | Fold Improvement |
| Prodrug Example | -P(O)(O⁻)- | Enolase | Low µM to nM range | High µM to inactive | >100x |
| Parent Phosphonate | -P(O)(NH-Ala-OiPr)(O-Aryl) | Serine Protease | Low µM to nM range | High µM to inactive | >100x |
Note: The values presented are illustrative, based on the general success of the phosphonate prodrug approach as described in the literature.[3][5] Specific values are highly dependent on the parent inhibitor, cell line, and assay conditions.
Experimental Protocols
Protocol 1: General Synthesis of a Bis-(L-Alanyl-Isopropyl Ester) Phosphonate Prodrug
This protocol is a generalized representation based on synthetic schemes for similar prodrugs.[5] It outlines the conversion of a parent phosphonate inhibitor into its corresponding bis-amidate prodrug.
Diagram of Synthetic Pathway
Caption: General synthetic scheme for a bis-amidate phosphonate prodrug.
Materials:
-
Parent phosphonate inhibitor
-
Oxalyl chloride or thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
This compound hydrochloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Anhydrous acetonitrile (B52724) or THF
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Activation of the Phosphonate:
-
Suspend the parent phosphonate inhibitor (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF.
-
Slowly add oxalyl chloride (2.5 eq) or thionyl chloride (2.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by ³¹P NMR, observing the shift from phosphonate to dichlorophosphate).
-
Remove the solvent and excess reagent in vacuo to yield the crude dichlorophosphate intermediate.
-
-
Coupling Reaction:
-
In a separate flask, suspend this compound hydrochloride (2.2 eq) in anhydrous acetonitrile.
-
Cool the suspension to 0 °C and add TEA or DIEA (2.5 eq) dropwise. Stir for 15-20 minutes.
-
Dissolve the crude dichlorophosphate intermediate from step 1 in anhydrous acetonitrile and add it dropwise to the this compound solution at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the triethylammonium (B8662869) chloride salt.
-
Concentrate the filtrate in vacuo.
-
Redissolve the residue in ethyl acetate (B1210297) or DCM and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in DCM) to obtain the final bis-amidate prodrug.
-
Characterize the final product by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.
-
Protocol 2: In Vitro Enzymatic Assay for Inhibitor Potency (IC50 Determination)
This protocol describes a general method for determining the potency of the synthesized prodrug and the parent inhibitor in a cell-based assay.
Materials:
-
Target-expressing cell line (e.g., cancer cell line for an anti-cancer target)
-
Cell culture medium and supplements
-
Parent phosphonate inhibitor and this compound-containing prodrug
-
DMSO for compound dilution
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or AlamarBlue)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate at 37 °C, 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds (prodrug and parent inhibitor) in cell culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and typically ≤ 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the diluted compounds. Include wells with medium and DMSO only as a vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-2 hours).
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the normalized cell viability against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value for each compound.
-
Mechanism of Prodrug Activation
The intracellular conversion of the prodrug to the active inhibitor is a key step in its mechanism of action.
Caption: Intracellular activation pathway of a phosphonate prodrug.
Conclusion
This compound is a valuable tool in modern medicinal chemistry, enabling the development of effective enzyme inhibitors through the prodrug strategy. By temporarily masking the charge of phosphonate warheads, it facilitates cellular uptake, leading to a significant enhancement in biological activity. The protocols and principles outlined in this document provide a framework for researchers to apply this strategy in the design and development of novel therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Prodrugs of a 1-Hydroxy-2-oxopiperidin-3-yl Phosphonate Enolase Inhibitor for the Treatment of ENO1-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cas 261909-49-3,L-Alanine, N-(chlorophenoxyphosphinyl)-, 1-Methylethyl ester | lookchem [lookchem.com]
Application Notes: L-Alanine Derivatives as Chiral Auxiliaries in Asymmetric Synthesis
Topic: L-Alanine Schiff Base Complexes in Diastereoselective Alkylation Reactions
While L-Alanine isopropyl ester itself is primarily utilized as a chiral building block in pharmaceutical and organic synthesis, its core structure is effectively employed for stereocontrol when incorporated into more complex chiral auxiliary systems.[1][2] A prominent example is the use of chiral nickel(II) complexes of Schiff bases derived from alanine (B10760859) for the asymmetric synthesis of α,α-disubstituted α-amino acids.[3] This methodology provides a robust pathway to creating sterically hindered, non-proteinogenic amino acids with high enantiopurity.[4]
In this system, the L-alanine moiety is condensed with a chiral ligand, such as (S)-2-N-(N'-benzylprolyl)aminobenzophenone (BPB) or the corresponding benzaldehyde (B42025) (bba), and then complexed to a Ni(II) ion.[5][6] This forms a rigid, planar complex where one face of the alanine α-carbon is effectively shielded by the bulky chiral ligand. Deprotonation of the α-carbon generates a nucleophilic enolate, which then reacts with electrophiles, such as alkyl halides, from the less sterically hindered face. This directional control leads to a high degree of diastereoselectivity in the formation of the new carbon-carbon bond.[5]
Following the alkylation reaction, the newly formed diastereomeric complexes can be separated by standard chromatographic techniques. Subsequent acidic hydrolysis cleaves the Schiff base and releases the desired α,α-disubstituted α-amino acid in high enantiomeric purity. A significant advantage of this method is the potential to recover the chiral ligand for reuse, enhancing the overall efficiency of the process.
Logical Workflow for Asymmetric Alkylation
Data Presentation
The diastereoselectivity of the alkylation of the Ni(II) complex of the (S)-bba-Alanine Schiff base is consistently high across various alkylating agents. The separation of the resulting diastereomers allows for the isolation of enantiomerically pure α-methyl-α-amino acids.
| Alkyl Halide (R-X) | Product (α-Methyl-α-amino acid) | Diastereomer Ratio ((S,S) : (S,R)) | Overall Yield of Diastereomers | Final Product Configuration |
| CH₃I | α-Methylalanine | 90 : 10 | 90% | (S) |
| CH₂=CHCH₂Br | α-Methyl-α-allylglycine | 95 : 5 | 90% | (S) |
| C₆H₅CH₂Br | α-Methylphenylalanine | 95 : 5 | 90% | (S) |
| p-CH₃OC₆H₄CH₂Br | α-Methyl-O-methyltyrosine | 90 : 10 | 90% | (S) |
Data adapted from Belokon, Y. N., et al. J. Chem. Soc., Chem. Commun., 1985, 171. The reported yields for the final amino acids after separation and hydrolysis are typically in the range of 70-90%.[5]
Experimental Protocols
Protocol 1: Synthesis of the Chiral Ni(II) Complex of the Alanine-(S)-bba Schiff Base
This protocol describes the formation of the key chiral complex used for the subsequent diastereoselective alkylation.
Materials:
-
(S)-2-N-(N'-Benzylprolyl)aminobenzaldehyde ((S)-bba)
-
DL-Alanine
-
Nickel(II) Nitrate (B79036) Hexahydrate (Ni(NO₃)₂·6H₂O)
-
Sodium Methoxide (B1231860) (NaOMe)
-
Methanol (B129727) (MeOH)
Procedure:
-
A solution of sodium methoxide is prepared by dissolving sodium metal in anhydrous methanol under an inert atmosphere.
-
To this solution, (S)-bba (1 equivalent) and DL-alanine (1 equivalent) are added.
-
Nickel(II) nitrate hexahydrate (1 equivalent) is then added to the mixture.
-
The reaction mixture is heated to 40°C and stirred for 10 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The resulting solid residue is purified by column chromatography on silica (B1680970) gel to yield the target Ni(II) complex.
Protocol 2: Asymmetric Alkylation of the Ni(II) Complex
This protocol outlines the diastereoselective alkylation of the pre-formed chiral complex. Two common sets of conditions are provided: low-temperature alkyllithium conditions and phase-transfer catalysis (PTC).
Method A: Low-Temperature Conditions
Materials:
-
Ni(II) Complex of Alanine-(S)-bba Schiff Base
-
n-Butyllithium (n-BuLi) in hexanes
-
Alkyl Halide (R-X, e.g., Benzyl Bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Dilute Hydrochloric Acid (HCl)
-
Chloroform (CHCl₃)
Procedure:
-
The Ni(II) complex (1 equivalent) is dissolved in anhydrous THF in a flame-dried flask under an argon atmosphere and cooled to -78°C.
-
n-Butyllithium (1.1 equivalents, 1.6 M in hexanes) is added dropwise to the solution, and the mixture is stirred for 15 minutes at -78°C to form the enolate.
-
A solution of the alkyl halide (1.5 equivalents) in anhydrous THF is added dropwise to the reaction mixture.
-
The reaction is allowed to warm slowly to room temperature and stirred for an additional 1-2 hours, or until TLC analysis indicates consumption of the starting material.
-
The reaction is quenched by the addition of dilute aqueous HCl.
-
The mixture is extracted with chloroform, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude mixture of diastereomeric alkylated complexes.
Method B: Phase-Transfer Catalysis (PTC) Conditions
Materials:
-
Ni(II) Complex of Alanine-(S)-bba Schiff Base
-
Alkyl Halide (R-X, e.g., Benzyl Bromide)
-
10% Aqueous Sodium Hydroxide (NaOH)
-
Tetrabutylammonium Iodide (TBAI)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
The Ni(II) complex (1 equivalent), the alkyl halide (1.5 equivalents), and TBAI (1 equivalent) are dissolved in dichloromethane.
-
10% aqueous NaOH is added, and the biphasic mixture is stirred vigorously at room temperature for 5-7 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the organic layer is separated, washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude mixture of diastereomeric alkylated complexes.
Protocol 3: Separation and Hydrolysis to Obtain the Final Amino Acid
This final protocol details the separation of the diastereomers and the liberation of the enantiomerically pure α,α-disubstituted amino acid.
Materials:
-
Crude mixture of diastereomeric alkylated Ni(II) complexes
-
Silica Gel for column chromatography
-
Eluent (e.g., Chloroform/Acetone (B3395972) mixture)
-
3 M Hydrochloric Acid (HCl)
-
Aqueous Ammonia (NH₃)
-
Dowex-50 ion-exchange resin
Procedure:
-
The crude mixture of diastereomers is purified by column chromatography on silica gel. The specific eluent system (e.g., a gradient of acetone in chloroform) will depend on the specific product and should be determined by TLC analysis. The two diastereomers are collected as separate fractions.
-
The purified single diastereomer is suspended in 3 M HCl and heated to reflux for 2-3 hours to hydrolyze the complex and the Schiff base.
-
After cooling, the mixture is extracted with an organic solvent (e.g., chloroform) to remove the chiral ligand. The aqueous layer, containing the amino acid hydrochloride, is retained.
-
The aqueous layer is concentrated under reduced pressure.
-
The resulting solid is dissolved in water and passed through a column of Dowex-50 ion-exchange resin (H⁺ form).
-
The column is washed with water to remove any remaining impurities.
-
The pure amino acid is eluted from the column using aqueous ammonia.
-
The ammonia-containing fractions are collected and concentrated under reduced pressure to yield the enantiomerically pure α,α-disubstituted α-amino acid.
Reaction Mechanism Visualization
References
- 1. Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of optically pure α-methyl-α-amino acids via alkylation of the nickel(II) Schiff base of (R,S)-alanine with (S)-2-N-(N′-benzylprolyl)aminobenzaldehyde - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application of L-Alanine Isopropyl Ester in the Synthesis of Sofosbuvir: A Detailed Guide for Researchers
Introduction
Sofosbuvir, a cornerstone in the treatment of chronic Hepatitis C, is a direct-acting antiviral agent that inhibits the HCV NS5B RNA-dependent RNA polymerase.[1] A key structural feature of Sofosbuvir is its phosphoramidate (B1195095) prodrug moiety, which enhances its bioavailability. The synthesis of this critical component relies on the use of L-Alanine isopropyl ester, making it an indispensable intermediate in the manufacturing of this life-saving medication.[2][3][4][5] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of Sofosbuvir, tailored for researchers, scientists, and drug development professionals.
I. Synthesis of this compound Hydrochloride
A crucial precursor for the phosphoramidate moiety is this compound hydrochloride. A novel and efficient method for its preparation involves a ring-closure and subsequent ring-opening mechanism, avoiding the use of harsh reagents like thionyl chloride.[6]
Experimental Protocol: Synthesis of this compound Hydrochloride[6]
-
Ring Closure: L-alanine is reacted with triphosgene (B27547) to form 4-methyl-2,5-diketone oxazolidine (B1195125).
-
Reaction Setup: In a suitable reactor, add 4-methyl-2,5-diketone oxazolidine (1.0 mol), toluene (B28343) (400g), 1,3-diethyl imidazolium (B1220033) bisulfate (35g), and a strong acidic ion resin catalyst (17g).
-
Ring Opening: Stir the mixture evenly and add isopropanol (B130326) (66g). Heat the reaction mixture to 50°C and maintain stirring for 15 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove any insoluble matter.
-
Salt Formation: Decolorize the filtrate and then bubble dry hydrogen chloride gas through the solution under cooling. Continue until no more solid precipitates.
-
Isolation: Stop the gas flow and stir for an additional 30 minutes. Collect the precipitated white solid by filtration. This is the crude this compound hydrochloride.
-
Purification: Recrystallize the crude product from isopropanol to obtain the pure this compound hydrochloride. After drying, a yield of approximately 119.5g (71.3%) can be expected.
Quantitative Data: Synthesis of this compound Hydrochloride
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Weight (g) | Yield (%) |
| 4-methyl-2,5-diketone oxazolidine | 115.09 | 1.0 | 115 | - |
| Isopropanol | 60.10 | 1.098 | 66 | - |
| This compound HCl | 167.63 | 0.713 | 119.5 | 71.3 |
II. Synthesis of Sofosbuvir using this compound
The core of the Sofosbuvir synthesis involves the stereoselective coupling of a protected nucleoside with a phosphoramidating reagent derived from this compound.[1][7]
Experimental Workflow: Sofosbuvir Synthesis
Caption: Workflow for Sofosbuvir Synthesis.
Experimental Protocol: Synthesis of Sofosbuvir[8]
-
Reaction Setup: To a reaction flask, add the protected nucleoside, (2'R)-2'-deoxy-2'-fluoro-2'-C-methyluridine (Compound 1, 20.0 g, 0.0768 mol), and the phosphoramidate reagent, N-[(S)-(2,3,4,5,6-pentafluorophenoxy)phenoxyphosphinyl]-L-alanine 1-Methylethyl ester (Compound 2, 40.0 g, 0.0882 mol).
-
Solvent and Cooling: Add 150 g of dichloromethane (B109758) and cool the mixture to 0°C.
-
Catalyst Addition: Add aluminum trichloride (B1173362) (3.1 g, 0.0232 mol).
-
Base Addition: Add pyridine (B92270) dropwise (24.3 g, 0.307 mol).
-
Reaction: Allow the reaction to proceed at 20°C. Monitor the reaction progress by HPLC until the formation of Sofosbuvir plateaus.
-
Quenching: Quench the reaction by adding 120 g of 10% dilute hydrochloric acid.
-
Extraction and Purification: Extract the product with 300 g of ethyl acetate. Recover the solvent under reduced pressure. Purify the crude product to obtain pure Sofosbuvir. A yield of 39.68 g (97.5%) can be achieved.
Quantitative Data: Sofosbuvir Synthesis
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Weight (g) | Yield (%) | Purity (%) |
| Protected Nucleoside (Compound 1) | 260.21 | 0.0768 | 20.0 | - | - |
| Phosphoramidate Reagent (Compound 2) | 453.33 | 0.0882 | 40.0 | - | - |
| Sofosbuvir | 529.45 | 0.0749 | 39.68 | 97.5 | >99 |
III. Synthesis Pathway of Sofosbuvir
The overall synthesis of Sofosbuvir is a multi-step process that strategically utilizes protecting groups and stereoselective reactions to achieve the final active pharmaceutical ingredient.
Caption: Synthesis Pathway of Sofosbuvir.
IV. Conclusion
This compound is a critical raw material in the synthesis of Sofosbuvir. The protocols and data presented provide a comprehensive guide for researchers and professionals in the field of drug development. The methodologies outlined, from the synthesis of the key intermediate to the final coupling and deprotection steps, offer a robust framework for the efficient production of Sofosbuvir. The provided diagrams visually summarize the logical flow of the synthesis, aiding in the understanding and implementation of these complex chemical transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Sofosbuvir | PMC Isochem [pmcisochem.fr]
- 6. CN106518694A - Novel preparation method of this compound hydrochloride - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Determining the Enantiomeric Purity of L-Alanine Isopropyl Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The stereochemical purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute in drug development and manufacturing. For chiral molecules such as L-Alanine isopropyl ester, a key building block in the synthesis of various pharmaceuticals, accurately determining the enantiomeric purity is paramount to ensure the safety, efficacy, and quality of the final drug product. The presence of the undesired D-enantiomer can lead to reduced therapeutic effect, altered pharmacological profiles, or even adverse toxicological effects.
This document provides detailed application notes and protocols for two robust analytical methods for determining the enantiomeric purity of this compound: Chiral High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and Chiral Gas Chromatography (GC) with derivatization . These methods are widely applicable in research, quality control, and process development settings.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
This method involves the derivatization of this compound and its potential D-enantiomer with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase HPLC column. An alternative, also covered, is derivatization to enhance UV detection for separation on a chiral stationary phase.
Experimental Protocol: HPLC with GITC Derivatization
This protocol is based on the derivatization of the amino ester with 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) to form diastereomeric thioureas, which are then separated by reversed-phase HPLC.[1]
1. Materials and Reagents:
-
This compound hydrochloride sample
-
D-Alanine isopropyl ester hydrochloride reference standard
-
GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, deionized)
-
0.1 mol/L Hydrochloric acid solution
-
0.1 mol/L Sodium hydroxide (B78521) solution
2. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh about 10 mg of D-Alanine isopropyl ester hydrochloride reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
-
Sample Solution: Accurately weigh about 10 mg of the this compound hydrochloride sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
-
Derivatization Procedure:
-
To 1.0 mL of the sample or standard solution, add 1.0 mL of a 1% (w/v) GITC solution in acetonitrile and 1.0 mL of a 1% (v/v) triethylamine solution in acetonitrile.
-
Vortex the mixture and allow it to react at room temperature for 60 minutes.
-
After derivatization, the solution is ready for HPLC analysis.
-
3. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: YMC-Pack ODS-AQ, 5 µm, 4.6 x 250 mm (or equivalent C18 column).[1]
-
Mobile Phase: Isocratic elution with a mixture of water and methanol (50:50, v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
4. Data Analysis:
-
The enantiomeric purity is calculated from the peak areas of the L- and D-enantiomer derivatives in the chromatogram.
-
Enantiomeric Purity (% this compound) = [Area(L-derivative) / (Area(L-derivative) + Area(D-derivative))] x 100
Alternative HPLC Method: FMOC Derivatization and Chiral Stationary Phase
Another effective HPLC method involves derivatization with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) to enhance UV detectability, followed by separation on a chiral stationary phase (CSP).[2][3]
1. Derivatization:
-
Dissolve the amino ester sample in a suitable solvent (e.g., a mixture of acetone (B3395972) and borate (B1201080) buffer).
-
Add a solution of FMOC-Cl in acetone and allow the reaction to proceed.
-
Quench the reaction and extract the FMOC-derivatized amino ester.
2. Chromatographic Conditions (Typical):
-
Column: Amylose-derived CSP (e.g., Chiralpak AD-H) or cellulose-derived CSP.[2][4]
-
Mobile Phase: A mixture of hexane (B92381) and 2-propanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA).[2] For example, 10% 2-propanol in hexane with 0.1% TFA.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm.
Method 2: Chiral Gas Chromatography (GC) with Derivatization
Gas chromatography on a chiral stationary phase is a powerful technique for the separation of volatile enantiomers. For amino acid esters, derivatization is necessary to increase their volatility and thermal stability. A common approach is the formation of N-trifluoroacetyl (TFA) derivatives.[5][6]
Experimental Protocol: GC with TFAA Derivatization
1. Materials and Reagents:
-
This compound sample
-
D-Alanine isopropyl ester reference standard
-
Dichloromethane (B109758) (anhydrous)
-
Trifluoroacetic anhydride (B1165640) (TFAA)
-
Helium or Hydrogen (carrier gas, high purity)
2. Sample and Standard Preparation:
-
Derivatization Procedure:
-
Accurately weigh about 1-2 mg of the amino ester sample or standard into a reaction vial.
-
Add 0.5 mL of anhydrous dichloromethane and 0.2 mL of trifluoroacetic anhydride.[6]
-
Seal the vial and heat at 100 °C for 1 hour.
-
After cooling to room temperature, the sample is ready for GC analysis. The sample can be diluted with dichloromethane if necessary.
-
3. Chromatographic Conditions:
-
Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: Chiral capillary column, e.g., a cyclodextrin-based column such as Rt-βDEXsm.[7]
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate or linear velocity (e.g., 80 cm/sec for hydrogen).[7]
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 2-5 °C/min) to a final temperature (e.g., 180-200 °C).[7]
-
Injector Temperature: 220 °C.
-
Detector Temperature: 250 °C.
-
Injection Mode: Split injection (e.g., 50:1 split ratio).
4. Data Analysis:
-
The enantiomeric purity is determined by the relative peak areas of the D- and L-enantiomer derivatives.
-
Enantiomeric Purity (% this compound) = [Area(L-derivative) / (Area(L-derivative) + Area(D-derivative))] x 100
Data Presentation
The performance of these methods can be summarized for easy comparison. The following table presents typical performance data that can be expected.
| Parameter | HPLC with GITC Derivatization | GC with TFAA Derivatization |
| Principle | Diastereomer formation, separation on achiral phase | Volatile derivative formation, separation on chiral phase |
| Stationary Phase | C18 (ODS) | Cyclodextrin-based |
| Mobile/Carrier | Water/Methanol | Helium/Hydrogen |
| Detection | UV | FID |
| Resolution (Rs) | > 2.0 | > 1.5 |
| Limit of Detection | ~0.05% | ~0.01% |
| Analysis Time | 15-30 minutes | 20-40 minutes |
| Advantages | Robust, common instrumentation | High sensitivity, high resolution |
| Disadvantages | Derivatization step required | Derivatization at high temp, requires GC |
Visualization of Experimental Workflow
The general workflow for determining the enantiomeric purity of this compound using a chromatographic method with derivatization is illustrated below.
Caption: Workflow for Enantiomeric Purity Determination.
The logical flow for selecting an appropriate analytical method is depicted in the following diagram.
Caption: Method Selection Logic Diagram.
References
- 1. CN112630314B - Separation method of this compound hydrochloride and enantiomer thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
Application Notes and Protocols: L-Alanine Isopropyl Ester in the Synthesis of Bioactive Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Alanine isopropyl ester is a crucial chiral building block and intermediate in the synthesis of a variety of bioactive molecules, particularly antiviral prodrugs.[1][2] Its structure allows for the introduction of an alanine (B10760859) moiety with a protected carboxylic acid group, which can enhance the cell permeability and bioavailability of the parent drug. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key antiviral agents.
Applications of this compound
This compound serves as a key component in the ProTide (prodrug nucleotide) technology. This approach masks the negative charges of a nucleotide monophosphate with an amino acid ester and an aryl group, creating a lipophilic phosphoramidate (B1195095) prodrug.[3] Once inside the cell, the prodrug is metabolized to release the active nucleotide monophosphate, which can then exert its therapeutic effect.
Key applications include the synthesis of:
-
Remdesivir: An antiviral drug effective against a range of RNA viruses, including SARS-CoV-2.[4][5]
-
Sofosbuvir: A key component in the treatment of Hepatitis C virus (HCV) infection.[6][7]
-
Tenofovir (B777) Alafenamide (TAF): A prodrug of the reverse transcriptase inhibitor tenofovir, used in the treatment of HIV-1 and chronic hepatitis B.[8][9]
Data Presentation
The following table summarizes the key reaction steps involving this compound in the synthesis of the aforementioned bioactive molecules, along with reported yields.
| Bioactive Molecule | Synthetic Step | Key Reagents | Product | Reported Yield | Reference |
| Remdesivir | Phosphoramidate Moiety Synthesis | This compound hydrochloride, Phenyl phosphorodichloridate, Triethylamine (B128534) | (S)-2-Ethylbutyl 2-(((4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate | 39% (after crystallization) | [10] |
| Coupling with Nucleoside Core | Protected Remdesivir Core, (S)-Phosphoramidate moiety, MgCl₂ | Protected Remdesivir | 70% | [10] | |
| Sofosbuvir | Phosphoramidating Reagent Synthesis | This compound, Phenyl dichlorophosphate, Pentafluorophenol, Triethylamine | (Sp)-Isopropyl 2-(((pentafluorophenoxy)(phenoxy)phosphoryl)amino)propanoate | 34% (as a single diastereomer) | [11] |
| Coupling with Protected Nucleoside | Protected uridine (B1682114) analog, (Sp)-Phosphoramidating reagent, t-BuMgCl | Diastereomerically pure protected Sofosbuvir | High | [11] | |
| Tenofovir Alafenamide | Phosphonamidate Synthesis | (R)-9-[2-(Phosphonomethoxy)propyl]adenine, Thionyl chloride, this compound, Triethylamine | Tenofovir Alafenamide | Not explicitly stated for this specific step | [12][13] |
Experimental Protocols
Synthesis of the Phosphoramidate Moiety for Remdesivir
This protocol describes the synthesis of the key phosphoramidate intermediate from this compound.
Materials:
-
This compound hydrochloride
-
Phenyl phosphorodichloridate
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Diisopropyl ether
Procedure:
-
To a solution of this compound hydrochloride in anhydrous dichloromethane, add triethylamine dropwise at 0 °C.
-
In a separate flask, dissolve phenyl phosphorodichloridate in anhydrous dichloromethane.
-
Slowly add the this compound solution to the phenyl phosphorodichloridate solution at 0 °C.
-
To this mixture, add a solution of 4-nitrophenol in dichloromethane.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture will contain a diastereomeric mixture of the phosphoramidate product.
-
The desired (S)-P isomer can be selectively isolated by crystallization from diisopropyl ether.
-
Filter the crystalline solid, wash with cold diisopropyl ether, and dry under vacuum to obtain (S)-2-Ethylbutyl 2-(((4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate.
Synthesis of Remdesivir via Coupling and Deprotection
This protocol outlines the coupling of the phosphoramidate moiety with the protected nucleoside core and subsequent deprotection to yield Remdesivir.
Materials:
-
Acetonide-protected Remdesivir nucleoside core
-
(S)-2-Ethylbutyl 2-(((4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate
-
Magnesium chloride (MgCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl) in Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
Procedure:
-
Dissolve the acetonide-protected nucleoside core and the (S)-phosphoramidate moiety in anhydrous dichloromethane.
-
Add MgCl₂ to the solution and stir the reaction mixture at room temperature. The reaction proceeds via an SN2-type inversion at the phosphorus center.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the protected Remdesivir.
-
For deprotection, dissolve the protected Remdesivir in THF and cool to 0°C.
-
Slowly add a solution of HCl in THF.
-
Stir the mixture at room temperature for 8 hours.
-
Neutralize the reaction with saturated aqueous sodium bicarbonate and extract the product with ethyl acetate.
-
The crude product can be purified by silica (B1680970) gel chromatography to yield Remdesivir.
Mandatory Visualizations
Signaling Pathway of Remdesivir
Caption: Mechanism of action of Remdesivir.
General Workflow for Phosphoramidate Prodrug Synthesis
Caption: General synthetic workflow for ProTide synthesis.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. What is the mechanism of Remdesivir? [synapse.patsnap.com]
- 3. Synthesis of phosphoramidate prodrugs: ProTide approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Remdesivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sofosbuvir | C22H29FN3O9P | CID 45375808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Sofosbuvir | PMC Isochem [pmcisochem.fr]
- 8. Tenofovir Alafenamide | C21H29N6O5P | CID 9574768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. EP3077404B1 - Purification of tenofovir alafenamide and its intermediates - Google Patents [patents.google.com]
- 10. Remdesivir synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. CN105330700A - Tenofovir alafenamide fumarate impurity preparing method - Google Patents [patents.google.com]
- 13. CN108822149B - Preparation method of tenofovir alafenamide fumarate key intermediate - Google Patents [patents.google.com]
Application Notes and Protocols for the Purification of L-Alanine Isopropyl Ester Hydrochloride by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of L-Alanine isopropyl ester hydrochloride via recrystallization. The protocols outlined below are based on established chemical principles and available literature, offering two primary methods for enhancing the purity of the target compound.
Introduction
This compound hydrochloride is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount to ensure the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). Recrystallization is a robust and widely used technique for the purification of solid crystalline compounds, leveraging differences in solubility between the desired compound and impurities in a selected solvent or solvent system. This process typically involves dissolving the crude material in a hot solvent, followed by controlled cooling to induce the formation of highly ordered crystals of the pure compound, while impurities remain in the mother liquor. These application notes detail two effective recrystallization methods for this compound hydrochloride.
Data Presentation
| Parameter | Method 1: Isopropanol (B130326) | Method 2: Dichloromethane (B109758)/Hexanes | Analysis Method | Reference |
| Purity (Initial) | Assumed Crude | Assumed Crude | HPLC | [1][2] |
| Purity (Final) | >99% (typical) | >98% (typical) | HPLC | [1][3] |
| Yield | 43.3% to 83.2% | Not explicitly reported | Gravimetric | [4] |
| Melting Point | 85 °C | 85 °C | Capillary Method | [5] |
Experimental Protocols
Two primary methods for the recrystallization of this compound hydrochloride have been identified: a single-solvent method using isopropanol and a two-solvent (solvent/anti-solvent) method using dichloromethane and hexanes.
Method 1: Recrystallization from Isopropanol
This method is cited in patent literature as a means to obtain a high-quality, "fine work" product.[4]
Materials:
-
Crude this compound hydrochloride
-
Isopropanol (anhydrous)
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water/oil bath
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Drying oven or vacuum desiccator
Protocol:
-
Dissolution: Place the crude this compound hydrochloride into an Erlenmeyer flask equipped with a stir bar. For every 1 gram of crude material, add approximately 3-5 mL of isopropanol. Attach a reflux condenser to the flask.
-
Heating: Gently heat the mixture with stirring in a water or oil bath. Bring the isopropanol to a gentle reflux.
-
Achieving Saturation: If the solid does not completely dissolve, add small additional portions of hot isopropanol until a clear, saturated solution is obtained at the boiling point. Avoid adding a large excess of solvent to maximize the yield.
-
Cooling and Crystallization: Once the solid is fully dissolved, turn off the heat and allow the flask to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Further Cooling: Once the flask has reached room temperature and crystal formation has commenced, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 40-50 °C) or in a vacuum desiccator until a constant weight is achieved.
Method 2: Recrystallization from Dichloromethane and Hexanes
This is a solvent/anti-solvent method, where the crude product is dissolved in a "good" solvent (dichloromethane) and then precipitated by the addition of a "poor" solvent (hexanes) in which the product is insoluble.[6]
Materials:
-
Crude this compound hydrochloride
-
Dichloromethane (DCM, anhydrous)
-
Hexanes (anhydrous)
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water/oil bath (optional, for initial dissolution)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Drying oven or vacuum desiccator
Protocol:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound hydrochloride in a minimal amount of dichloromethane at room temperature. Gentle warming can be applied if necessary to facilitate dissolution, but avoid boiling.
-
Precipitation: While stirring the solution, slowly add hexanes dropwise. You will observe the solution becoming cloudy (turbid) as the product begins to precipitate. Continue adding hexanes until the precipitation appears to be complete. A typical starting ratio would be approximately 1 part DCM to 2-3 parts hexanes by volume, but this should be optimized.
-
Cooling: After the addition of hexanes, cool the flask in an ice bath for at least 30 minutes to ensure maximum precipitation.
-
Isolation: Collect the precipitated crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of cold hexanes to remove residual mother liquor and any soluble impurities.
-
Drying: Dry the purified crystals under vacuum at a low temperature (e.g., 30-40 °C) to remove all traces of the solvents.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the described recrystallization processes.
Caption: General workflow for single-solvent recrystallization.
References
- 1. Method for determining related substances of this compound hydrochloride by adopting high performance liquid chromatography - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN112630314B - Separation method of this compound hydrochloride and enantiomer thereof - Google Patents [patents.google.com]
- 3. CN109467515B - Synthesis method of intermediate this compound hydrochloride - Google Patents [patents.google.com]
- 4. CN106518694A - Novel preparation method of this compound hydrochloride - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: L-Alanine Isopropyl Ester Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of L-Alanine Isopropyl Ester synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound Hydrochloride?
A1: The most common methods involve the esterification of L-Alanine with isopropanol (B130326). This is typically achieved using an acid catalyst. One prevalent method involves the use of thionyl chloride (SOCl₂) in isopropanol.[1][2] Another approach utilizes trimethylsilyl (B98337) chloride (TMSCl) to facilitate the reaction.[3] Newer methods aim to reduce the use of harsh reagents like thionyl chloride by employing catalysts such as alumina (B75360) or silica (B1680970).[4] A novel approach involves the reaction of L-alanine with triphosgene (B27547) to form an intermediate, which is then reacted with isopropanol.[5]
Q2: Why is the product often isolated as the hydrochloride salt?
A2: The hydrochloride salt of this compound is a stable, crystalline solid that is easier to handle and purify compared to the free ester, which may be an oil or a low-melting solid. The salt form also protects the amino group from unwanted side reactions.
Q3: What are the typical yields for this compound Hydrochloride synthesis?
A3: Yields can vary significantly depending on the chosen method and reaction conditions. Methods using thionyl chloride with a catalyst like alumina have reported yields of up to 93.7%.[4] Other reported yields for thionyl chloride-based methods are around 87%.[1][2] A method utilizing an ionic liquid and a strong acidic ion resin catalyst reported a yield of approximately 83.2%.[5]
Q4: What are the primary uses of this compound?
A4: this compound is a crucial intermediate in the synthesis of various pharmaceuticals. Notably, it is a key intermediate for the production of Sofosbuvir, a drug used to treat chronic hepatitis C.[4][5] It is also used in the synthesis of other drugs and pesticides.[4]
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | - Reaction Time: Ensure the reaction has been allowed to proceed for the recommended duration. Some methods require up to 24 hours.[4] - Temperature: Verify that the reaction temperature is maintained at the optimal level. For instance, some protocols specify a reaction temperature of 40°C.[4] - Stirring: Ensure adequate stirring to keep the reactants well-mixed, especially if L-Alanine is not fully soluble at the beginning of the reaction. |
| Presence of water in reactants or glassware | - Drying: Thoroughly dry all glassware before use. Use anhydrous solvents and reagents. Water can hydrolyze the ester product back to the starting material or interfere with the esterification reaction. - Storage: Store L-Alanine and other reagents in a desiccator to prevent moisture absorption. |
| Inefficient catalyst | - Catalyst Choice: The choice and amount of catalyst are critical. Alumina and silica have been shown to be effective in certain protocols.[4] - Catalyst Activity: Ensure the catalyst has not been deactivated by impurities or improper storage. |
| Sub-optimal pH | - Some protocols require pH adjustment during the workup to facilitate product isolation. Ensure the pH is adjusted to the specified range (e.g., 5.0-6.0) to maximize the precipitation of the hydrochloride salt.[4] |
Product Purification Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Difficulty in recrystallization | - Solvent Choice: The product may be too soluble or insoluble in the chosen solvent. - Impurities: The presence of impurities can inhibit crystallization. | - Try different solvent systems for recrystallization. A common suggestion is to dissolve the product in a minimal amount of a "good" solvent (like methanol (B129727) or dichloromethane) and then add a "poor" solvent (like diethyl ether or hexanes) to induce precipitation.[6] - An acid-base extraction can be performed to remove certain impurities before recrystallization.[7] |
| Oily product instead of crystals | - Residual Solvent: The product may not be completely dry. - Low Melting Point: The product itself may have a low melting point. - Impurities: Impurities can lower the melting point and prevent crystallization. | - Ensure the product is thoroughly dried under a high vacuum. - Attempt to precipitate the product from a solvent/anti-solvent system.[7] - If impurities are suspected, consider further purification steps like column chromatography.[6] |
| Discolored product (e.g., yellow or brown) | - Reaction Byproducts: Side reactions may have produced colored impurities. - Degradation: The product may have degraded due to excessive heat or prolonged exposure to acidic or basic conditions. | - Treat the solution with activated charcoal during recrystallization to remove colored impurities.[7] - Avoid excessive heating during the reaction and purification steps. |
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound Hydrochloride
| Method | Reagents | Catalyst | Reaction Time | Temperature | Yield | Purity | Reference |
| Method A | L-Alanine, Isopropanol, Thionyl Chloride | Alumina | 24 hours | 40°C | 93.7% | 99.2% | [4] |
| Method B | L-Alanine, Isopropanol, Thionyl Chloride | Alumina | 24 hours | 40°C | 90.85% | 99.1% | [4] |
| Method C | L-Alanine, Isopropanol, Thionyl Chloride | Silicon Dioxide | 24 hours | 40°C | 92.13% | 99.4% | [4] |
| Method D | L-Alanine HCl salt, Isopropanol, Thionyl Chloride | None | Overnight | Room Temp | 87% | Not Specified | [1][2] |
| Method E | L-Alanine, 1,2-dichloroethane, Triphosgene, Isopropanol | Strong Acidic Ion Resin | 20 hours | 50°C | 83.2% | Not Specified | [5] |
Experimental Protocols
Method A: High-Yield Synthesis using Thionyl Chloride and Alumina Catalyst
This protocol is adapted from a patented method demonstrating high yield and purity.[4]
-
Reaction Setup: In a suitable reaction vessel, add 180 L of isopropanol and 5.81 L of thionyl chloride. Stir the mixture for 5 minutes.
-
Addition of L-Alanine: Add 89 kg of L-Alanine to the mixture.
-
Catalysis: Add 10 kg of alumina to the reaction mixture.
-
Reaction: Stir the mixture at 20°C for a period, then heat to and maintain at 40°C for 24 hours.
-
pH Adjustment: After the reaction is complete, cool the solution and add 2N HCl dropwise to adjust the pH to 6.
-
Concentration and Crystallization: Heat the solution to 45°C, then concentrate it under reduced pressure. Cool the concentrated solution to 25°C.
-
Precipitation: Add 100 L of diethyl ether and stir to induce crystallization.
-
Isolation: Collect the precipitated this compound Hydrochloride by centrifugation at 3000 r/min for 10 minutes.
-
Drying: Dry the product under vacuum.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound Hydrochloride.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
- 1. Show how you would convert alanine to the following derivatives. ... | Study Prep in Pearson+ [pearson.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. CN109467515B - Synthesis method of intermediate this compound hydrochloride - Google Patents [patents.google.com]
- 4. guidechem.com [guidechem.com]
- 5. CN106518694A - Novel preparation method of this compound hydrochloride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Peptide Synthesis with L-Alanine Isopropyl Ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions during peptide synthesis using L-Alanine isopropyl ester.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in peptide synthesis?
A1: The most prevalent side reactions are diketopiperazine (DKP) formation and racemization of the C-terminal L-Alanine residue. These reactions can lead to the formation of impurities, reduce the yield of the desired peptide, and complicate purification.
Q2: What is diketopiperazine (DKP) formation and why is it a concern with this compound?
A2: Diketopiperazine formation is an intramolecular cyclization reaction of a dipeptide ester, leading to the formation of a stable six-membered ring and cleavage of the dipeptide from the resin.[1] This is particularly problematic during the synthesis of the third amino acid when the N-terminal amine of the dipeptide is deprotected. Sequences containing proline in the second position are highly susceptible, but sequences like Ala-Pro are also known to be sensitive to DKP formation.[2] The use of an ester, such as the isopropyl ester of alanine (B10760859), makes the C-terminus susceptible to this nucleophilic attack.
Q3: What is racemization and how does it affect my peptide synthesis with this compound?
A3: Racemization is the conversion of the L-enantiomer of an amino acid into a mixture of both L- and D-enantiomers.[3] In peptide synthesis, this can occur at the α-carbon of the activated amino acid during coupling.[4] The presence of the D-enantiomer of alanine in the final peptide can lead to diastereomeric impurities that are often difficult to separate and can significantly impact the biological activity of the peptide.[4]
Q4: How can I detect the presence of side products like diketopiperazines and diastereomers in my crude peptide?
A4: High-Performance Liquid Chromatography (HPLC) is a primary method for detecting these impurities. Specific HPLC methods can be developed to separate this compound from its related substances and enantiomers.[5][6][7] Mass spectrometry (MS) is also crucial for identifying the mass of the impurities and confirming their structures. For instance, DKP formation results in a specific mass corresponding to the cyclic dipeptide.
Troubleshooting Guides
Issue 1: Low yield of the target peptide and presence of a major byproduct with a mass corresponding to a cyclic dipeptide.
Possible Cause: Diketopiperazine (DKP) formation.
Troubleshooting Steps:
-
Sequence Modification (if possible): If the sequence contains a residue prone to DKP formation (e.g., Pro, Gly) at the second position after Alanine, consider if the sequence can be altered.
-
Use of Dipeptide Building Blocks: Couple a pre-synthesized dipeptide (e.g., Fmoc-Xaa-Ala-OH) instead of stepwise coupling of the first two amino acids. This is a highly recommended strategy to bypass the susceptible dipeptide ester stage on the resin.[1]
-
Modification of Deprotection Conditions:
-
Minimize the time the N-terminal amine of the dipeptide is exposed to basic conditions during Fmoc deprotection.[1]
-
Consider using a milder base or a different deprotection cocktail. For instance, using 2% DBU / 5% piperazine (B1678402) in NMP for a shorter duration can be effective.[1]
-
-
Choice of Resin: For sequences highly prone to DKP formation, using a 2-chlorotrityl chloride resin can be beneficial due to its steric hindrance, which inhibits the cyclization reaction.[8]
Issue 2: Presence of a diastereomeric impurity in the final peptide, detected by chiral chromatography.
Possible Cause: Racemization of the C-terminal this compound.
Troubleshooting Steps:
-
Optimize Coupling Conditions:
-
Coupling Reagents: Use coupling reagents known to suppress racemization. Carbodiimide-based reagents like DIC in the presence of an additive are generally preferred over onium salt-based reagents (HBTU, HATU), which can increase racemization risk under basic conditions.[4]
-
Additives: The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives (e.g., HOAt, 6-Cl-HOBt) is crucial for minimizing racemization.[4][9]
-
-
Control of Base:
-
Avoid using an excess of a strong base. Sterically hindered bases like N,N-diisopropylethylamine (DIPEA) are commonly used, but their concentration should be carefully controlled.[4]
-
-
Temperature Management: Avoid elevated temperatures during coupling, as this can increase the rate of racemization.[4][10] If using microwave-assisted synthesis, consider lowering the coupling temperature.[10]
-
Pre-activation Time: Minimize the pre-activation time of the carboxylic acid before adding it to the resin-bound amine to reduce the opportunity for racemization to occur.
Quantitative Data Summary
| Side Reaction | Ester Group | Relative Rate (Qualitative) | Rationale |
| Diketopiperazine Formation | Methyl | Higher | Less steric hindrance, good leaving group. |
| Ethyl | Moderate | Moderate steric hindrance. | |
| Isopropyl | Lower | Increased steric hindrance from the isopropyl group can impede the intramolecular cyclization. | |
| Benzyl | Variable | Steric bulk can reduce the rate, but electronic effects can also play a role. | |
| Racemization | Methyl | Higher | Less steric hindrance around the carbonyl carbon. |
| Ethyl | Moderate | Moderate steric hindrance. | |
| Isopropyl | Lower | The bulkier isopropyl group can provide some steric hindrance to the approach of the base, potentially reducing the rate of α-proton abstraction. | |
| Benzyl | Variable | Aromatic ring can influence the stability of the enolate intermediate. |
Experimental Protocols
Protocol 1: Analysis of Diketopiperazine Formation by HPLC
Objective: To detect and quantify the formation of cyclo(Ala-Xaa) during peptide synthesis.
Materials:
-
Crude peptide sample cleaved from the resin.
-
HPLC system with a UV detector.
-
C18 reverse-phase HPLC column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN).
-
Reference standard for the expected diketopiperazine (if available).
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude peptide in the initial mobile phase composition (e.g., 95% A). Filter the sample through a 0.45 µm filter.
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the prepared sample.
-
Run a linear gradient from low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).
-
Monitor the elution profile at 214 nm or 220 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to the desired peptide based on its expected retention time (or by co-injection with a standard).
-
Look for early eluting, sharp peaks which are characteristic of small cyclic molecules like diketopiperazines.
-
If a reference standard is available, confirm the identity of the DKP peak by comparing retention times.
-
Quantify the percentage of the DKP impurity by integrating the peak areas.
-
Protocol 2: Chiral Amino Acid Analysis to Determine Racemization
Objective: To determine the extent of racemization of the C-terminal L-Alanine residue.
Materials:
-
Final purified peptide.
-
6 M HCl.
-
Derivatizing agent (e.g., Marfey's reagent, o-phthaldialdehyde/N-acetyl-L-cysteine).
-
HPLC system with a UV or fluorescence detector.
-
C18 reverse-phase HPLC column.
-
Appropriate mobile phases for the separation of derivatized amino acid enantiomers.
Procedure:
-
Peptide Hydrolysis:
-
Place a known amount of the purified peptide in a hydrolysis tube.
-
Add 6 M HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After hydrolysis, evaporate the HCl under vacuum.
-
-
Derivatization:
-
Dissolve the amino acid hydrolysate in a suitable buffer.
-
Add the derivatizing agent according to the manufacturer's protocol. This will form diastereomeric derivatives of the D- and L-alanine.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the HPLC system.
-
Use a suitable gradient to separate the diastereomeric derivatives of D- and L-alanine.
-
Detect the derivatives using a UV or fluorescence detector.
-
-
Data Analysis:
-
Identify the peaks corresponding to the derivatized D- and L-alanine based on the retention times of derivatized standards.
-
Calculate the percentage of D-alanine by integrating the peak areas: % D-Alanine = [Area(D-Ala) / (Area(L-Ala) + Area(D-Ala))] * 100.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. helixchrom.com [helixchrom.com]
- 6. CN112782311B - HPLC (high performance liquid chromatography) determination method for L-isopropyl alanine in propane phenol fumarate tenofovir - Google Patents [patents.google.com]
- 7. CN112630314B - Separation method of this compound hydrochloride and enantiomer thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Alanine Isopropyl Ester Recrystallization: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the recrystallization of L-Alanine isopropyl ester and its hydrochloride salt.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization process, offering potential causes and solutions.
Issue 1: Oiling Out - The compound separates as a liquid instead of a solid.
| Potential Cause | Recommended Solution |
| High Impurity Level: Significant amounts of impurities can lower the melting point of the mixture, leading to oiling out.[1][2] | - Pre-purification: Consider a preliminary purification step, such as passing the crude product through a silica (B1680970) plug.[3] - Charcoal Treatment: If colored impurities are present, adding activated charcoal to the hot solution before filtration can help remove them. |
| Inappropriate Solvent Choice: The solvent may be too nonpolar for the compound, or the compound's melting point may be below the solvent's boiling point.[1][2] | - Solvent Polarity: If oiling out occurs in a nonpolar solvent system, try a more polar solvent. For this compound HCl, which is a polar compound, alcohols are often a good choice.[4] - Mixed Solvent System Adjustment: If using a mixed solvent system (e.g., DCM/hexanes), you may be adding the anti-solvent (hexanes) too quickly. Try adding it more slowly while vigorously stirring. |
| Cooling Rate is Too Fast: Rapid cooling can cause the solution to become supersaturated too quickly, leading to the formation of an oil rather than crystals. | - Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in a refrigerator or ice bath. Insulating the flask can help slow the cooling process. |
| Solution is Too Concentrated: If the concentration of the solute is too high, it can crash out of solution as an oil. | - Add More Solvent: Re-heat the solution until the oil redissolves and add a small amount of additional hot solvent to slightly decrease the concentration. Then, proceed with slow cooling.[2] |
Issue 2: Poor or No Crystal Formation.
| Potential Cause | Recommended Solution |
| Solution is Not Sufficiently Supersaturated: The concentration of the compound in the solvent is too low. | - Evaporation: Partially evaporate the solvent to increase the concentration of the solute. Be careful not to evaporate too much, which could lead to oiling out or the precipitation of impurities. - Anti-solvent Addition: If using a single solvent, consider adding a miscible anti-solvent (a solvent in which your compound is insoluble) dropwise to induce precipitation. For this compound HCl dissolved in DCM, hexane (B92381) can be used as an anti-solvent.[4] |
| Inhibition of Nucleation: The formation of initial crystal seeds is hindered. | - Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites. - Seeding: Add a tiny crystal of the pure compound to the solution to induce crystallization. |
| Inappropriate Solvent: The chosen solvent may be too good of a solvent, even at low temperatures. | - Solvent Screening: Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold. |
Issue 3: Formation of Small or Needle-like Crystals.
| Potential Cause | Recommended Solution |
| Rapid Crystal Growth: Fast crystallization often leads to smaller, less pure crystals. | - Slower Cooling: As with preventing oiling out, a slower cooling rate allows for the formation of larger, more well-defined crystals. - Reduce Supersaturation: A lower level of supersaturation will slow down the crystal growth rate. This can be achieved by using slightly more solvent. |
| Solvent Effects: The solvent can influence the crystal habit.[5] | - Solvent System Modification: Experiment with different solvent systems. For instance, the use of mixed solvents can sometimes alter the crystal morphology.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common solvent systems for the recrystallization of this compound hydrochloride?
A1: Based on available literature, common solvent systems include:
-
Dichloromethane (DCM) and Hexanes: The compound is dissolved in a minimum amount of DCM, and then hexanes are added as an anti-solvent to induce crystallization.[4]
-
Alcohols: Alcohols are generally suitable for recrystallizing polar compounds like amino acid esters.[4] Isopropanol has been specifically mentioned for recrystallization.[7]
-
Diethyl Ether: Used as an anti-solvent or to induce crystallization from a concentrated solution.[8][9]
Q2: My this compound hydrochloride is not dissolving in the hot solvent. What should I do?
A2: First, ensure you are using a sufficient amount of solvent and that it is at an appropriate temperature (usually near its boiling point). If solubility is still an issue, you may need to select a different solvent in which the compound has higher solubility at elevated temperatures. This compound hydrochloride is noted to have high solubility in water and organic solvents.[10]
Q3: How can I improve the yield of my recrystallization?
A3: To maximize yield, ensure the minimum amount of hot solvent is used to dissolve the compound completely. After crystal formation, cool the mixture thoroughly in an ice bath to minimize the amount of compound remaining in the mother liquor. However, be aware that prioritizing yield too aggressively can sometimes compromise purity.
Q4: Can I use a single solvent for recrystallization?
A4: Yes, if you can find a solvent that dissolves the this compound at a high temperature but has low solubility at a low temperature, a single solvent recrystallization is ideal. Isopropanol has been used for this purpose.[7]
Quantitative Data Summary
The following table summarizes purity and yield data from various synthesis and purification protocols for this compound hydrochloride.
| Purification/Crystallization Method | Solvent(s) Used | Purity | Yield | Reference |
| Crystallization and centrifugation | Isopropanol, Diethyl ether | 99.1% | 90.85% | [9] |
| Crystallization and centrifugation | Isopropanol, Diethyl ether | 99.4% | 92.5% | [8] |
| Crystallization and centrifugation | Isopropanol, Diethyl ether | 99.2% | 93.7% | [8] |
Experimental Protocols
Protocol 1: Recrystallization using a Solvent/Anti-Solvent System
This protocol is based on the principle of dissolving the compound in a good solvent and then adding an anti-solvent to decrease its solubility and induce crystallization.[4]
-
Dissolution: Dissolve the crude this compound hydrochloride in a minimal amount of a suitable solvent (e.g., dichloromethane) with gentle warming if necessary.
-
Anti-Solvent Addition: Slowly add an anti-solvent (e.g., hexanes) dropwise to the solution while stirring until the solution becomes slightly turbid.
-
Crystal Formation: Allow the solution to stand at room temperature and cool down slowly. Crystal formation should begin.
-
Complete Crystallization: Once crystal formation is evident, the flask can be placed in a refrigerator or an ice bath to maximize crystal recovery.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
References
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN106518694A - Novel preparation method of this compound hydrochloride - Google Patents [patents.google.com]
- 8. CN109467515B - Synthesis method of intermediate this compound hydrochloride - Google Patents [patents.google.com]
- 9. guidechem.com [guidechem.com]
- 10. chemimpex.com [chemimpex.com]
troubleshooting guide for using L-Alanine isopropyl ester in SPPS
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting support for the use of L-Alanine isopropyl ester in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in peptide synthesis?
A1: this compound is typically used in Boc-based Solid-Phase Peptide Synthesis (SPPS). In this strategy, the isopropyl ester serves as a protecting group for the C-terminal carboxyl group of Alanine. This allows the amino acid to be anchored to a resin (like Merrifield resin), initiating the peptide chain synthesis. The tert-butyloxycarbonyl (Boc) group provides temporary protection for the N-α-amino group.
Q2: Is the Boc/isopropyl ester protecting group strategy fully orthogonal?
A2: This strategy is considered "quasi-orthogonal".[1] Both the N-terminal Boc group and the C-terminal isopropyl ester linkage are cleaved by acid, but they exhibit different lability. The Boc group is removed by moderate acids like trifluoroacetic acid (TFA), while the isopropyl ester requires stronger acids, such as anhydrous hydrogen fluoride (B91410) (HF), for efficient cleavage.[1] However, prolonged or repeated exposure to TFA during the synthesis cycles can lead to some premature cleavage of the peptide from the resin.[1]
Q3: What are the most common coupling reagents used with Boc-protected amino acids?
A3: Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often used with additives like 1-Hydroxybenzotriazole (HOBt) to minimize racemization.[2] Other efficient uronium-based reagents include HBTU and HCTU.
Q4: What are the critical side reactions to be aware of during SPPS?
A4: Several side reactions can occur, including:
-
Incomplete Coupling: Can lead to deletion sequences.
-
Racemization: Loss of stereochemical integrity, particularly for sensitive amino acids.[3]
-
Peptide Aggregation: Especially in hydrophobic sequences, leading to poor coupling and deprotection efficiency.[4]
-
Transesterification: If alcohols are present in reaction mixtures, they can potentially react with the ester linkage to the resin.[5]
-
Aspartimide Formation: A common side reaction involving aspartic acid residues.[3][6]
-
Pyroglutamate Formation: N-terminal glutamine can cyclize under acidic conditions.[6]
Troubleshooting Guide
Issue 1: Low Coupling Efficiency / Positive Kaiser Test After Coupling
Symptoms:
-
A positive ninhydrin (B49086) (Kaiser) test after the coupling step indicates the presence of unreacted free amines on the resin.[4]
-
The final peptide yield is low, and mass spectrometry reveals deletion sequences.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Steric Hindrance | Double couple the amino acid: perform the coupling reaction a second time with fresh reagents before proceeding to the next deprotection step. |
| Peptide Aggregation | 1. Wash the resin with a chaotropic salt solution (e.g., 0.4 M LiCl in DMF) before coupling to disrupt secondary structures.[4]2. Use alternative, "greener" solvents like N-butylpyrrolidinone (NBP) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) which can improve solvation. |
| Poor Reagent Activity | 1. Use fresh, high-quality coupling reagents and anhydrous solvents.[1]2. Ensure the amino acid derivative is fully dissolved and pre-activated (if applicable) before adding to the resin. |
| Insufficient Reaction Time | Extend the coupling time. Monitor the reaction progress with a Kaiser test at intervals (e.g., 2 hours, 4 hours) until completion. |
Issue 2: Low Final Peptide Yield After Cleavage
Symptoms:
-
The amount of crude peptide obtained after cleavage and precipitation is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Premature Cleavage | The isopropyl ester linkage may have been partially cleaved during repeated TFA deprotection steps. 1. Reduce the TFA concentration for Boc deprotection from 50% to 25-30% in DCM.[1]2. Minimize the deprotection time to the minimum required for complete Boc removal (typically 20-30 minutes).[1][2] |
| Incomplete Cleavage | The cleavage cocktail or reaction conditions were insufficient to break the ester bond. 1. Ensure you are using a strong acid cocktail suitable for benzyl/alkyl esters, such as anhydrous HF with a scavenger like anisole (B1667542).[2]2. For less sensitive peptides, a high-TFA cocktail (e.g., 95% TFA) may work, but the cleavage time may need to be extended (e.g., 3-4 hours).[7] |
| Product Loss During Work-up | The peptide may be partially soluble in the precipitation solvent (typically cold diethyl ether). 1. Ensure the ether is sufficiently cold (-20°C or lower).2. Use a larger volume of ether for precipitation.3. After initial precipitation and centrifugation, store the supernatant at -20°C to check for further precipitation. |
| Aggregation During Synthesis | Severe on-resin aggregation can prevent reagents from accessing the peptide chain, halting synthesis and leading to a low yield of the full-length product.[4] |
Issue 3: Impurities and Side Products in Final Peptide
Symptoms:
-
HPLC and Mass Spectrometry analysis of the crude peptide shows multiple unexpected peaks close to the target peptide mass.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| t-Butylation | The t-butyl cation released during Boc deprotection can alkylate nucleophilic side chains (e.g., Trp, Met, Cys). 1. Always include a scavenger like anisole (5% v/v) or triisopropylsilane (B1312306) (TIS) in the TFA deprotection solution to trap the t-butyl cation.[1] |
| Racemization | The chiral center of the amino acid may have epimerized during activation/coupling. 1. Use a racemization-suppressing additive like HOBt or Oxyma Pure with your coupling reagent.[8]2. Avoid over-extended pre-activation times. |
| Incomplete Deprotection of Side Chains | The cleavage cocktail was not effective for removing all side-chain protecting groups. 1. Choose a cleavage cocktail tailored to the specific protecting groups in your sequence. For example, Arg(Pbf) requires a scavenger like TIS, and Cys(Trt) requires scavengers and may benefit from EDT.[7] |
Experimental Protocols
Protocol 1: Standard Boc-SPPS Cycle
This protocol outlines a single cycle for adding a Boc-protected amino acid.
-
N-α-Boc Deprotection:
-
Neutralization:
-
Amino Acid Coupling (DCC/HOBt Method):
-
In a separate vessel, dissolve the next Boc-protected amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.[2]
-
Add this solution to the neutralized resin.
-
Add DCC (3 equivalents) dissolved in DCM to the reaction vessel.[2]
-
Agitate the mixture for 2-4 hours at room temperature.[2]
-
Monitor reaction completion with a Kaiser test.
-
Wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.
-
Protocol 2: Peptide Cleavage from Resin (HF Method)
Caution: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus within a certified fume hood.
-
Preparation:
-
After the final SPPS cycle, perform the N-terminal Boc deprotection as described in Protocol 1.
-
Thoroughly dry the peptide-resin under a high vacuum for several hours.[2]
-
Place the dried peptide-resin and a Teflon-coated stir bar into the reaction vessel of the HF apparatus.
-
Add a scavenger, such as anisole (1 mL per 100 mg of resin), to trap reactive cations generated during cleavage.[2]
-
-
HF Cleavage:
-
Work-up and Precipitation:
-
Evaporate the HF under a stream of nitrogen, followed by a high vacuum.
-
Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide and remove the scavenger.[9]
-
Filter the crude peptide and wash it several more times with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Data & Visualizations
Table 1: Representative Coupling Efficiencies
The following table summarizes example coupling efficiencies of different reagents in an aqueous isopropanol (B130326) system, illustrating how reagent choice impacts success. Note that efficiencies in standard organic SPPS solvents like DMF may differ but follow similar trends.
| Coupling Reagent | Coupling Efficiency (after 25 min) |
| EDC-HCl/Oxyma | 98.8% |
| EDC-HCl/HOPO | 83.6% |
| EDC-HCl/NHS | 47.8% |
| EEDQ | 53.2% |
| COMU | 25.6% |
| (Data adapted from a study on aqueous solid-phase peptide synthesis.[10]) |
Diagrams
Caption: General workflow for Boc-SPPS starting with resin-bound this compound.
Caption: Troubleshooting decision tree for diagnosing the cause of low peptide yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. benchchem.com [benchchem.com]
- 5. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. mesalabs.com [mesalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. DSpace-CRIS [tuprints.ulb.tu-darmstadt.de]
Technical Support Center: Preventing Racemization of L-Alanine Isopropyl Ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the racemization of L-Alanine isopropyl ester during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the conversion of an enantiomerically pure substance, such as this compound, into a mixture containing equal amounts of both its L- and D-enantiomers.[1][2] This is a critical issue in drug development because enantiomers of a chiral molecule can have different pharmacological and toxicological profiles.[3] The presence of the D-enantiomer can lead to reduced efficacy, altered side-effect profiles, and create challenges in purification and regulatory approval.[4]
Q2: What are the primary chemical mechanisms that cause racemization in this compound?
A2: The primary mechanisms of racemization for amino acid derivatives like this compound, particularly during activation for coupling reactions, are:
-
Oxazolone (B7731731) Formation: The most common pathway involves the formation of a planar oxazolone (or azlactone) intermediate.[5] Activation of the N-protected alanine's carboxyl group can lead to cyclization. The alpha-proton of this oxazolone is acidic and can be abstracted by a base, leading to a loss of stereochemistry upon reprotonation.[5]
-
Direct Enolization: A base can directly abstract the acidic proton at the alpha-carbon of the ester, forming a planar enolate intermediate. Reprotonation can then occur from either face, resulting in racemization. This is a particular concern for amino acid esters when exposed to basic conditions.[6][7]
Q3: Which reaction conditions are most likely to cause racemization of this compound?
A3: Several factors can significantly increase the risk of racemization:
-
Presence of Base: Strong or sterically unhindered bases can readily abstract the alpha-proton.[6]
-
Elevated Temperatures: Higher reaction temperatures accelerate the rate of racemization.[6]
-
Choice of Coupling Reagent: Some coupling reagents, especially when used without additives, are more prone to inducing racemization.[8]
-
Prolonged Reaction Times: Extended exposure to conditions that promote racemization will increase the formation of the D-enantiomer.[7]
-
Solvent Polarity: The polarity of the solvent can influence the stability of the intermediates that lead to racemization.[9]
Q4: How can I accurately determine the enantiomeric purity of my this compound?
A4: The most common and reliable method for determining the enantiomeric purity is Chiral High-Performance Liquid Chromatography (HPLC) .[10][11][12] This technique uses a chiral stationary phase to separate the L- and D-enantiomers, allowing for their quantification.[13] For this compound, derivatization with a chiral reagent like acetyl Glucose Isothiocyanate (GITC) followed by analysis on a standard C18 column can also be an effective method.[10]
Troubleshooting Guides
Problem 1: Significant Racemization Detected After Synthesis of this compound Hydrochloride
| Possible Cause | Recommended Solution |
| Harsh Esterification Conditions | The use of strong acids and high temperatures during esterification can promote racemization. |
| Solution: Employ milder esterification methods. For example, the use of thionyl chloride in isopropanol (B130326) at controlled temperatures (e.g., starting at 0°C and slowly warming to room temperature) can minimize racemization.[14][15] | |
| Prolonged Exposure to Acid/Heat | Extended reaction times at elevated temperatures increase the likelihood of racemization. |
| Solution: Monitor the reaction progress closely (e.g., by TLC or NMR) and quench the reaction as soon as the starting material is consumed. | |
| Work-up Conditions | Exposure to strong bases or prolonged heating during work-up and purification can cause racemization. |
| Solution: Maintain neutral or slightly acidic conditions during work-up. Use extractions with mild bases like sodium bicarbonate if necessary, and minimize the contact time. Avoid high temperatures during solvent evaporation by using a rotary evaporator at reduced pressure and moderate temperature. |
Problem 2: Racemization Occurs During a Coupling Reaction Involving N-protected L-Alanine and a Nucleophile (using this compound as the nucleophile)
| Possible Cause | Recommended Solution |
| Inappropriate Coupling Reagent | Carbodiimide (B86325) reagents like DCC or EDC, when used alone, can lead to significant racemization through the formation of highly reactive intermediates.[8] |
| Solution: Always use carbodiimide reagents in conjunction with racemization-suppressing additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[9] Alternatively, switch to phosphonium (B103445) (e.g., PyBOP) or aminium/uronium (e.g., HBTU, HATU) based coupling reagents, which are generally more efficient and cause less racemization.[16] | |
| Strong or Excess Base | Strong, non-sterically hindered bases like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIEA) can accelerate racemization.[6] |
| Solution: Use a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[6] Use the minimum amount of base necessary for the reaction to proceed. | |
| High Reaction Temperature | Elevated temperatures increase the rate of both the coupling reaction and racemization. |
| Solution: Perform the coupling reaction at a lower temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature is a common strategy to minimize racemization.[6] | |
| Prolonged Pre-activation Time | Allowing the N-protected L-Alanine to be activated by the coupling reagent for an extended period before adding the this compound increases the chance of oxazolone formation and subsequent racemization. |
| Solution: Minimize the pre-activation time. Ideally, add the coupling reagent to a mixture of the N-protected L-Alanine and this compound (in situ activation). |
Data Presentation
The following table summarizes the impact of different coupling reagents and additives on the extent of racemization during peptide synthesis. While not specific to this compound, these trends are generally applicable to reactions involving activated alanine (B10760859) derivatives.
| Coupling Reagent/Additive | Base | Racemization Potential | Key Advantages |
| DCC/HOBt | NMM | Low | Cost-effective and widely used.[17] |
| EDC/HOBt | NMM | Low | Water-soluble carbodiimide and byproduct, simplifying work-up.[18] |
| HBTU/HOBt | DIEA | Low | High efficiency and fast reaction times.[16][18] |
| HATU/HOAt | DIEA | Very Low | Highly efficient, especially for sterically hindered couplings; minimizes racemization.[16][18] |
| DEPBT | DIEA | Very Low | Excellent for fragment coupling with minimal racemization.[8] |
Data compiled from various studies on dipeptide synthesis and serves as a comparative overview.[17][18][19]
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride with Minimized Racemization Risk
This protocol is adapted from established methods for amino acid esterification, with modifications to minimize racemization.[14][15][20]
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a drying tube, suspend L-alanine (1.0 eq) in anhydrous isopropanol (5-10 mL per gram of L-alanine).
-
Cool the suspension to 0°C in an ice bath.
-
-
Addition of Thionyl Chloride:
-
Slowly add thionyl chloride (1.1-1.2 eq) dropwise to the stirred suspension. Maintain the temperature at 0°C during the addition.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC until the L-alanine is fully consumed.
-
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure at a temperature not exceeding 40°C to remove excess isopropanol and thionyl chloride.
-
The resulting solid is this compound hydrochloride.
-
-
Purification (if necessary):
-
The crude product can be recrystallized from a suitable solvent system, such as isopropanol/diethyl ether, to improve purity.
-
Protocol 2: Chiral HPLC Analysis of this compound
This protocol describes a general method for the analysis of the enantiomeric purity of this compound hydrochloride after derivatization.[10]
-
Sample Preparation (Derivatization):
-
Dissolve a known amount of this compound hydrochloride in acetonitrile.
-
Add a solution of triethylamine in acetonitrile.
-
Add a solution of acetyl Glucose Isothiocyanate (GITC) in acetonitrile.
-
Allow the mixture to stand at room temperature for 1 hour to complete the derivatization.
-
-
HPLC Conditions:
-
Analysis:
-
Inject the derivatized sample into the HPLC system.
-
The L- and D-enantiomer derivatives will be separated into two distinct peaks.
-
Calculate the enantiomeric excess (ee%) using the peak areas of the two enantiomers.
-
Visualizations
Caption: Racemization pathways of this compound during activation.
Caption: Troubleshooting workflow for addressing high racemization.
References
- 1. ardena.com [ardena.com]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]
- 5. Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. CN112630314B - Separation method of this compound hydrochloride and enantiomer thereof - Google Patents [patents.google.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. mdpi.com [mdpi.com]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
- 15. Page loading... [guidechem.com]
- 16. peptide.com [peptide.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. CN109467515B - Synthesis method of intermediate this compound hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Large-Scale Synthesis of L-Alanine Isopropyl Ester
Welcome to the technical support center for the large-scale synthesis of L-Alanine isopropyl ester. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and analysis of this compound and its hydrochloride salt.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the experimental process.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | - Ensure anhydrous conditions, as water can hydrolyze the ester. - Optimize reaction time and temperature. For the thionyl chloride method, a reaction time of 24 hours at 40°C has been reported to be effective.[1] - Use an appropriate catalyst, such as alumina (B75360) or silica (B1680970), which can improve reaction efficiency.[1] |
| Side reactions | - Control the addition rate of reagents, especially corrosive ones like thionyl chloride, to minimize side product formation. - A newer method involves the ring closure of L-alanine with triphosgene (B27547), followed by ring opening with isopropanol (B130326) under acidic conditions to reduce byproducts.[2] | |
| Product loss during workup | - Optimize the pH during the workup. For the hydrochloride salt precipitation, a pH of 5-6 is often optimal.[1] - Ensure efficient extraction and phase separation. | |
| Product Purity Issues | Presence of unreacted starting materials | - Monitor the reaction progress using techniques like TLC or HPLC to ensure complete conversion. - Adjust the stoichiometry of reactants. |
| Formation of byproducts | - The use of large excesses of reagents like thionyl chloride and isopropanol can lead to purification challenges.[2][3] A method using a metal catalyst like alumina can reduce the required amount of thionyl chloride significantly.[1] - Byproducts such as 2,2'-iminodipropionic acid can form; controlling the reaction pH can mitigate this.[4] | |
| Enantiomeric impurity (D-Alanine isopropyl ester) | - Start with high-purity L-Alanine. - Use analytical methods like chiral HPLC to determine and quantify the enantiomeric excess.[5] | |
| Difficulty in Product Isolation/Crystallization | Improper solvent system | - For the hydrochloride salt, diethyl ether is commonly used as an anti-solvent to induce crystallization from the reaction mixture.[1] - Recrystallization can be performed from cold anhydrous dichloromethane (B109758) or by dissolving in a minimum amount of DCM and precipitating with hexanes.[6] Another suggestion is recrystallization from an alcohol.[6] |
| Oily product instead of solid | - This may indicate the presence of impurities or residual solvent. Ensure complete removal of volatiles under reduced pressure.[7] - Attempting crystallization at a lower temperature might be effective. | |
| Operational Hazards | Use of corrosive and hazardous reagents | - Thionyl chloride is a strong irritant and corrosive.[3] Handle it in a well-ventilated fume hood with appropriate personal protective equipment. - An alternative, safer route involves using a solid catalyst like alumina or silica to reduce the amount of thionyl chloride needed.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the large-scale synthesis of this compound hydrochloride?
A1: The most common method is the direct esterification of L-Alanine with isopropanol using an acid catalyst. Thionyl chloride is frequently used to generate the acyl chloride in situ, which then reacts with isopropanol.[7][8] An alternative method involves the use of a solid catalyst like alumina or silica to reduce the amount of corrosive thionyl chloride.[1] A newer approach involves the cyclization of L-alanine followed by ring-opening with isopropanol.[2]
Q2: How can I improve the yield and purity of my product?
A2: To improve yield and purity, it is crucial to control the reaction conditions carefully. This includes maintaining anhydrous conditions, optimizing the reaction temperature and time, and using the correct stoichiometry of reactants. A patented method reports yields of up to 93.7% and purity of 99.2% by using alumina as a catalyst, which minimizes the use of thionyl chloride and simplifies purification.[1]
Q3: What is the best way to purify this compound hydrochloride?
A3: Recrystallization is a common and effective purification method. Suggested solvent systems include dissolving the product in a minimal amount of dichloromethane (DCM) and then adding hexanes to precipitate the purified product.[6] Another approach is recrystallization from cold anhydrous dichloromethane.[6] It is also possible to dissolve the product in water, neutralize with a dilute base, filter, and then re-acidify the filtrate with HCl to precipitate the pure hydrochloride salt.[6]
Q4: How can I analyze the purity and enantiomeric excess of my product?
A4: High-Performance Liquid Chromatography (HPLC) is the recommended method for analyzing both the chemical purity and the enantiomeric excess. For chemical purity, related substances such as L-alanine methyl ester and L-alanine ethyl ester can be detected.[9] For enantiomeric excess, a chiral HPLC method is required. This often involves derivatization of the amino ester, for example with GITC, followed by separation on a suitable chiral column.[5]
Q5: What are the safety precautions I should take when working with thionyl chloride?
A5: Thionyl chloride is a highly corrosive and irritating chemical.[3] It reacts violently with water and releases toxic gases. Always handle thionyl chloride in a properly functioning chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat. Ensure that an emergency eyewash and shower are readily accessible.
Experimental Protocols
Method 1: Synthesis using Thionyl Chloride and Alumina Catalyst[1]
This method aims to reduce the amount of thionyl chloride, thereby minimizing waste and operational hazards.
Materials:
-
L-Alanine
-
Isopropanol
-
Thionyl chloride
-
Alumina (or Silica)
-
2N Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
In a reaction vessel, mix isopropanol and a small amount of thionyl chloride with stirring for 5 minutes.
-
Add L-Alanine and the alumina catalyst to the mixture.
-
Stir the reaction mixture at 15-20°C for 20-40 minutes.
-
Heat the reaction to 38-42°C and maintain for 22-26 hours.
-
After the reaction is complete, cool the solution and dropwise add 2N HCl to adjust the pH to 5-6.
-
Heat the solution to 42-47°C for 0.8-1.2 hours and then concentrate under reduced pressure.
-
Cool the concentrated solution to 20-25°C.
-
Add diethyl ether and stir for 1.8-2.2 hours to induce crystallization.
-
Collect the precipitated this compound hydrochloride by centrifugation or filtration.
Quantitative Data Summary from a Patented Example: [1]
| Reagent/Product | Amount (for 89 kg L-Alanine) | Molar/Volume Ratio (relative to L-Alanine) | Purity | Yield |
| L-Alanine | 89 kg | 1 | - | - |
| Isopropanol | 180 L | ~2:1 (v/w) | - | - |
| Thionyl chloride | 5.81 L | ~0.08:1 (mol/mol) | - | - |
| Alumina | 10 kg | ~0.1:1 (mol/mol) | - | - |
| Diethyl ether | 100 L | ~1:1 (mol/mol) | - | - |
| This compound HCl | 166.27 kg | - | 99.2% | 93.7% |
Method 2: Synthesis via Cyclization and Ring-Opening[2]
This novel route avoids the direct use of thionyl chloride for esterification.
Procedure Overview:
-
Ring Closure: L-alanine is reacted with triphosgene to form 4-methyl-2,5-oxazolidinedione.
-
Ring Opening and Esterification: The resulting cyclic compound is reacted with isopropanol in the presence of an acid catalyst (e.g., a strong acidic ion-exchange resin) and an ionic liquid in a solvent like toluene.
-
Salt Formation: After the reaction, the catalyst is filtered off, and dry hydrogen chloride gas is passed through the filtrate to precipitate the this compound hydrochloride.
-
Purification: The crude product is then recrystallized from isopropanol.
Visualizations
Caption: Experimental workflow for the synthesis of this compound HCl using an alumina catalyst.
Caption: A logical flowchart for troubleshooting common synthesis issues.
References
- 1. CN109467515B - Synthesis method of intermediate this compound hydrochloride - Google Patents [patents.google.com]
- 2. CN106518694A - Novel preparation method of this compound hydrochloride - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. US4962231A - Preparation of D- or L-alanine or high enantiomeric purity - Google Patents [patents.google.com]
- 5. CN112630314B - Separation method of this compound hydrochloride and enantiomer thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. Method for determining related substances of this compound hydrochloride by adopting high performance liquid chromatography - Eureka | Patsnap [eureka.patsnap.com]
identifying and removing impurities from L-Alanine isopropyl ester
Welcome to the technical support center for L-Alanine Isopropyl Ester. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and removing impurities from this compound and its hydrochloride salt.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: Common impurities in this compound arise from the synthesis process. These can include:
-
Unreacted Starting Materials: Residual L-Alanine is a common impurity if the esterification reaction does not go to completion.[1]
-
Enantiomeric Impurities: The presence of D-Alanine Isopropyl Ester as a chiral impurity is a significant concern, particularly if the starting L-Alanine contains its D-enantiomer.[2]
-
Related Amino Acid Esters: If the isopropanol (B130326) used in the synthesis contains other alcohols like methanol (B129727) or ethanol (B145695) as impurities, corresponding esters such as L-Alanine methyl ester or L-Alanine ethyl ester can be formed.[3]
-
Dipeptides: Self-condensation of L-Alanine can lead to the formation of dipeptides (e.g., L-Alanyl-L-Alanine isopropyl ester), especially during activation of the carboxylic acid.[4]
-
Residual Solvents and Reagents: Solvents used in the reaction and purification (e.g., isopropanol, diethyl ether, dichloromethane) and unreacted reagents like thionyl chloride or their byproducts may be present.[5][6]
Q2: How can I detect the purity of my this compound sample?
A2: The most common and effective method for determining the purity of this compound is High-Performance Liquid Chromatography (HPLC).[7][8] Different HPLC methods can be employed to detect various types of impurities:
-
Reversed-Phase HPLC (RP-HPLC): This is useful for separating the product from less polar and more polar impurities. By using an ion-pairing reagent, it can also be effective in retaining and separating the highly polar amino acid esters.[3][9]
-
Chiral HPLC: This is essential for separating and quantifying the D-enantiomer from the desired L-enantiomer. This often requires a specific chiral stationary phase (CSP).[2][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can be used to confirm the structure of the desired product and to detect impurities if they are present in sufficient quantities (typically >1%).[11][12][13]
Q3: My purified this compound hydrochloride is an oil or won't crystallize. What should I do?
A3: this compound hydrochloride is known to be hygroscopic, which can make crystallization difficult.[1] If you obtain an oil instead of a solid, consider the following:
-
Ensure Anhydrous Conditions: Moisture can inhibit crystallization. Make sure all your solvents are anhydrous and perform the final steps under a dry atmosphere if possible.
-
Solvent/Anti-Solvent System: Try dissolving the oil in a minimal amount of a good solvent (like methanol or dichloromethane) and then slowly adding a poor solvent (an anti-solvent) like diethyl ether or hexanes until turbidity is observed. Then, cool the mixture to induce crystallization.[1][5]
-
Scratching: Gently scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes initiate crystallization.
-
Seed Crystals: If you have a small amount of solid material, adding a seed crystal to the supersaturated solution can induce crystallization.
Q4: The melting point of my purified product is lower than the literature value. What does this indicate?
A4: A melting point that is lower and has a broader range than the literature value typically indicates the presence of impurities.[1] These impurities disrupt the crystal lattice of the pure compound, leading to a depression of the melting point. Further purification steps, such as another recrystallization or column chromatography, may be necessary to improve the purity.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield After Recrystallization | - The compound is too soluble in the chosen solvent. - Too much solvent was used. - The cooling process was too rapid. | - Select a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. A common choice is a polar solvent like methanol or ethanol with an anti-solvent like diethyl ether.[1][5] - Use the minimum amount of hot solvent required to dissolve the crude product. - Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[1] |
| Discolored Product (Yellow or Brown) | - Presence of colored impurities from the synthesis. - Degradation of the product due to excessive heat or prolonged exposure to acidic or basic conditions. | - During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Hot filter the solution to remove the charcoal before crystallization.[1] - Avoid excessive heating during purification steps. - Perform any acid-base extractions quickly and at low temperatures.[1] |
| Incomplete Removal of Starting L-Alanine | - The esterification reaction did not go to completion. - Inefficient separation during workup. | - Optimize the reaction conditions (e.g., reaction time, temperature, catalyst amount) to drive the reaction to completion. - An acid-base extraction can be effective. Dissolve the crude product in an organic solvent and wash with a mild aqueous base (e.g., sodium bicarbonate solution). The L-Alanine will be deprotonated and move to the aqueous layer, while the ester remains in the organic layer. The hydrochloride salt of the ester can then be reformed.[5] |
| Presence of Enantiomeric Impurity (D-Isomer) | - The starting L-Alanine was not enantiomerically pure. - Racemization occurred during the synthesis. | - Use high-purity, enantiomerically pure L-Alanine as the starting material. - Avoid harsh reaction conditions (e.g., high temperatures, strong bases) that could cause racemization.[14] - Chiral HPLC can be used for analysis, but preparative chiral chromatography is often required for separation, which can be expensive and complex.[15] |
Experimental Protocols
Protocol 1: Identification of Impurities by HPLC
This protocol provides a general method for the analysis of this compound for common impurities.
1. Analysis of Related Substances (e.g., Methyl and Ethyl Esters):
- Chromatographic Column: Octadecyl bonded silica (B1680970) gel (C18), for example, 4.6 mm x 250 mm, 5 µm.[7]
- Mobile Phase: A gradient of acetonitrile (B52724) in a potassium dihydrogen phosphate (B84403) buffer (e.g., 0.02 M, pH adjusted to 8.0).[7] Alternatively, an isocratic system with acetonitrile, water, and phosphoric acid can be used.[8] An ion-pairing reagent like sodium heptanesulfonate can be added to the mobile phase to improve the retention of polar compounds.[3]
- Flow Rate: 1.0 - 1.5 mL/min.[7]
- Column Temperature: 25-35 °C.[7]
- Detection Wavelength: 205-210 nm.[3][7]
- Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase or a suitable diluent (e.g., 25% acetonitrile in water) to a known concentration (e.g., 1 mg/mL).[3]
2. Analysis of Chiral Impurities (D-Alanine Isopropyl Ester):
- Derivatization (if necessary): To enhance separation and detection, derivatization of the amino group can be performed. A common derivatizing agent is acetyl glucose isothiocyanate (GITC) in the presence of a base like triethylamine (B128534).[2]
- Chromatographic Column: A bonded silica gel column such as YMC-Pack ODS-AQ (150 x 4.6 mm, 3 µm) can be used for the derivatized sample.[2] For underivatized samples, a chiral stationary phase (CSP) like one based on a macrocyclic glycopeptide (e.g., teicoplanin) is effective.[10]
- Mobile Phase (for derivatized sample): An isocratic mixture of water and methanol (e.g., 50:50 v/v).[2]
- Flow Rate: 1.0 mL/min.[2]
- Column Temperature: 25 °C.[2]
- Detection Wavelength (for derivatized sample): 246 nm.[2]
- Sample Preparation (with derivatization):
- Prepare a stock solution of the sample in acetonitrile (e.g., 3 mg/mL).
- In a vial, mix 0.5 mL of the sample solution with 0.5 mL of triethylamine solution and 0.5 mL of GITC solution.
- Vortex the mixture and let it stand at room temperature for 1 hour before injection.[2]
Protocol 2: Purification by Recrystallization
This protocol describes a common method for purifying this compound hydrochloride.
1. Materials:
- Crude this compound hydrochloride
- Methanol (anhydrous)
- Diethyl ether (anhydrous)
- Erlenmeyer flask
- Heating plate
- Ice bath
- Buchner funnel and filter paper
- Vacuum flask
2. Procedure:
- Place the crude this compound hydrochloride in an Erlenmeyer flask.
- Add a minimal amount of hot methanol to dissolve the solid completely. Gentle heating may be required.
- If the solution is colored, add a small amount of activated charcoal, heat for a few minutes, and then perform a hot filtration to remove the charcoal.
- Slowly add diethyl ether to the hot filtrate with swirling until the solution becomes slightly and persistently cloudy.
- Allow the flask to cool slowly to room temperature. Crystals should start to form.
- Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
- Collect the crystals by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
- Dry the purified crystals under vacuum.
Protocol 3: Purification by Column Chromatography
This protocol is a general guideline for purifying this compound using silica gel chromatography. This is typically performed on the free amine form, not the hydrochloride salt.
1. Materials:
- Crude this compound (as the free amine)
- Silica gel (for column chromatography)
- Solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes, or dichloromethane (B109758) with a small percentage of methanol)
- Chromatography column
- Collection tubes
2. Procedure:
- Prepare the Column: Pack a chromatography column with silica gel using a slurry method with the initial, least polar eluent.
- Prepare the Sample: Dissolve the crude this compound in a minimal amount of the column solvent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.
- Load the Column: Carefully add the dried sample-silica mixture to the top of the packed column.
- Elution: Begin eluting the column with the chosen solvent system. Start with a low polarity eluent and gradually increase the polarity. For example, start with 100% hexanes and gradually increase the percentage of ethyl acetate.
- Fraction Collection: Collect fractions in test tubes.
- Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
- Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Summary
The following tables summarize key parameters for the identification and purification of this compound.
Table 1: HPLC Conditions for Impurity Analysis
| Impurity Type | Column | Mobile Phase | Detection | Reference |
| Related Substances | C18 (Octadecyl silica gel) | Acetonitrile/Phosphate Buffer (pH 8.0) | 205-210 nm | [7] |
| Chiral (D-isomer) | YMC-Pack ODS-AQ (after derivatization with GITC) | Water/Methanol (50:50) | 246 nm | [2] |
| General Amino Esters | Amaze SC (Mixed-mode) | Acetonitrile/Water/Phosphoric Acid | 200 nm | [8] |
Table 2: Recrystallization Solvent Systems
| Solvent | Anti-Solvent | Notes | Reference |
| Methanol | Diethyl Ether | A common system for amino acid ester hydrochlorides.[1] | [1] |
| Dichloromethane (DCM) | Hexanes | Dissolve in a minimum amount of DCM and precipitate with hexanes.[5] | [5] |
| Isopropanol | - | Recrystallization from a single solvent.[11] | [11] |
| Water | - | Used in a purification process involving neutralization and re-acidification.[5] | [5] |
Visualizations
Below are diagrams illustrating key workflows for the purification and analysis of this compound.
Caption: Recrystallization workflow for this compound HCl.
Caption: Workflow for HPLC analysis of impurities in this compound.
Caption: Logical relationship between synthesis and common impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. CN112630314B - Separation method of this compound hydrochloride and enantiomer thereof - Google Patents [patents.google.com]
- 3. Method for determining related substances of this compound hydrochloride by adopting high performance liquid chromatography - Eureka | Patsnap [eureka.patsnap.com]
- 4. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 5. researchgate.net [researchgate.net]
- 6. CN109467515B - Synthesis method of intermediate this compound hydrochloride - Google Patents [patents.google.com]
- 7. CN112782311B - HPLC (high performance liquid chromatography) determination method for L-isopropyl alanine in propane phenol fumarate tenofovir - Google Patents [patents.google.com]
- 8. helixchrom.com [helixchrom.com]
- 9. helixchrom.com [helixchrom.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. CN106518694A - Novel preparation method of this compound hydrochloride - Google Patents [patents.google.com]
- 12. Page loading... [wap.guidechem.com]
- 13. This compound hydrochloride(62062-65-1) 1H NMR [m.chemicalbook.com]
- 14. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. phx.phenomenex.com [phx.phenomenex.com]
Technical Support Center: L-Alanine Isopropyl Ester Reaction Kinetics
Welcome to the technical support center for professionals working with the synthesis of L-Alanine isopropyl ester. This resource provides detailed answers to frequently asked questions and troubleshooting guidance regarding the critical role of temperature in the reaction kinetics of this process.
Frequently Asked Questions (FAQs)
Q1: What is the generally recommended temperature range for the synthesis of this compound?
A1: The optimal temperature for synthesizing this compound, typically as the hydrochloride salt, depends on the specific reagents and catalysts used. Common protocols involve a two-stage temperature profile: an initial stirring period at a lower temperature (e.g., 15-20°C), followed by a prolonged reaction period at an elevated temperature, generally in the range of 38-50°C.[1][2][3] For instance, one method involves stirring at 15-20°C for 20-40 minutes before heating to 38-42°C for 22-26 hours.[1] Another approach heats the reaction mixture to 50°C for 10-20 hours.[3]
Q2: How does temperature quantitatively affect the reaction rate?
Q3: What are the consequences of the reaction temperature being too high?
A3: Exceeding the optimal temperature range can lead to several undesirable outcomes. At very high temperatures, amino acids and their esters can undergo decomposition, dimerization, and other side reactions.[5] For example, thermal pyrolysis of similar esters shows that at elevated temperatures, homolytic fission (bond-breaking) reactions become more competitive, leading to a variety of impurities.[6] This reduces the final product yield and purity, complicating the purification process.
Q4: What happens if the reaction temperature is too low?
A4: If the temperature is too low, the reaction kinetics will be very slow, leading to an incomplete reaction within a practical timeframe.[6] While some protocols initiate the reaction at a low temperature like 0°C, this is typically during the dropwise addition of a highly reactive reagent like thionyl chloride to control the initial exothermic release.[7][8] The bulk of the reaction period requires heating to achieve a reasonable conversion rate and yield.
Q5: How does temperature influence the reaction equilibrium?
A5: The Fischer esterification reaction is nearly thermoneutral, meaning its equilibrium is not significantly affected by temperature.[4] For a typical esterification, the change in the equilibrium constant per degree Kelvin is very small (e.g., a 0.4% decrease per 1 K increase).[4] Therefore, the primary influence of temperature is on the reaction kinetics (the speed at which equilibrium is reached) rather than the position of the equilibrium itself.
Troubleshooting Guide: Temperature-Related Issues
| Symptom | Possible Cause (Temperature-Related) | Suggested Solution |
| Low Product Yield | The reaction temperature was too low, resulting in an incomplete conversion. | Increase the reaction temperature to the recommended range (e.g., 40-50°C) and/or extend the reaction time. Monitor reaction progress using TLC or HPLC.[1][3] |
| The reaction temperature was too high, causing decomposition of the starting material or product.[5] | Lower the reaction temperature to the optimal range. Ensure the heating apparatus provides uniform and stable temperature control. | |
| High Level of Impurities | The reaction temperature was excessively high, promoting side reactions like dimerization or pyrolysis.[5][6] | Reduce the reaction temperature. Analyze impurities to understand the nature of the side reactions and optimize the temperature to minimize them. |
| Reaction Fails to Initiate or Proceeds Too Slowly | The activation energy barrier is not being overcome due to insufficient thermal energy. | Ensure the reaction mixture is heated to the target temperature as specified in the protocol (e.g., 38-42°C).[1] Verify the accuracy of the thermometer and heating mantle. |
| Formation of Enantiomeric Impurities | While not always directly linked to kinetics, harsh temperature conditions can sometimes contribute to racemization. | Maintain mild reaction conditions. If enantiomeric purity is an issue, specific analytical methods may be required to quantify it.[9] |
Data on Temperature, Reaction Time, and Yield
The following table summarizes data from various synthesis protocols for this compound hydrochloride, highlighting the effect of temperature and time on the outcome.
| Temperature (°C) | Reaction Time (hours) | Catalyst/Reagent | Yield (%) | Purity (%) | Reference |
| 40 | 24 | Alumina / Thionyl Chloride | 92.5 | 99.4 | [1] |
| 40 | 24 | Alumina / Thionyl Chloride | 90.85 | 99.1 | [1][2] |
| 40 | 24 | Silicon Dioxide / Thionyl Chloride | 92.13 | 99.4 | [1] |
| 50 | 20 | Strong Acidic Ion Resin | ~83.2 | Not Specified | [3] |
| 50 | 15 | Strong Acidic Ion Resin | ~74.2 | Not Specified | [3] |
| Reflux | 4 | Thionyl Chloride | 100 | Not Specified | [10] |
| Room Temp | Overnight | Thionyl Chloride (added at 0°C) | 87 | Not Specified | [7][8] |
Experimental Protocols
Key Experiment: Synthesis of this compound Hydrochloride via Thionyl Chloride Method
This protocol is a representative synthesis based on common literature methods.[1][2]
Materials:
-
L-Alanine
-
Thionyl chloride (SOCl₂)
-
Alumina (Al₂O₃) or Silicon Dioxide (SiO₂) as a catalyst
-
2N Hydrochloric Acid (HCl)
-
Diethyl ether
Procedure:
-
Initial Setup: In a suitable reaction vessel equipped with a stirrer, add isopropanol (e.g., 180ml) and cautiously add thionyl chloride (e.g., 5.81ml). Stir the mixture for 5 minutes at room temperature.
-
Addition of Reactants: Add L-Alanine (e.g., 89g) and the catalyst (e.g., 10g of alumina) to the vessel.
-
Initial Reaction Phase: Stir the suspension at a controlled low temperature, typically between 15-20°C, for approximately 30 minutes.[1]
-
Heating Phase: Increase the temperature of the reaction mixture to 40°C and maintain this temperature with continuous stirring for 24 hours to drive the esterification.[1][2]
-
Workup - pH Adjustment: After 24 hours, cool the solution. Dropwise, add 2N HCl to adjust the pH to approximately 5.5-6.0. Following pH adjustment, heat the solution to 45°C for a short period (e.g., 1 hour).[1]
-
Isolation: Concentrate the solution under reduced pressure. Cool the concentrated solution to 20-25°C.
-
Crystallization and Purification: Add diethyl ether (e.g., 100ml) to the cooled concentrate and stir for approximately 2 hours to induce crystallization. Collect the solid product by centrifugation or filtration to obtain this compound hydrochloride.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound HCl.
Caption: Logical relationship between temperature and key reaction outcomes.
References
- 1. CN109467515B - Synthesis method of intermediate this compound hydrochloride - Google Patents [patents.google.com]
- 2. guidechem.com [guidechem.com]
- 3. CN106518694A - Novel preparation method of this compound hydrochloride - Google Patents [patents.google.com]
- 4. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
- 5. researchgate.net [researchgate.net]
- 6. Ab Initio Kinetics of Initial Thermal Pyrolysis of Isopropyl Propionate: A Revisited Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. This compound | 39825-33-7 [chemicalbook.com]
- 9. CN112630314B - Separation method of this compound hydrochloride and enantiomer thereof - Google Patents [patents.google.com]
- 10. Page loading... [wap.guidechem.com]
catalyst selection for efficient L-Alanine isopropyl ester synthesis.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient synthesis of L-Alanine Isopropyl Ester. It includes detailed troubleshooting guides, frequently asked questions (FAQs), comparative data on various catalytic systems, and complete experimental protocols.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a straightforward question-and-answer format.
Q1: Why is the yield of my this compound synthesis unexpectedly low?
A1: Low yields can stem from several factors:
-
Incomplete Reaction: The esterification of L-Alanine is an equilibrium reaction. Ensure sufficient reaction time and effective removal of water, a byproduct of the reaction, to drive the equilibrium towards the product.
-
Catalyst Inactivity: The chosen catalyst may be old, poisoned, or used in an insufficient amount. Verify the catalyst's activity and consider increasing the catalyst loading. For solid catalysts like alumina (B75360) or silica (B1680970), ensure they are properly activated (e.g., by heating to remove adsorbed water).
-
Suboptimal Temperature: The reaction temperature might be too low for the specific catalyst system. For instance, methods using thionyl chloride with alumina or silica often require heating to around 40°C for 24 hours.[1][2]
-
Hydrolysis of the Ester: During workup, exposure to aqueous acidic or basic conditions for prolonged periods can hydrolyze the ester back to L-Alanine. Minimize the duration of these steps.
Q2: I am observing significant amounts of side products in my reaction mixture. What are they and how can I minimize them?
A2: A common side reaction is the formation of dipeptides or larger oligomers of alanine, especially if the amino group is not protected.
-
Protecting Group Strategy: While many direct esterification methods are available, if side reactions are problematic, consider protecting the amino group of L-Alanine (e.g., as a Boc or Cbz derivative) before esterification, followed by a deprotection step.
-
Reaction Conditions: Running the reaction under anhydrous conditions is crucial to prevent hydrolysis and other water-mediated side reactions. The use of reagents like thionyl chloride or dry HCl gas helps in maintaining an anhydrous environment.
Q3: The purification of this compound Hydrochloride by recrystallization is proving difficult. What can I do?
A3: Recrystallization of amino acid ester salts can be challenging due to their high polarity and solubility in various solvents.
-
Solvent System:
-
One suggested method is to dissolve the crude product in a minimum amount of dichloromethane (B109758) (DCM) and then precipitate it by adding hexanes.[3]
-
Recrystallization from cold, anhydrous dichloromethane (at 0°C) has also been reported as effective.[3]
-
Another approach involves dissolving the product in water, neutralizing with a dilute base (like NaOH), filtering to remove impurities, and then re-acidifying the filtrate with HCl to precipitate the purified hydrochloride salt.[3]
-
Recrystallization from alcohols can also be attempted, as they are generally suitable for polar compounds.[3]
-
-
Purity of Starting Materials: Ensure the L-Alanine used is of high purity, as impurities can interfere with crystallization.
Q4: My solid catalyst (e.g., alumina, silica, ion-exchange resin) seems to have lost its effectiveness after a few runs. How can I regenerate it?
A4: Solid catalysts can be deactivated by the adsorption of reactants, products, or byproducts.
-
Washing: Wash the catalyst with a suitable solvent to remove adsorbed organic species. For ion-exchange resins, washing with the solvent used in the reaction (e.g., toluene) can be effective.[4]
-
Drying/Activation: For catalysts like alumina and silica, heating to a high temperature (e.g., >100°C) under vacuum can remove adsorbed water and regenerate active sites.
-
Acid/Base Treatment: For ion-exchange resins, washing with a strong acid (e.g., HCl) followed by deionized water and then the reaction solvent can regenerate the acidic sites.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for synthesizing this compound?
A1: Common catalysts include:
-
Thionyl chloride (SOCl₂): Often used in excess or with a co-catalyst like alumina or silica.[1][2][5] It reacts with isopropanol (B130326) to form the esterifying agent and HCl in situ.
-
Acid Catalysts: Strong acids such as hydrogen chloride (HCl) gas or trimethylsilyl (B98337) chloride (TMSCl) are frequently used.[6]
-
Solid Acid Catalysts: Alumina (Al₂O₃), silica (SiO₂), and strong acidic ion-exchange resins are also employed. These have the advantage of being easily separable from the reaction mixture.[1][2][4]
Q2: What are the typical reaction conditions for this synthesis?
A2: Reaction conditions vary depending on the catalyst:
-
With thionyl chloride and alumina/silica , reactions are often stirred at room temperature (15-20°C) initially, then heated to around 40°C for about 24 hours.[1][2]
-
Using TMSCl , the reaction is typically heated to reflux in isopropanol for several hours.[6]
-
With a strong acidic ion resin , the reaction may be conducted at around 50°C for 10-20 hours in a solvent like toluene.[4]
Q3: What is the purpose of converting the final product to its hydrochloride salt?
A3: this compound is often isolated as its hydrochloride salt for several reasons:
-
Stability: The salt form is generally more crystalline and stable for storage than the free base.
-
Purification: The salt is often easier to precipitate and purify by recrystallization.
-
Solubility: The hydrochloride salt has good solubility in water and some organic solvents, which can be advantageous for subsequent reactions or formulations.[7]
Q4: Can I use other alcohols for this esterification?
A4: Yes, the general principles of this esterification can be applied to other alcohols (e.g., methanol, ethanol) to produce the corresponding L-Alanine esters. Reaction conditions may need to be optimized for the specific alcohol used.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes quantitative data from various published methods for the synthesis of this compound Hydrochloride.
| Catalyst System | L-Alanine (moles) | Isopropanol (mL) | Catalyst (moles/grams) | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Thionyl Chloride / Alumina | 1 | 90 | 5g Al₂O₃ | 20 → 40 | 24 | 90.85 | 99.1 | [1][2] |
| Thionyl Chloride / Alumina | 1 (approx.) | 180 | 10g Al₂O₃ | 20 → 40 | 24 | 92.5 | 99.4 | [1] |
| Thionyl Chloride / Silica | 1 | 135 | 4.8g SiO₂ | 15 → 40 | 24 | 92.13 | 99.4 | [1][2] |
| Strong Acidic Ion Resin | 1 | 72 | 23g | 50 | 20 | 83.2 | >95 | [4] |
| Trimethylsilyl Chloride (TMSCl) | 0.0112 | ~17 | 2.7 equiv. | Reflux | ~5 | 52 | - | [6] |
| Thionyl Chloride | 0.2 | 700 | 0.4 moles | 0 → RT | Overnight | 87 | - | [5] |
Experimental Protocols
Method 1: Thionyl Chloride / Alumina Catalysis[1][2]
-
Preparation: In a reaction vessel equipped with a stirrer, add 90 mL of isopropanol and carefully add 4.36 mL of thionyl chloride while stirring. Stir for 5 minutes.
-
Reaction: Add 89 g (1 mole) of L-Alanine to the mixture. Then, add 5 g of alumina as the catalyst.
-
Stir the suspension at 20°C for 30 minutes, then heat the reaction mixture to 40°C and maintain this temperature for 24 hours with continuous stirring.
-
Workup: After 24 hours, cool the solution. Dropwise, add 2N HCl to adjust the pH to 5.5.
-
Heat the solution to 45°C to facilitate the reaction, then concentrate the solution under reduced pressure.
-
Crystallization: Cool the concentrated solution to 25°C and add 100 mL of diethyl ether while stirring to induce crystallization.
-
Isolation: Collect the precipitated crystals by centrifugation or filtration. The resulting solid is this compound Hydrochloride.
Method 2: Strong Acidic Ion Resin Catalysis[4]
-
Preparation: To a reactor, add 115 g (1 mole) of 4-methyl-2,5-oxazolidinedione (a derivative of L-alanine), 575 g of toluene, 46 g of an ionic liquid (e.g., 3-methyl-1-ethylimidazolium bisulfate), and 23 g of a strong acidic cation resin.
-
Reaction: Stir the mixture to ensure homogeneity. Add 72 g of isopropanol.
-
Heat the mixture to 50°C and stir for 20 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the insoluble resin.
-
Salt Formation: Under cooling, bubble dry hydrogen chloride gas through the filtrate until no more solid precipitates.
-
Isolation: Stir for an additional 30 minutes, then collect the white solid by filtration.
-
Purification: Recrystallize the crude product from isopropanol to obtain pure this compound Hydrochloride.
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. CN109467515B - Synthesis method of intermediate this compound hydrochloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Optimization of a reduced enzymatic reaction cascade for the production of L-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
managing hygroscopic nature of L-Alanine isopropyl ester hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic nature of L-Alanine isopropyl ester hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound hydrochloride, providing step-by-step solutions.
| Issue | Potential Cause | Recommended Action |
| Product Caking or Clumping | Exposure to ambient humidity during storage or handling. | 1. Immediately transfer the product to a desiccator with an active desiccant (e.g., silica (B1680970) gel, molecular sieves). 2. Gently break up clumps with a clean, dry spatula inside a low-humidity environment (e.g., a glove box). 3. Re-evaluate storage conditions; ensure containers are airtight and stored in a controlled, low-humidity environment.[1][2][3] |
| Inconsistent Weighing Results | Rapid moisture absorption from the atmosphere onto the material's surface. | 1. Weigh the compound in a controlled environment with low relative humidity (RH < 40%).[3] 2. If a controlled environment is unavailable, weigh the material quickly. 3. Use a weighing vessel with a small opening to minimize exposure. 4. Consider using a glove box with a nitrogen or argon atmosphere for highly sensitive experiments. |
| Poor Solubility or Hazy Solutions | The presence of excess water may affect dissolution properties. | 1. Dry the material under vacuum at a temperature below its melting point (85°C) before use. 2. Use a co-solvent system if appropriate for the application. 3. Filter the solution through a 0.22 µm filter to remove any insoluble particulates. |
| Degradation of the Compound | Hydrolysis of the ester group due to prolonged exposure to moisture. | 1. Store the compound under the recommended conditions (see FAQ below). 2. For long-term storage, consider sealing the container under an inert gas like argon or nitrogen. 3. Perform regular quality control checks (e.g., purity analysis) on stored material. |
| Variability in Experimental Results | Inconsistent water content in the material used across different experiments. | 1. Standardize the pre-treatment of the material before each experiment (e.g., drying under vacuum for a specific duration). 2. Determine the water content of the batch using Karl Fischer titration before use and adjust calculations accordingly. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound hydrochloride?
A1: To maintain its integrity, this compound hydrochloride should be stored in a tightly sealed, airtight container in a cool, dry, and well-ventilated area.[1][2][4][5] For optimal long-term stability, storage in a desiccator with a suitable desiccant or in a controlled environment with a relative humidity below 40% is recommended.[3] Some suppliers also recommend storage at temperatures between 2-8°C or even as low as -15°C for enhanced stability.[1]
Q2: How can I accurately determine the water content of my this compound hydrochloride sample?
A2: The most accurate method for determining the water content is Karl Fischer titration.[6][7][8] This technique is specific to water and can provide precise measurements. See the detailed experimental protocol below for guidance.
Q3: My material has been exposed to high humidity. Is it still usable?
A3: If the exposure was brief, the material may be salvageable by drying it under vacuum. However, prolonged exposure can lead to clumping and potential chemical degradation (hydrolysis). It is crucial to re-analyze the material for purity and water content before use to ensure it meets the requirements of your experiment.
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
A4: It is recommended to wear safety glasses with side shields, protective gloves, and a lab coat.[1][2][4][5] If there is a risk of generating dust, a NIOSH-approved respirator should be used.[1] Work should be conducted in a well-ventilated area.[2][4]
Q5: How does the hygroscopic nature of this compound affect its formulation into a final product?
A5: The hygroscopicity can impact powder flow, compaction properties during tableting, and the chemical stability of the active pharmaceutical ingredient (API).[6] Formulation strategies to mitigate these effects include controlling humidity during manufacturing, co-processing with hydrophobic excipients, applying moisture-barrier film coatings, and using moisture-protective packaging.
Experimental Protocols
Determination of Water Content by Volumetric Karl Fischer Titration
Objective: To accurately quantify the water content in a sample of this compound hydrochloride.
Materials:
-
Karl Fischer Titrator (Volumetric)
-
Karl Fischer Reagent (one-component or two-component system)
-
Anhydrous Methanol (B129727) (or other suitable solvent)
-
Water standard for titer determination
-
Airtight sample handling equipment (e.g., syringe, weighing boat)
-
This compound hydrochloride sample
Procedure:
-
System Preparation:
-
Fill the titrator burette with the Karl Fischer titrant.
-
Add anhydrous methanol to the titration vessel.
-
Pre-titrate the solvent to a stable, dry endpoint to eliminate any residual moisture.
-
-
Titer Determination:
-
Accurately add a known amount of water standard to the conditioned titration vessel.
-
Titrate with the Karl Fischer reagent until the endpoint is reached.
-
The titer (mg/mL) is calculated as the mass of water added divided by the volume of titrant consumed. Perform this in triplicate and use the average value.
-
-
Sample Analysis:
-
Accurately weigh a sample of this compound hydrochloride (typically 50-100 mg, depending on the expected water content).
-
Quickly and carefully transfer the sample into the titration vessel, ensuring minimal exposure to atmospheric moisture.
-
Titrate the sample with the Karl Fischer reagent to the endpoint.
-
Record the volume of titrant consumed.
-
-
Calculation:
-
Water Content (%) = (Volume of Titrant (mL) * Titer (mg/mL)) / (Sample Weight (mg)) * 100
-
Hygroscopicity Profile by Dynamic Vapor Sorption (DVS)
Objective: To determine the moisture sorption and desorption characteristics of this compound hydrochloride at various relative humidity (RH) levels.
Materials:
-
Dynamic Vapor Sorption (DVS) Analyzer
-
Nitrogen gas supply (dry)
-
Microbalance
-
This compound hydrochloride sample
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the sample (typically 5-10 mg) into the DVS sample pan.
-
-
Instrument Setup:
-
Place the sample pan onto the DVS microbalance.
-
Set the temperature to the desired experimental condition (e.g., 25°C).
-
-
Drying:
-
Start the experiment by drying the sample in a stream of dry nitrogen (0% RH) until a stable weight is achieved ( dm/dt ≤ 0.002% per minute). This initial weight is considered the dry mass.
-
-
Sorption Phase:
-
Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).
-
At each RH step, allow the sample to equilibrate until a stable weight is reached. The instrument automatically records the weight change.
-
-
Desorption Phase:
-
Decrease the relative humidity in the same stepwise manner (e.g., from 90% back to 0% RH) to measure moisture loss.
-
Allow the sample to equilibrate at each step.
-
-
Data Analysis:
-
Plot the percentage change in mass against the relative humidity to generate a moisture sorption-desorption isotherm.
-
Analyze the isotherm to determine the extent of moisture uptake, the presence of hysteresis, and any critical humidity points where significant water absorption occurs.[9][10][11][12][13]
-
Visualizations
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.ie [fishersci.ie]
- 6. mt.com [mt.com]
- 7. quveon.com [quveon.com]
- 8. mcckf.com [mcckf.com]
- 9. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 10. mt.com [mt.com]
- 11. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 12. news-medical.net [news-medical.net]
- 13. ardena.com [ardena.com]
avoiding ester hydrolysis of L-Alanine isopropyl ester
Welcome to the technical support center for L-Alanine isopropyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the common issue of ester hydrolysis during experimental work. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is ester hydrolysis and why is it a concern for this compound?
A1: Ester hydrolysis is a chemical reaction in which an ester bond is cleaved by reaction with water, resulting in the formation of a carboxylic acid and an alcohol. In the case of this compound, hydrolysis leads to the formation of L-Alanine and isopropanol. This is a significant concern as it degrades the desired compound, leading to reduced yield, inaccurate analytical results, and the introduction of impurities into your experiments.
Q2: What are the primary factors that promote the hydrolysis of this compound?
A2: The primary factors that accelerate the hydrolysis of this compound are:
-
pH: The rate of hydrolysis is highly dependent on the pH of the solution. Basic (alkaline) conditions significantly accelerate hydrolysis. While acidic conditions can also catalyze hydrolysis, the ester is generally more stable in neutral to slightly acidic aqueous solutions.[1]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including ester hydrolysis.
-
Presence of Water: As a reactant in the hydrolysis reaction, the presence of water is essential for the degradation to occur.
-
Solvent: The type of solvent used can influence the stability of the ester. Protic solvents, which contain O-H or N-H bonds, can participate in hydrogen bonding and may facilitate hydrolysis more readily than aprotic solvents.
Troubleshooting Guides
Issue 1: Significant product loss is observed during the workup of a synthesis involving this compound.
Potential Cause: Hydrolysis of the ester during aqueous extraction or neutralization steps.
Troubleshooting Steps:
-
Control pH during Extraction: A critical step to minimize hydrolysis is to carefully control the pH of the aqueous layer during extraction. Research indicates that the hydrolysis of amino acid esters is rapid at a pH above 8.[1] For efficient extraction of the free base form of the amino acid ester into an organic solvent, it is recommended to maintain the pH of the aqueous layer between 7 and 8.[1] This pH range offers a compromise between liberating the free ester and minimizing its hydrolysis.[1]
-
Minimize Contact Time with Aqueous Phase: The duration of contact between the ester and the aqueous phase should be as short as possible.[1] Prompt and efficient separation of the organic and aqueous layers is crucial.
-
Use of Cold Solutions: Perform extractions and washes with cold (e.g., 0-5 °C) aqueous solutions to reduce the rate of hydrolysis.
-
Drying of the Organic Layer: After extraction, thoroughly dry the organic layer with a suitable drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate) to remove any residual water.
Issue 2: The purity of this compound decreases over time during storage.
Potential Cause: Gradual hydrolysis due to improper storage conditions.
Troubleshooting Steps:
-
Storage Conditions: this compound hydrochloride should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.
-
Inert Atmosphere: For long-term storage or for the free base form of the ester, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric moisture.
-
Choice of Solvent for Solutions: If storing in solution, use a dry, aprotic solvent. Avoid protic solvents like alcohols or water for long-term storage.
Issue 3: Inconsistent results or appearance of impurity peaks corresponding to L-Alanine in HPLC analysis.
Potential Cause: Hydrolysis of the ester in the sample vial or during the HPLC run.
Troubleshooting Steps:
-
Sample Preparation:
-
Solvent: Dissolve the this compound sample in a non-aqueous, aprotic solvent whenever possible. If an aqueous buffer is required for the mobile phase, prepare the sample in the initial mobile phase composition immediately before injection to minimize the time the ester is in an aqueous environment.
-
Temperature: Keep sample vials in a cooled autosampler (e.g., 4 °C) to slow down potential hydrolysis before injection.
-
-
Mobile Phase pH:
-
If possible, use a mobile phase with a neutral or slightly acidic pH. Avoid basic mobile phases, as they will significantly promote on-column hydrolysis.
-
-
Analysis Time: Use a shorter HPLC method if feasible to reduce the time the compound spends in the aqueous mobile phase on the column.
Quantitative Data Summary
| Condition | Effect on Hydrolysis Rate | Recommendation |
| High pH (> 8) | Very rapid hydrolysis[1] | Avoid basic conditions during workup and analysis. |
| Neutral pH (7-8) | Moderate stability, suitable for extraction[1] | Maintain this pH range for efficient extraction with minimal hydrolysis.[1] |
| Low pH (< 7) | Slower hydrolysis than at high pH, but still catalyzed | Slightly acidic conditions are generally preferred for stability over basic conditions. |
| Elevated Temperature | Increased rate of hydrolysis | Keep samples and reactions cool whenever possible. |
| Presence of Water | Essential for hydrolysis | Use dry solvents and proper drying techniques. |
Experimental Protocols
Protocol 1: Workup Procedure to Minimize Hydrolysis of this compound
This protocol is designed for the extraction of this compound from a reaction mixture following its synthesis, where it is often present as a hydrochloride salt.
-
Initial Quenching (if applicable): If the reaction is performed under harsh conditions, quench the reaction by cooling it to 0-5 °C.
-
Solvent Addition: Add a water-insoluble organic solvent (e.g., ethyl acetate, dichloromethane) to the reaction mixture.
-
pH Adjustment for Extraction:
-
Cool the mixture in an ice bath.
-
Slowly add a cold, dilute aqueous base (e.g., 1 M sodium bicarbonate or a phosphate (B84403) buffer solution) with vigorous stirring.
-
Monitor the pH of the aqueous layer closely using a calibrated pH meter. Adjust the pH to be within the 7.0-8.0 range.[1] Do not exceed pH 8.[1]
-
-
Phase Separation: Transfer the mixture to a separatory funnel and perform the extraction quickly. Allow the layers to separate and promptly drain the aqueous layer.
-
Washing: Wash the organic layer with a cold, neutral brine solution to remove residual water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure at a low temperature (e.g., < 40 °C) to isolate the product.
Protocol 2: Sample Preparation for HPLC Analysis of this compound
This protocol outlines the steps to prepare this compound for HPLC analysis while minimizing hydrolysis.
-
Solvent Selection: The ideal solvent is the mobile phase itself. If the mobile phase is aqueous, use a mixture of the organic modifier (e.g., acetonitrile (B52724) or methanol) and water that matches the initial gradient conditions.
-
Sample Dissolution:
-
Accurately weigh a small amount of the this compound sample.
-
Dissolve the sample in a minimal amount of the chosen solvent.
-
If the sample is the hydrochloride salt, ensure it fully dissolves. Sonication may be used briefly if necessary.
-
-
Dilution: Dilute the stock solution to the desired concentration for HPLC analysis using the same solvent.
-
Timing: Prepare the sample solution immediately before placing it in the autosampler and starting the analysis sequence. Do not let samples sit in aqueous solutions for extended periods.
-
Autosampler Conditions: Set the autosampler temperature to a low value, such as 4 °C, to slow down any potential degradation in the vial.
Visualizations
Caption: A flowchart outlining the troubleshooting steps to prevent ester hydrolysis during synthesis workup and HPLC analysis.
References
Technical Support Center: Optimizing Coupling Efficiency of L-Alanine Isopropyl Ester in Peptide Synthesis
Welcome to the technical support center for the optimization of L-Alanine isopropyl ester coupling in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during experimental work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the coupling of this compound in Solid-Phase Peptide Synthesis (SPPS).
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency / Incomplete Reaction | 1. Steric Hindrance: While L-Alanine is a small amino acid, the isopropyl ester group can introduce some steric bulk, potentially slowing down the reaction.[1] 2. Suboptimal Activation: The chosen coupling reagent may not be efficient enough for this specific substrate. 3. Poor Resin Swelling: Inadequate swelling of the solid support can limit the accessibility of reactive sites.[1] 4. Peptide Aggregation: The growing peptide chain on the resin may aggregate, hindering the coupling of the next amino acid.[1] | 1. Optimize Coupling Reagent: Switch to a more powerful coupling reagent such as HATU or HBTU.[2][3] 2. Double Coupling: Perform a second coupling step with a fresh solution of activated this compound.[1] 3. Increase Reaction Time: Extend the coupling reaction time to allow for complete acylation. 4. Improve Resin Swelling: Ensure the resin is adequately swollen in a suitable solvent (e.g., DMF or NMP) before coupling.[1] |
| Racemization of the Alanine (B10760859) Residue | 1. Prolonged Activation Time: Leaving the amino acid activated for too long before coupling can increase the risk of epimerization. 2. Choice of Base: Strong bases can promote racemization. 3. Ineffective Additives: Lack of or inefficient racemization-suppressing additives. | 1. Use Racemization Suppressants: Additives like HOBt or HOAt are crucial for minimizing racemization, especially when using carbodiimide (B86325) coupling reagents like EDC.[2] 2. Pre-activation Time: Minimize the pre-activation time before adding the activated amino acid to the resin. 3. Choice of Base: Use a weaker base like N-methylmorpholine (NMM) or collidine if racemization is a concern. |
| Formation of Side Products | 1. Guanidinylation of the N-terminus: This can occur when using an excess of uronium/aminium-based coupling reagents like HBTU or HATU.[4] 2. Urea Precipitation: The byproduct of carbodiimide reagents (e.g., DCU from DCC) can precipitate and contaminate the resin. | 1. Avoid Excess Coupling Reagent: Use the coupling reagent in an appropriate molar ratio to the amino acid.[4] 2. Use Soluble Carbodiimides: If using a carbodiimide, opt for a soluble one like DIC or EDC to avoid precipitation issues on the solid phase.[4] |
Frequently Asked Questions (FAQs)
Q1: Is this compound considered a sterically hindered amino acid?
A: While L-Alanine itself is one of the smallest chiral amino acids, the presence of the isopropyl ester group can introduce moderate steric hindrance compared to a methyl or ethyl ester. This may necessitate the use of more potent coupling reagents or longer reaction times to achieve high coupling efficiency.[1]
Q2: Which coupling reagent is best for this compound?
A: The choice of coupling reagent can significantly impact the success of the coupling reaction. For routine couplings, a standard reagent like HBTU with HOBt and a tertiary amine base is often sufficient.[2] For potentially difficult couplings or to maximize efficiency, a more powerful reagent like HATU is recommended.[3][5] Carbodiimide reagents such as EDC or DIC should always be used in conjunction with a racemization suppressant like HOBt or Oxyma Pure®.[2][5]
Q3: What is a typical coupling time for this compound?
A: With efficient coupling reagents like HATU or HBTU, a coupling time of 30 to 120 minutes is generally sufficient.[6] However, the optimal time can vary depending on the specific peptide sequence and the resin used. It is always recommended to monitor the reaction completion using a qualitative method like the Kaiser test.[7]
Q4: How can I monitor the completion of the coupling reaction?
A: The Kaiser (ninhydrin) test is a common and effective method to qualitatively assess the presence of free primary amines on the resin.[7] A negative Kaiser test (beads remain colorless or yellow) indicates that the coupling reaction is complete. A positive test (blue or purple beads) signifies incomplete coupling, and a recoupling step is recommended.
Q5: What should I do if I observe incomplete coupling even after a second coupling attempt?
A: If double coupling does not lead to a complete reaction, consider the following steps:
-
Switch to a more potent coupling reagent: If you are using a carbodiimide-based method, switching to an onium salt like HATU may improve the outcome.[2]
-
Capping: To prevent the formation of deletion sequences, any unreacted N-terminal amines can be "capped" by acetylation using acetic anhydride (B1165640).[1] This will render them unreactive for subsequent coupling steps.
Quantitative Data on Coupling Reagent Performance
| Coupling Reagent | Additive | Base | Typical Reaction Time | Typical Yield (%) | Racemization Potential |
| HATU | HOAt | DIPEA | 30 - 60 min | >95 | Very Low |
| HBTU | HOBt | DIPEA | 30 - 120 min | >90 | Low |
| PyBOP | - | DIPEA | 30 - 60 min | >90 | Low |
| EDC | HOBt | DIPEA | 2 - 8 hours | 85 - 95 | Moderate (without additive) |
Note: The data presented are representative values for alanine derivatives and may vary depending on the specific peptide sequence, resin, and reaction conditions.[2][3][6]
Experimental Protocols
The following is a general protocol for the manual solid-phase peptide synthesis (SPPS) for the coupling of an N-terminally protected this compound. This protocol is based on standard Fmoc-SPPS procedures and should be optimized for specific experimental conditions.
Materials:
-
Fmoc-protected this compound
-
Peptide synthesis grade resin (e.g., Rink Amide or Wang resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection
-
Coupling reagent (e.g., HATU, HBTU, or PyBOP)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Racemization suppressant (e.g., HOBt, if using a carbodiimide)
-
Acetic anhydride (for capping, if necessary)
-
Kaiser test kit
Protocol:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve the Fmoc-L-Alanine isopropyl ester (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.
-
Add the base (e.g., DIPEA, 6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
-
Coupling:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 30-120 minutes.
-
-
Monitoring:
-
Take a small sample of the resin beads and perform a Kaiser test to check for the presence of free amines.
-
If the test is positive, continue the coupling for an additional 30-60 minutes or perform a second coupling.
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test), drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.
-
-
Next Cycle: The peptide-resin is now ready for the deprotection of the Fmoc group and the coupling of the next amino acid.
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: General workflow for a single SPPS coupling cycle.
References
Technical Support Center: Troubleshooting Low Yields in L-Alanine Isopropyl Ester Mediated Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving L-Alanine isopropyl ester, a key intermediate in peptide synthesis and the development of active pharmaceutical ingredients (APIs).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in reactions where this compound is the nucleophile (e.g., peptide coupling)?
Low yields in these reactions can typically be attributed to several factors:
-
Incomplete Coupling Reactions: The isopropyl ester group, while offering certain advantages, can introduce steric hindrance that slows down the reaction kinetics, leading to incomplete formation of the desired product. This is particularly noticeable when coupling with other sterically hindered amino acids.[1]
-
Peptide Aggregation: In solid-phase peptide synthesis (SPPS), the growing peptide chain, especially if it contains hydrophobic residues, can aggregate on the resin. This aggregation can block reactive sites and hinder the access of reagents, leading to truncated sequences and lower yields.
-
Racemization: The activation of the carboxylic acid group of the coupling partner can sometimes lead to the epimerization of the alpha-carbon, resulting in diastereomeric impurities and a lower yield of the desired stereoisomer.[2][3]
-
Side Reactions: Unwanted side reactions, such as diketopiperazine formation, particularly at the dipeptide stage, can cleave the product from the resin in SPPS, significantly reducing the final yield.[4]
-
Suboptimal Reagent Quality or Activation: The purity and stability of coupling reagents and solvents are crucial. Inefficient activation of the carboxylic acid will lead to poor coupling efficiency.
Q2: How can I improve the coupling efficiency when using the sterically demanding this compound?
To overcome the steric hindrance and improve coupling efficiency, consider the following strategies:
-
Choice of Coupling Reagent: Standard coupling reagents may not be sufficient. More potent activating agents are recommended.[5] Aminium/uronium salts like HATU, HBTU, and HCTU, or phosphonium (B103445) salts such as PyBOP, are generally more effective in these situations as they form highly reactive esters.[1][5]
-
Double Coupling: Performing the coupling reaction twice ensures that all available amino groups have reacted.[5]
-
Increased Reaction Time and Temperature: Allowing the reaction to proceed for a longer duration (e.g., overnight) can help drive the reaction to completion.[5] Gentle heating or the use of microwave-assisted peptide synthesis (MASPS) can also be effective, but must be used cautiously to minimize racemization.[5]
-
Solvent Selection: In SPPS, the choice of solvent is critical for resin swelling and solvation of the peptide chain. N-methylpyrrolidone (NMP) often has superior solvating properties compared to Dimethylformamide (DMF).[5]
Q3: What is diketopiperazine formation and how can I prevent it?
Diketopiperazine (DKP) formation is a common side reaction in SPPS, especially at the dipeptide stage. It involves the intramolecular cyclization of the dipeptide, leading to its cleavage from the resin. Sequences containing proline and alanine (B10760859) are particularly susceptible to this side reaction.[4]
Prevention Strategies:
-
Use of Dipeptides: Instead of coupling single amino acids, using a pre-formed dipeptide can bypass the sensitive dipeptide stage on the resin.
-
Mild Deprotection Conditions: Utilizing milder conditions for the removal of the Fmoc protecting group can reduce the likelihood of DKP formation.
-
Immediate Coupling: Proceeding with the next coupling step immediately after deprotection minimizes the time the free N-terminal amine is available to initiate cyclization.
Q4: How can I minimize racemization during the coupling step?
Racemization is a critical issue that can affect the biological activity of the final product. It primarily occurs during the activation of the carboxylic acid.
Suppression Strategies:
-
Use of Additives: The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) can suppress racemization.[3]
-
Choice of Coupling Reagent: Some coupling reagents are less prone to causing racemization. For instance, carbodiimides used in conjunction with additives are a common choice.
-
Careful Control of Reaction Conditions: Avoiding excessive temperatures and prolonged activation times can help maintain the stereochemical integrity of the amino acids.
Data Presentation: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
The choice of coupling reagent is critical when dealing with sterically hindered amino acids like this compound. The following table summarizes the performance of common coupling reagents in such challenging contexts.
| Coupling Reagent | Reagent Type | Relative Reactivity | Key Considerations |
| HATU | Aminium/Uronium Salt | Very High | Highly efficient for hindered couplings. Based on the potentially explosive HOAt. Can cause guanidinylation of the N-terminal amine.[1] |
| HBTU | Aminium/Uronium Salt | High | A popular and efficient reagent with soluble byproducts.[1] |
| HCTU | Aminium/Uronium Salt | High | More reactive than HBTU. |
| PyBOP | Phosphonium Salt | High | Efficient and avoids guanidinylation side reactions. Byproducts are less hazardous than those of its predecessor, BOP.[1] |
| COMU | Aminium/Uronium Salt | Very High | Comparable in efficiency to HATU but is non-explosive and has reduced allergenic potential.[1][6] |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Cost-effective and widely used. The urea (B33335) byproduct of DIC can be challenging to remove in liquid-phase synthesis. |
Note: The efficiency of coupling reagents can be sequence and substrate-dependent. The order of reactivity is generally considered to be OAt > OxymaPure > O-6-ClBt > OBt active esters.
Experimental Protocols
Protocol 1: General Procedure for Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines a standard manual procedure for the incorporation of an amino acid onto a resin-bound peptide chain where this compound would be the incoming amino component (after deprotection of its N-terminus).
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 1 hour in a PolyPrep chromatography column.
-
Fmoc Deprotection: Drain the DMF and add a 20% (v/v) solution of piperidine (B6355638) in DMF to the resin. Agitate for 1 hour to remove the Fmoc protecting group from the resin-bound amine.
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (3 times).
-
Coupling:
-
In a separate vial, dissolve the N-Fmoc protected amino acid (4.5 equivalents), HATU (4.5 equivalents), and HOAt (4.5 equivalents) in a 20% N-methylmorpholine (v/v) solution in DMF.
-
Add this coupling solution to the deprotected resin.
-
Allow the reaction to proceed with agitation for at least 4 hours. For sterically hindered couplings, this time can be extended.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 times).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
Protocol 2: Synthesis of this compound Hydrochloride
For users who synthesize their own starting material, the following is a representative protocol.
-
Reaction Setup: In a reaction vessel, mix isopropanol (B130326) (180 L) and thionyl chloride (5.81 L) and stir for 5 minutes.
-
Addition of L-Alanine: Add L-alanine (89 kg) and a catalyst such as alumina (B75360) (10 kg).
-
Reaction: Stir the mixture at 20°C and then heat to 40°C for 24 hours.
-
Acidification and Salt Formation: Cool the reaction mixture and dropwise add 2N HCl to adjust the pH to 6. Heat to 45°C.
-
Work-up and Isolation: Concentrate the solution, cool to 25°C, and add diethyl ether (100 L) to induce crystallization. The resulting solid is collected by centrifugation to yield this compound hydrochloride. A reported yield for a similar process is 93.7% with a purity of 99.2%.
Mandatory Visualizations
Caption: A flowchart of a single cycle in solid-phase peptide synthesis.
Caption: A decision tree for troubleshooting low yields in this compound mediated reactions.
References
Validation & Comparative
A Comparative Guide to L-Alanine Isopropyl Ester and L-Alanine Ethyl Ester in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis and the development of chiral pharmaceuticals, the selection of appropriate building blocks is a critical determinant of reaction efficiency, product purity, and overall synthetic success. Among the myriad of choices for protecting the carboxylic acid moiety of amino acids, esterification is a fundamental and widely employed strategy. This guide provides a comprehensive comparison of two commonly utilized derivatives of L-Alanine: L-Alanine isopropyl ester and L-Alanine ethyl ester.
This publication aims to furnish researchers, scientists, and drug development professionals with a detailed, data-driven comparison of these two esters. By presenting their synthesis, physicochemical properties, and applications in a structured format, this guide serves as a valuable resource for making informed decisions in the design and execution of synthetic routes. The information compiled herein is drawn from various scientific sources to provide a broad overview.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these esters is crucial for their effective application in synthesis. The choice between the isopropyl and ethyl ester can influence solubility, reaction kinetics, and the conditions required for deprotection.
| Property | This compound Hydrochloride | L-Alanine Ethyl Ester Hydrochloride |
| Molecular Formula | C6H14ClNO2 | C5H12ClNO2 |
| Molecular Weight | 167.63 g/mol [1] | 153.61 g/mol [2] |
| Appearance | White to off-white solid | White to off-white crystalline solid[2] |
| Melting Point | Not consistently reported | 78-80 °C (decomposes)[2] |
| Solubility | High solubility in water and organic solvents[3] | Soluble in water |
Synthesis of L-Alanine Esters: A Comparative Overview
The synthesis of both this compound and L-Alanine ethyl ester, typically as their hydrochloride salts for improved stability and handling, is most commonly achieved through Fischer esterification. This method involves the reaction of L-Alanine with the corresponding alcohol (isopropanol or ethanol) in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or hydrogen chloride (HCl) gas.
| Parameter | This compound Hydrochloride | L-Alanine Ethyl Ester Hydrochloride |
| Typical Reagents | L-Alanine, Isopropanol (B130326), Thionyl Chloride/HCl, Alumina (optional catalyst) | L-Alanine, Ethanol (B145695), Thionyl Chloride/HCl |
| Reported Yield | 90-94%[4] | >80% to 98%[5] |
| Reported Purity | ~99%[4] | High (recrystallized product)[5] |
| General Reaction Conditions | Reaction at elevated temperatures (e.g., 40°C) for several hours (e.g., 24 hours)[4] | Reflux in ethanol for 1.5-2 hours[5] |
It is important to note that the reported yields and purities are sourced from different studies and may not be directly comparable due to variations in reaction scale, purification methods, and analytical techniques.
Experimental Protocols
Below are representative experimental protocols for the synthesis of this compound hydrochloride and L-Alanine ethyl ester hydrochloride. These protocols are provided to illustrate the general methodologies employed.
Protocol 1: Synthesis of this compound Hydrochloride
This protocol is adapted from a patented method which utilizes a catalyst to improve efficiency.[4]
Materials:
-
L-Alanine
-
Isopropanol
-
Thionyl chloride (SOCl₂)
-
Alumina (Al₂O₃)
-
2N Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
In a suitable reaction vessel, combine isopropanol and a catalytic amount of thionyl chloride with stirring.
-
To this mixture, add L-Alanine and alumina.
-
The reaction mixture is stirred at room temperature and then heated to approximately 40°C for 24 hours.
-
After the reaction is complete, the solution is cooled, and 2N HCl is added dropwise to adjust the pH to approximately 5.5.
-
The mixture is then heated to 45°C before being concentrated under reduced pressure.
-
After cooling to room temperature, diethyl ether is added to induce crystallization.
-
The resulting solid is collected by centrifugation or filtration to yield this compound hydrochloride.[4]
Protocol 2: Synthesis of L-Alanine Ethyl Ester Hydrochloride
This protocol is a standard laboratory procedure for the synthesis of amino acid ethyl esters.[5]
Materials:
-
L-Alanine
-
Ethanol
-
Thionyl chloride (SOCl₂)
Procedure:
-
Suspend L-Alanine in ethanol and cool the mixture to -5°C.
-
Slowly add thionyl chloride dropwise to the stirred suspension.
-
After the addition is complete, warm the reaction mixture to 78°C and maintain it at reflux for 1.5 hours.
-
Upon completion of the reaction, remove the solvent by vacuum distillation to afford L-Alanine ethyl ester hydrochloride.[5]
-
The crude product can be further purified by recrystallization from ethanol-diethyl ether.
Application in Synthesis: A Comparative Perspective
Both this compound and L-Alanine ethyl ester serve as valuable intermediates in a variety of synthetic applications, most notably in peptide synthesis.[2][3] They act as the nucleophilic component (after neutralization of the hydrochloride salt) in peptide coupling reactions.
The choice between the isopropyl and ethyl ester can have implications for the subsequent deprotection step. The isopropyl ester is sterically more hindered than the ethyl ester, which can influence its reactivity in coupling reactions and the conditions required for its removal. Generally, ester groups are stable to the conditions used for the removal of Fmoc and Boc protecting groups, which are commonly employed in solid-phase peptide synthesis. The removal of the ester group is typically achieved by saponification (hydrolysis with a base), which can be more sluggish for the bulkier isopropyl ester compared to the ethyl ester. This difference in reactivity can be exploited in synthetic strategies where selective deprotection is required.
While specific comparative data on the coupling efficiency of these two esters is scarce, the principles of peptide coupling suggest that the less sterically hindered ethyl ester might exhibit slightly faster reaction kinetics in some cases. However, both are widely and successfully used in the synthesis of peptides and other pharmaceutical intermediates.[3]
Visualization of the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of L-Alanine esters.
Caption: General Workflow for L-Alanine Ester Synthesis.
Conclusion
Both this compound and L-Alanine ethyl ester are indispensable building blocks in modern organic synthesis, particularly in the fields of peptide chemistry and drug discovery. The choice between these two esters will depend on the specific requirements of the synthetic route, including considerations of steric hindrance, deprotection strategies, and desired reaction kinetics.
The synthesis of both esters can be achieved in high yields and purity through well-established esterification protocols. While the ethyl ester may offer advantages in terms of potentially faster reaction and deprotection rates due to its smaller size, the isopropyl ester provides a bulkier protecting group that can be advantageous in certain synthetic designs.
Ultimately, the selection of this compound versus L-Alanine ethyl ester should be made on a case-by-case basis, taking into account the overall synthetic strategy and the specific properties of the target molecule. This guide provides the foundational data and protocols to assist researchers in making a well-informed decision.
References
- 1. This compound hydrochloride | C6H14ClNO2 | CID 13089459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L -Alanine ethyl ester 99 1115-59-9 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CN109467515B - Synthesis method of intermediate this compound hydrochloride - Google Patents [patents.google.com]
- 5. Ethyl L-alaninate hydrochloride synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to L-Alanine Isopropyl and Tert-Butyl Esters as Carboxyl Protecting Groups
In the intricate field of peptide synthesis and drug development, the selection of an appropriate protecting group is a critical decision that profoundly influences reaction efficiency, yield, and the purity of the final product. The protection of the C-terminal carboxyl group of an amino acid is a foundational step, and alkyl esters are a common choice for this role. This guide provides an objective, data-driven comparison between two such groups: the L-Alanine isopropyl ester and the L-Alanine tert-butyl ester.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these protected amino acids is essential for their handling, storage, and application in synthesis. Both are typically supplied as their hydrochloride salts to improve stability and solubility.
| Property | This compound Hydrochloride | L-Alanine Tert-Butyl Ester Hydrochloride |
| Molecular Formula | C6H14ClNO2[1] | C7H16ClNO2[2] |
| Molecular Weight | 167.64 g/mol [1] | 181.66 g/mol [2][3] |
| Appearance | White crystalline powder[1] | White to off-white crystalline powder[2][3] |
| Melting Point | Not consistently reported | 168-175 °C (with decomposition)[2][3] |
| Optical Activity | Not consistently reported | [α]20/D +1.4 to +1.7° (c=2 in EtOH)[2][3] |
| Storage Conditions | Room Temperature | 2-8°C[2][3] |
| Solubility | Soluble in water and ethanol[1] | Soluble in methanol (B129727) and other polar organic solvents[2] |
Synthesis and Protection
The primary role of these esters is to serve as protecting groups for the carboxylic acid functionality of L-Alanine. The synthesis generally involves an acid-catalyzed esterification reaction.
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride
This method utilizes thionyl chloride in isopropanol (B130326) to facilitate the esterification.
-
In a reaction vessel, add 90 mL of isopropanol and cool to 0°C.[4]
-
Slowly add 4.36 mL of thionyl chloride while stirring, maintaining the temperature.[5]
-
Add 89 g (1 mol) of L-Alanine to the mixture.[5]
-
Optionally, add 5 g of a catalyst like alumina.[5]
-
Stir the suspension at 20°C and then maintain the temperature at 40°C for 24 hours.[5]
-
After the reaction, concentrate the solution.[5]
-
Adjust the pH to ~5.5 with 2N HCl.[5]
-
Cool the solution to 25°C and add 100 mL of diethyl ether to induce crystallization.[5]
-
Collect the resulting white solid by filtration or centrifugation.[5]
-
The reported yield for this method is approximately 90-93% with a purity of >99%.[5]
Protocol 2: Synthesis of L-Alanine Tert-Butyl Ester Hydrochloride
This procedure uses tert-butyl acetate (B1210297) as the source of the tert-butyl group with a strong acid catalyst.
-
In a 2 L flask, suspend 6.23 g of L-alanine in 1.1 L of tert-butyl acetate.[6]
-
Add 6.65 mL of 70% perchloric acid to the stirring suspension.[6]
-
Stir the mixture at room temperature for 4 days.[6]
-
Concentrate the mixture to approximately one-quarter of its original volume.[6]
-
Extract the residue with 0.5N HCl (4 x 60 mL) at 0-5°C.[6]
-
Neutralize the combined aqueous phase with solid potassium bicarbonate.
-
Adjust the pH to 13 with 4N NaOH and extract with diethyl ether (4 x 100 mL).[6]
-
Dry the combined organic layers over magnesium sulfate (B86663) and evaporate the solvent.[6]
-
Dissolve the oily residue in anhydrous diethyl ether and treat with ethereal HCl to precipitate the hydrochloride salt.[6]
-
Filter and dry the product.[6]
Stability and Deprotection: A Comparative Analysis
The principal difference between the isopropyl and tert-butyl esters lies in their stability and the conditions required for their removal. This distinction is fundamental to their application in orthogonal peptide synthesis strategies.[7] The tert-butyl ester is a cornerstone of the widely used Fmoc/tBu strategy, where the Nα-Fmoc group is removed by a base (like piperidine) and the acid-labile tert-butyl side-chain and C-terminal protecting groups are removed at the end of the synthesis with a strong acid like trifluoroacetic acid (TFA).[7]
| Condition | This compound | L-Alanine Tert-Butyl Ester |
| Strong Acid (e.g., TFA) | Stable, but can be cleaved under harsh conditions. | Highly Labile. Cleaved readily.[8] |
| Mild Acid (e.g., aq. H₃PO₄) | Generally Stable. | Can be cleaved.[9] |
| Lewis Acid (e.g., ZnBr₂) | Generally Stable. | Can be selectively cleaved.[10] |
| Base (e.g., Piperidine) | Stable. | Stable. |
| Saponification (e.g., NaOH) | Labile. Cleaved to carboxylate. | Labile, but less common due to acid lability. |
| Hydrogenolysis | Stable. | Stable. |
Deprotection Mechanisms and Protocols
The cleavage of the tert-butyl ester proceeds via a stable tertiary carbocation mechanism under acidic conditions, which is why it is so acid-labile. The isopropyl ester lacks this mechanism and typically requires nucleophilic attack for cleavage, such as in saponification.
Protocol 3: Deprotection of L-Alanine Tert-Butyl Ester
-
Dissolve the tert-butyl protected peptide or amino acid in a suitable solvent like dichloromethane (B109758) (DCM).
-
Add a cleavage cocktail, typically containing 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) as a scavenger.[8]
-
Stir the reaction at room temperature for 2-4 hours.
-
Remove the TFA under reduced pressure.
-
Precipitate the deprotected product by adding cold diethyl ether.
-
Collect the product by filtration or centrifugation.
Protocol 4: Deprotection of this compound (Saponification)
-
Dissolve the isopropyl ester in a mixture of a solvent like methanol or THF and water.
-
Add 1 to 1.2 equivalents of 1N aqueous sodium hydroxide (B78521) (NaOH).[11]
-
Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully neutralize the solution with 1N HCl to pH 7.
-
Extract the product with an organic solvent or purify by chromatography.
-
Caution : Saponification of amino acid esters is known to carry a significant risk of racemization, particularly for N-methylated amino acids or under harsh conditions.[11]
Performance and Risk of Racemization
A critical factor in peptide synthesis is the preservation of stereochemical integrity. Racemization can occur at various stages, including the deprotection step.[12][13]
-
Tert-Butyl Ester: Deprotection via TFA is generally considered to have a low risk of racemization for the C-terminal residue because the reaction proceeds through a carbocation mechanism that does not involve the chiral α-carbon.[10]
-
Isopropyl Ester: Deprotection via saponification poses a higher risk of racemization. The basic conditions can facilitate the abstraction of the α-proton, leading to a loss of stereochemistry.[11] This makes the isopropyl ester less suitable for applications where maintaining high enantiomeric purity is paramount, especially in multi-step syntheses.
Conclusion and Selection Guide
The choice between this compound and tert-butyl ester as a protecting group is dictated by the overall synthetic strategy.
-
L-Alanine Tert-Butyl Ester is the superior choice for modern solid-phase peptide synthesis, particularly within the Fmoc/tBu orthogonal scheme. Its clean, acid-labile deprotection with a low risk of racemization makes it a reliable and versatile protecting group for complex molecular construction.[2][14]
-
This compound may be considered in scenarios where mild basic cleavage is desired and orthogonality with acid-labile groups is necessary. However, the significant risk of racemization during saponification limits its utility in the synthesis of chiral peptides where stereochemical purity is critical.[11] It is more commonly found as a pharmaceutical intermediate where the ester might be a feature of the final molecule rather than a temporary protecting group.[1]
References
- 1. guidechem.com [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. L-Alanine tert-butyl ester =99.0 AT 13404-22-3 C7H15NO2 · HCl [sigmaaldrich.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. CN109467515B - Synthesis method of intermediate this compound hydrochloride - Google Patents [patents.google.com]
- 6. L-Ala-OtBU.HCl synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tert-Butyl Esters [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 13. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemimpex.com [chemimpex.com]
A Comparative Guide to the Analytical Validation of HPLC Methods for L-Alanine Isopropyl Ester
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of L-Alanine isopropyl ester, a critical intermediate in the synthesis of various pharmaceuticals, necessitates robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) stands as a primary technique for both purity assessment and the separation of enantiomeric impurities. This guide provides a comparative overview of validated HPLC methods for the analysis of this compound, alongside a discussion of potential alternative analytical techniques. Experimental data and detailed protocols are presented to aid researchers in selecting and implementing the most suitable method for their needs.
Comparison of Analytical Methods
The selection of an analytical method for this compound is contingent on the specific requirements of the analysis, such as whether the goal is to determine overall purity, quantify related substances, or resolve enantiomers. While HPLC is the most documented technique, Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer alternative approaches.
Table 1: Performance Comparison of Analytical Methods for Amino Acid Ester Analysis
| Parameter | HPLC (Enantiomeric Separation)[1] | HPLC (Related Substances) | GC-MS (General Amino Acid Analysis) | qNMR (for Valine - Illustrative)[2] |
| Linearity Range | 0.09 µg/mL - 0.6 µg/mL | Method Dependent | Method Dependent | Not Applicable (Direct Quantification) |
| Correlation Coefficient (R²) | 0.9982 | Typically > 0.99 | Typically > 0.99 | Not Applicable |
| Accuracy (% Recovery) | Good (Quantitative data not specified) | Typically 98-102% | Method Dependent | Not Applicable |
| Precision (%RSD) | Data not specified | Typically < 2% | Method Dependent | Intraday: 0.052%, Interday: 0.071% |
| Limit of Detection (LOD) | Data not specified | Method Dependent | Method Dependent | Method Dependent |
| Limit of Quantitation (LOQ) | Data not specified | Method Dependent | Method Dependent | Method Dependent |
Note: Data for HPLC (Related Substances) and GC-MS are typical performance expectations as specific validated data for this compound was not available in the public domain. The qNMR data is for Valine and serves as an illustrative example of the technique's high precision.
Experimental Protocols
Detailed methodologies are crucial for the successful replication and implementation of analytical methods. Below are protocols for HPLC methods tailored for the analysis of this compound.
HPLC Method for Enantiomeric Separation of this compound Hydrochloride[1]
This method is designed for the separation and quantification of the D-enantiomer impurity in this compound hydrochloride.
-
Chromatographic System: High-Performance Liquid Chromatograph with a UV detector.
-
Column: YMC-Pack ODS-AQ (150 x 4.6mm, 3 µm) or equivalent C18 bonded silica (B1680970) gel column.
-
Mobile Phase: A 50:50 (v/v) mixture of water and methanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 246 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Derivatization Reagent (GITC solution): Prepare a solution of acetyl glucose isothiocyanate in acetonitrile (B52724).
-
Blank Solution: Acetonitrile.
-
Test Solution: Accurately weigh about 150 mg of this compound hydrochloride into a 50 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Transfer 0.5 mL of this solution to a vial and add 0.5 mL of triethylamine (B128534) solution and 0.5 mL of the GITC solution. Mix and let stand at room temperature for 1 hour.
-
System Suitability Solution: Prepare a solution containing both L- and D-alanine isopropyl ester hydrochloride in acetonitrile and derivatize as described for the test solution.
-
HPLC Method for Determination of Related Substances of this compound Hydrochloride[3]
This method is suitable for the quantification of impurities such as L-alanine methyl ester hydrochloride and L-alanine ethyl ester hydrochloride.
-
Chromatographic System: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Octadecyl bonded silica gel column (C18).
-
Mobile Phase: A mixture of an aqueous solution containing sodium heptanesulfonate as an ion-pair reagent and acetonitrile. The exact gradient and composition should be optimized.
-
Flow Rate: Method dependent, typically 1.0 mL/min.
-
Column Temperature: Method dependent, typically ambient or slightly elevated.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Diluent: 25% acetonitrile in water.
-
Test Solution: Accurately weigh about 10 mg of this compound hydrochloride into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Alternative Analytical Methodologies
While HPLC is a well-established technique, other methods can be employed for the analysis of amino acid esters.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For amino acid esters, derivatization is typically required to increase their volatility. Common derivatization agents include silylating agents (e.g., MTBSTFA) or chloroformates. The high sensitivity and specificity of GC-MS make it suitable for trace-level impurity analysis. However, the derivatization step can introduce variability and complexity to the analytical procedure.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling accurate purity assessments. For this compound, specific protons on the molecule (e.g., the methine proton of the alanine (B10760859) backbone or the protons of the isopropyl group) can be used for quantification against a certified internal standard. As illustrated by the data for valine, qNMR can offer exceptional precision.[2]
Method Validation Workflow
The validation of an analytical method is essential to ensure that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an HPLC method.
References
comparative study of different catalysts for L-Alanine isopropyl ester synthesis
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of L-Alanine isopropyl ester, a key intermediate in the production of various pharmaceuticals, is critically dependent on the choice of catalyst. This guide provides an objective comparison of different catalytic systems for this esterification reaction, supported by available experimental data. The information presented is compiled from various sources, highlighting the performance of each catalyst under specific conditions.
Performance Comparison of Catalytic Systems
The following table summarizes the quantitative performance of different catalysts in the synthesis of this compound hydrochloride. It is important to note that the reaction conditions vary across these examples, which directly impacts the reported yields and purities.
| Catalyst | Co-catalyst/Reagent | Substrate | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) | Source |
| Alumina (Al₂O₃) | Thionyl Chloride | L-Alanine | 24 | 40 | 90.85 - 93.7 | 99.1 - 99.4 | [1][2] |
| Silica (SiO₂) | Thionyl Chloride | L-Alanine | 24 | 40 | 92.13 | 99.4 | [1] |
| Strong Acidic Ion Resin | Ionic Liquid | 4-methyl-2,5-diketone oxazolidine | 10 - 20 | 50 | ~83.2 | Not Specified | [2][3] |
| Sulfuric Acid (H₂SO₄) | None | L-Alanine | Not Specified | 70 | Not Specified | Not Specified | [4][5] |
| Thionyl Chloride (SOCl₂) | None | L-Alanine HCl salt | Overnight | Room Temp. | 87 | Not Specified | [6] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound hydrochloride using different catalytic systems are provided below.
Alumina or Silica Catalyzed Esterification with Thionyl Chloride
This method utilizes a metal oxide catalyst in conjunction with a small amount of thionyl chloride.
Experimental Workflow:
References
- 1. CN109467515B - Synthesis method of intermediate this compound hydrochloride - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. CN106518694A - Novel preparation method of this compound hydrochloride - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
Assessing L-Alanine Isopropyl Ester as a Chiral Auxiliary: A Comparative Guide
In the realm of asymmetric synthesis, the quest for efficient and selective chiral auxiliaries is paramount for the stereocontrolled synthesis of complex molecules, a cornerstone of pharmaceutical and materials science. Among the myriad of options, amino acid-derived auxiliaries present an attractive choice due to their natural chirality, ready availability, and diverse structures. This guide provides a comparative assessment of L-Alanine isopropyl ester and related alanine (B10760859) derivatives as chiral auxiliaries, benchmarking their performance against well-established alternatives.
While direct and extensive quantitative data on the performance of this compound as a chiral auxiliary in common asymmetric reactions remains limited in readily available literature, we can infer its potential by examining closely related alanine-derived auxiliaries and comparing them with widely used chiral auxiliaries. This guide will delve into the performance of N-acyl alanine esters and alaninamides in asymmetric alkylation reactions, providing a framework for researchers to evaluate their potential utility.
Performance in Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction where chiral auxiliaries are frequently employed to control the stereochemistry of the newly formed stereocenter. The effectiveness of a chiral auxiliary is primarily measured by the diastereoselectivity of the reaction, often expressed as a diastereomeric ratio (d.r.) or diastereomeric excess (d.e.), and the chemical yield.
N-Benzoylalanine Esters as Chiral Auxiliaries
A study by D. A. Evans and colleagues explored the use of hindered esters of N-benzoylalanine as chiral auxiliaries in the asymmetric alkylation of their corresponding dianions.[1] This approach provides valuable insight into how the ester group of an alanine derivative can influence stereoselectivity. The results for the alkylation with benzyl (B1604629) bromide are summarized below.
| Chiral Auxiliary (Ester of N-Benzoylalanine) | Diastereomeric Ratio (d.r.) | Yield (%) |
| (-)-8-phenylmenthyl ester | 94:6 | 72 |
| (-)-isopinocampheol | - | - |
| (-)-trans-2-phenylcyclohexanol | - | - |
| Data sourced from a study on acyclic, chiral alanine-derived dianions. The study highlights that only the (-)-8-phenylmenthyl ester conferred a high diastereofacial bias.[1] |
Pseudoephenamine Alaninamide as a Chiral Auxiliary
Another relevant example is the use of pseudoephenamine as a chiral auxiliary attached to alanine to form an alaninamide. This system has demonstrated high diastereoselectivity in the alkylation for the synthesis of quaternary α-methyl α-amino acids.
| Electrophile | Diastereoselectivity (d.r.) | Yield (%) |
| MeI | >95:5 | 93 |
| EtI | >95:5 | 91 |
| BnBr | >95:5 | 95 |
| Data for the alkylation of (1S,2S)-pseudoephenamine (R)-alaninamide pivaldimine. |
Comparison with Established Chiral Auxiliaries
To provide a broader context, it is essential to compare the performance of these alanine-derived auxiliaries with well-established, commercially available chiral auxiliaries under similar reaction conditions. Evans' oxazolidinones and Myers' pseudoephedrine amides are two of the most widely used classes of chiral auxiliaries for asymmetric alkylation.
Evans' Oxazolidinone Auxiliaries
| Substrate (N-Acyl Oxazolidinone) | Electrophile | Base | Yield (%) | Diastereomeric Ratio (d.r.) |
| N-propionyl-4(S)-isopropyl-2-oxazolidinone | BnBr | LDA | 99 | >99:1 |
| N-propionyl-4(R)-phenyl-2-oxazolidinone | EtI | NaHMDS | 80-95 | 98:2 |
Myers' Pseudoephedrine Amides
| Substrate (Pseudoephedrine Amide) | Electrophile | Base | Yield (%) | Diastereomeric Excess (d.e.) |
| N-propionyl-(+)-pseudoephedrine | MeI | LDA | 88 | >98% |
| N-butyryl-(+)-pseudoephedrine | BnBr | LDA | 90 | >98% |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of results. Below are representative protocols for the asymmetric alkylation reactions discussed.
General Procedure for Asymmetric Alkylation of N-Benzoylalanine (-)-8-Phenylmenthyl Ester[1]
-
Dianion Formation: A solution of N-benzoylalanine (-)-8-phenylmenthyl ester in dry tetrahydrofuran (B95107) (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). To this solution, 1.2 equivalents of lithium diisopropylamide (LDA) are added dropwise, followed by the addition of 2.4 equivalents of n-butyllithium (n-BuLi). The reaction mixture is stirred at -78 °C for 1 hour to ensure complete formation of the dianion.
-
Alkylation: The electrophile (e.g., benzyl bromide, 1.1 equivalents) is added neat or as a solution in THF to the dianion solution at -78 °C. The reaction is stirred for several hours at this temperature.
-
Quenching and Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by column chromatography on silica (B1680970) gel. The diastereomeric ratio is determined by high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
General Procedure for Asymmetric Alkylation of Pseudoephenamine Alaninamide
-
Enolate Formation: The pseudoephenamine alaninamide substrate is dissolved in anhydrous THF and cooled to -78 °C. A solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF is added dropwise, and the resulting mixture is stirred for 30 minutes at -78 °C.
-
Alkylation: The alkylating agent (e.g., methyl iodide, 1.2 equivalents) is added to the enolate solution. The reaction mixture is stirred at -78 °C for 2-4 hours.
-
Workup: The reaction is quenched with saturated aqueous sodium bicarbonate solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, and concentrated in vacuo.
-
Purification and Analysis: The product is purified by flash chromatography. The diastereoselectivity is determined by chiral HPLC or ¹H NMR analysis.
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the general workflow for asymmetric alkylation using a chiral auxiliary.
Caption: General workflow for asymmetric alkylation using a chiral auxiliary.
Logical Pathway for Chiral Auxiliary Selection
The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. The following diagram outlines a logical workflow for this selection process.
Caption: Logical workflow for selecting a suitable chiral auxiliary.
Conclusion
While this compound itself is not extensively documented as a chiral auxiliary, the exploration of related N-acyl alanine esters and alaninamides demonstrates the potential of the alanine scaffold to induce high levels of stereoselectivity in asymmetric alkylations. The N-benzoylalanine (-)-8-phenylmenthyl ester and pseudoephenamine alaninamide showcase excellent diastereocontrol, rivaling that of well-established auxiliaries like Evans' oxazolidinones and Myers' pseudoephedrine amides.
For researchers and drug development professionals, the key takeaway is that while readily available amino acid esters like this compound may require derivatization (e.g., N-acylation) to form a rigid, stereodirecting framework, the underlying chiral backbone of alanine is a promising and cost-effective starting point for the development of new and efficient chiral auxiliaries. Further research into the systematic evaluation of various ester and N-acyl groups on the L-alanine core could unveil a new generation of versatile and powerful tools for asymmetric synthesis.
References
Navigating Cross-Reactivity: A Comparative Guide to the Analysis of L-Alanine Isopropyl Ester in Complex Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of L-Alanine isopropyl ester in complex reaction mixtures is paramount. A significant analytical hurdle is the potential for cross-reactivity from structurally similar molecules, which can compromise data integrity. This guide provides an objective comparison of widely-used analytical methodologies, offering insights into their performance, specificity, and the experimental protocols that underpin them.
The presence of related substances, such as other alkyl esters of L-alanine (e.g., methyl and ethyl esters) and its enantiomer (D-alanine isopropyl ester), necessitates analytical methods with high selectivity. This guide delves into the two primary chromatographic techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), presenting a comparative analysis to aid in method selection and optimization.
Comparative Analysis of Analytical Methodologies
The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the complexity of the sample matrix, the required sensitivity, and the need for chiral separation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio. |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds. | Requires analytes to be volatile and thermally stable, often necessitating derivatization for amino acid esters. |
| Selectivity | High selectivity can be achieved through careful selection of column chemistry (e.g., reversed-phase, chiral) and mobile phase composition. Effective in separating this compound from its methyl and ethyl ester analogs.[1] | Excellent selectivity and specificity due to mass fragmentation patterns, which provide structural information. |
| Chiral Separation | Can effectively separate enantiomers (L- and D-isomers) using chiral stationary phases (CSPs).[2] | Requires derivatization with a chiral reagent or the use of a chiral capillary column to separate enantiomers. |
| Sample Preparation | Generally simpler, often involving dissolution and filtration. Derivatization can be used for enhanced detection. | More complex, typically requiring derivatization to increase volatility and thermal stability of amino acid esters. |
| Sensitivity | Good sensitivity, often in the µg/mL to ng/mL range, depending on the detector (e.g., UV, MS). | High sensitivity, capable of detecting analytes at the pg/mL level, especially with selected ion monitoring (SIM). |
| Cross-Reactivity | Potential for co-elution of structurally similar compounds. Method development focuses on achieving baseline separation from known impurities. | High confidence in analyte identification due to unique mass spectra, reducing the risk of misidentification due to cross-reactivity. |
Experimental Protocols
Detailed and robust experimental protocols are crucial for achieving accurate and reproducible results. Below are representative protocols for HPLC and GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol for Related Substances
This protocol is designed for the determination of related substances of this compound hydrochloride, including L-alanine methyl ester and L-alanine ethyl ester hydrochloride.[1]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Chromatographic Column: Octadecyl bonded silica (B1680970) gel (C18), 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A solution containing an ion-pair reagent such as sodium heptanesulfonate in a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized for separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 205 nm.[1]
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Chiral HPLC Protocol for Enantiomeric Separation
This protocol is designed to separate this compound from its D-enantiomer.[2]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Chromatographic Column: Chiral stationary phase, such as a YMC-Pack ODS-AQ column (150 x 4.6 mm, 3 µm).[2]
-
Derivatization (Pre-column):
-
Dissolve the sample in acetonitrile.
-
Add an alkaline solution (e.g., triethylamine (B128534) in acetonitrile) followed by a chiral derivatizing agent like acetyl glucose isothiocyanate (GITC) solution.[2]
-
Allow the reaction to proceed at room temperature.
-
-
Mobile Phase: Isocratic elution with a mixture of water and methanol (B129727) (e.g., 50:50 v/v).[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 246 nm.[2]
-
Injection Volume: 10 µL.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This generalized protocol outlines the steps for the analysis of amino acid esters, which requires derivatization.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Derivatization:
-
The amino acid ester sample is dried under a stream of nitrogen.
-
A two-step derivatization is often employed:
-
Esterification: The carboxyl group is esterified (e.g., using 2 M HCl in methanol).
-
Acylation: The amino group is acylated using a reagent like pentafluoropropionic anhydride (B1165640) (PFPA) in ethyl acetate.
-
-
-
Chromatographic Column: A capillary column suitable for amino acid derivative analysis, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A gradient temperature program is used to separate the derivatives, for example, starting at 60 °C and ramping up to 280 °C.
-
Injection Mode: Splitless injection.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Full scan to identify unknown peaks or Selected Ion Monitoring (SIM) for higher sensitivity and specificity in quantifying known analytes.
-
Visualizing Analytical Workflows and Reaction Pathways
To further elucidate the processes involved, the following diagrams illustrate a typical analytical workflow and a potential reaction pathway where cross-reactivity could be a factor.
Conclusion
The successful analysis of this compound in complex mixtures hinges on the selection of a highly selective analytical method. HPLC offers a robust and versatile platform, particularly with the use of chiral columns for enantiomeric separation. GC-MS, while requiring a more involved sample preparation process involving derivatization, provides unparalleled specificity and sensitivity due to its mass-based detection.
For routine analysis of related substances, a well-developed HPLC-UV method can provide the necessary resolution. When absolute certainty of identification is required, or when dealing with very low concentrations, GC-MS is the superior choice. In the case of chiral purity analysis, chiral HPLC is often the most direct and efficient approach. Ultimately, the choice of method should be guided by the specific requirements of the analysis, including the nature of the sample matrix, the potential impurities present, and the desired level of sensitivity and specificity. By understanding the principles and protocols outlined in this guide, researchers can confidently select and implement the most appropriate analytical strategy to mitigate the challenges of cross-reactivity.
References
Stability of L-Alanine Esters: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of an appropriate ester prodrug strategy for L-Alanine is critical for optimizing drug delivery, bioavailability, and formulation stability. This guide provides an objective comparison of the stability of various L-Alanine esters, supported by established principles of chemical kinetics and including detailed experimental methodologies for stability assessment.
The stability of L-Alanine esters is predominantly governed by the rate of hydrolysis of the ester bond, a reaction influenced by the molecular structure of the ester group, the pH of the medium, and the temperature. Understanding these factors is paramount for predicting the shelf-life of drug candidates and ensuring their efficacy and safety.
Comparative Stability Analysis
The primary degradation pathway for L-Alanine esters is hydrolysis, which can be catalyzed by both acids and bases, leading to the formation of L-Alanine and the corresponding alcohol. The rate of this hydrolysis is significantly influenced by steric and electronic effects imparted by the alcohol moiety of the ester.
| L-Alanine Ester | Alkyl Group | Expected Relative Stability (Base-Catalyzed) | Expected Relative Stability (Acid-Catalyzed) | Rationale |
| Methyl Ester | -CH₃ | Lower | Lower | Minimal steric hindrance allows for facile nucleophilic attack at the carbonyl carbon under both acidic and basic conditions.[1][2] |
| Ethyl Ester | -CH₂CH₃ | Moderate | Moderate | Slightly increased steric bulk compared to the methyl ester, leading to a modest decrease in the rate of hydrolysis.[2] |
| Propyl Ester | -CH₂CH₂CH₃ | Moderate-Higher | Moderate | Further increase in steric hindrance from the n-propyl group is expected to slow the rate of hydrolysis compared to the ethyl ester. |
| Isopropyl Ester | -CH(CH₃)₂ | Higher | Moderate-Higher | Significant steric hindrance from the branched isopropyl group impedes the approach of the nucleophile to the carbonyl carbon, especially under basic conditions. |
| tert-Butyl Ester | -C(CH₃)₃ | Highest | Varies (Mechanism Dependent) | The bulky tert-butyl group provides substantial steric protection against base-catalyzed hydrolysis.[3] Under acidic conditions, it undergoes hydrolysis via a different, AAL1 mechanism involving a stable tertiary carbocation, the rate of which is highly dependent on the specific acid and solvent conditions.[3][4][5] |
Degradation Pathways and Mechanisms
The hydrolysis of L-Alanine esters proceeds through different mechanisms depending on the pH of the environment and the structure of the ester.
Base-Catalyzed Hydrolysis (Saponification)
Under basic conditions, the hydrolysis of primary and secondary L-Alanine esters (e.g., methyl, ethyl, propyl) typically follows a BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. This involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The reaction is generally irreversible as the resulting carboxylic acid is deprotonated to form a carboxylate salt.[5] Increased steric hindrance around the carbonyl group, as seen in bulkier esters like isopropyl and particularly tert-butyl, slows down this reaction.[6]
Acid-Catalyzed Hydrolysis
In acidic media, the hydrolysis is reversible and is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by a water molecule.[3] For primary and secondary esters, this typically follows an AAC2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism.
For the sterically hindered L-Alanine tert-butyl ester , acid-catalyzed hydrolysis proceeds via an AAL1 (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular) mechanism. This pathway involves the formation of a stable tert-butyl carbocation and is generally faster than the AAC2 mechanism under similar acidic conditions.[3][4][5]
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. minds.wisconsin.edu [minds.wisconsin.edu]
- 3. Acids - Wordpress [reagents.acsgcipr.org]
- 4. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Synthons: Benchmarking L-Alanine Isopropyl Ester
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the selection of an appropriate chiral synthon is a critical decision that profoundly influences the stereochemical outcome, overall yield, and economic viability of a synthetic route. This guide provides a comprehensive comparison of L-Alanine isopropyl ester with other widely used chiral auxiliaries, offering a quantitative performance analysis, detailed experimental protocols, and insights into its application in the synthesis of molecules targeting key signaling pathways.
Performance Comparison of Chiral Auxiliaries
The efficacy of a chiral auxiliary is primarily determined by its ability to direct the stereoselective formation of a new chiral center, typically measured by diastereomeric excess (d.e.) or enantiomeric excess (e.e.), alongside the chemical yield of the reaction. While this compound is a valuable chiral building block, its use as a temporary chiral auxiliary is less documented than that of established systems like Evans' oxazolidinones. However, derivatives of alanine (B10760859) have been successfully employed in asymmetric synthesis, demonstrating high levels of stereocontrol.
The following tables summarize the performance of common chiral auxiliaries in asymmetric alkylation and aldol (B89426) reactions, providing a benchmark against which to evaluate the potential of this compound and its derivatives.
Table 1: Asymmetric Alkylation of Propanoyl Derivatives
| Chiral Auxiliary | Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans Auxiliary) | Benzyl bromide | LDA | >99:1 | 80-95 |
| (-)-8-Phenylmenthol (N-benzoylalanine ester) | Benzyl bromide | LDA/n-BuLi | 89:11 to 94:6 | 72 |
| (S,S)-(+)-Pseudoephedrine (amide) | Benzyl bromide | LDA | >99:1 | 80 |
| L-Alanine derivative (Najera's pyrazinone) | Benzyl bromide | KHMDS | >98:2 | 95 |
Table 2: Asymmetric Aldol Reactions
| Chiral Auxiliary | Aldehyde | Lewis Acid | Diastereoselectivity (syn:anti) | Yield (%) |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans Auxiliary) | Isobutyraldehyde | Bu₂BOTf | >99:1 | 80-95 |
| (S)-Proline (organocatalyst) | Isobutyraldehyde | - | 93:7 | 96 |
| L-Alanine (organocatalyst) | 4-Nitrobenzaldehyde | - | 99:1 | 98 (>99% e.e.)[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and successful implementation of asymmetric syntheses. Below are representative protocols for the synthesis of this compound hydrochloride and a general procedure for asymmetric alkylation using a chiral auxiliary, which can be adapted for alanine-derived synthons.
Synthesis of this compound Hydrochloride
This protocol describes the esterification of L-Alanine using thionyl chloride in isopropanol (B130326).
Materials:
-
L-Alanine (1 mol, 89g)
-
Isopropanol (90ml)
-
Thionyl chloride (4.36ml)
-
Alumina (B75360) (5g)
-
2N HCl
-
Diethyl ether
Procedure:
-
In a reaction vessel, stir a mixture of 90ml of isopropanol and 4.36ml of thionyl chloride for 5 minutes.
-
Add 89g of L-Alanine and 5g of alumina as a catalyst.
-
Stir the suspension at 20°C and maintain the temperature at 40°C for 24 hours.
-
Add 2N HCl to the resulting solution to adjust the pH to 5.5.
-
Increase the temperature to 45°C and concentrate the solution.
-
Cool the mixture to 25°C and add 100ml of diethyl ether.
-
Stir the mixture to induce crystallization.
-
Centrifuge the crystalline solid to isolate the intermediate this compound hydrochloride.[2][3]
This method can yield the product with a purity of over 99% and a yield of approximately 90.85%.[2][3]
General Protocol for Asymmetric Enolate Alkylation
This procedure outlines the general steps for the diastereoselective alkylation of a carbonyl compound derivatized with a chiral auxiliary.
Materials:
-
Chiral auxiliary-derivatized carbonyl compound (1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Lithium diisopropylamide (LDA) (1.1 mmol, 1.1 equiv)
-
Electrophile (e.g., Benzyl bromide) (1.2 mmol, 1.2 equiv)
-
Saturated aqueous NH₄Cl solution
Procedure:
-
Dissolve the chiral auxiliary-derivatized carbonyl compound in anhydrous THF and cool the solution to -78°C under an inert atmosphere (e.g., argon).
-
Slowly add the LDA solution dropwise to the cooled solution and stir for 30 minutes to ensure complete enolate formation.
-
Add the electrophile to the reaction mixture and continue stirring at -78°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution and allow the mixture to warm to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product using ¹H NMR or chiral HPLC analysis.
-
Purify the product by silica (B1680970) gel chromatography.
Visualizing Experimental and Logical Workflows
The following diagrams, generated using Graphviz, illustrate the workflow for the synthesis of this compound and the logical steps involved in selecting a chiral auxiliary for asymmetric synthesis.
Application in Drug Development: Targeting Signaling Pathways
Chiral synthons are fundamental in the synthesis of complex, biologically active molecules that can modulate cellular signaling pathways, which are often implicated in disease. For instance, many kinase inhibitors and G-protein coupled receptor (GPCR) modulators possess chiral centers that are critical for their therapeutic activity.
While a direct synthesis of a specific kinase inhibitor using this compound as a chiral auxiliary is not readily found in the literature, alanine derivatives are key components in the synthesis of various pharmacologically active compounds. The chirality introduced by these synthons is crucial for the precise three-dimensional arrangement of functional groups necessary for binding to the target protein and modulating its activity.
The diagram below illustrates a generalized signaling pathway involving a receptor tyrosine kinase (RTK) and a downstream MAP kinase cascade, a common target in cancer therapy. The synthesis of small molecule inhibitors for such pathways often relies on chiral building blocks to achieve the required specificity and potency.
References
A Comparative Analysis of Synthesis Routes for L-Alanine Isopropyl Ester
For Researchers, Scientists, and Drug Development Professionals
L-Alanine isopropyl ester is a crucial intermediate in the synthesis of various pharmaceuticals, including the antiviral drug Sofosbuvir. The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore of significant interest to the chemical and pharmaceutical industries. This guide provides a comparative analysis of prominent synthesis routes for this compound hydrochloride, a stable salt form of the ester. We will delve into the experimental protocols and quantitative data for each method to offer a clear comparison for researchers and drug development professionals.
Comparison of Synthesis Routes
The synthesis of this compound hydrochloride is primarily achieved through variations of the Fischer esterification, where L-alanine is reacted with isopropanol (B130326) in the presence of an acid catalyst. Below is a summary of the quantitative data for three distinct methods.
| Parameter | Method A: Thionyl Chloride Mediated Esterification | Method B: Alumina-Catalyzed Esterification | Method C: Two-Step Synthesis via N-carboxyanhydride (NCA) |
| Starting Materials | L-Alanine, Isopropanol, Thionyl Chloride | L-Alanine, Isopropanol, Thionyl Chloride, Alumina (B75360) | L-Alanine, Triphosgene (B27547), Toluene (B28343), Isopropanol, Strong Acidic Ion Resin |
| Catalyst | Thionyl Chloride (acts as reagent and catalyst) | Alumina | Strong Acidic Ion Resin |
| Reaction Time | Overnight (approx. 12-16 hours) | 24 hours | 10-20 hours (for the second step) |
| Yield | ~87%[1][2] | Up to 93.7%[3] | ~74.2% - 83.2%[4] |
| Product Purity | Not explicitly stated, but concentration of the reaction mixture is the final step. | Up to 99.4%[3] | High, requires recrystallization.[4] |
| Key Advantages | Simple one-pot reaction.[5][6] | Reduced consumption of corrosive thionyl chloride, catalyst can be recovered, higher yields and purity.[3] | Avoids large quantities of highly irritating thionyl chloride, provides a novel synthetic route.[4] |
| Key Disadvantages | Requires a significant amount of corrosive and irritating thionyl chloride.[4] | Longer reaction time compared to the direct thionyl chloride method. | A two-step process that is more complex and involves the highly toxic reagent triphosgene.[4] |
Experimental Protocols
Method A: Thionyl Chloride Mediated Esterification
This method is a direct, one-pot synthesis of this compound hydrochloride.
Procedure:
-
A suspension of the HCl salt of L-alanine (17.8 g, 200 mmol) is prepared in isopropanol (700 mL).
-
The suspension is cooled to 0 °C.
-
Thionyl chloride (29 mL, 400 mmol) is added dropwise to the cooled suspension.[1]
-
The reaction mixture is then stirred at room temperature overnight.[1]
-
After the reaction is complete, the mixture is concentrated under reduced pressure to yield the final product, this compound hydrochloride.[1]
Method B: Alumina-Catalyzed Esterification with Thionyl Chloride
This modified Fischer esterification aims to reduce the environmental impact by using a solid catalyst and decreasing the amount of thionyl chloride.
Procedure:
-
Isopropanol (180 L) and thionyl chloride (5.81 L) are mixed in a reaction vessel and stirred for 5 minutes.[3]
-
L-alanine (89 kg) and alumina (10 kg) are added to the mixture.[3]
-
The reaction is stirred at 20 °C and then the temperature is maintained at 40 °C for 24 hours.[3]
-
After the initial reaction, 2N HCl is added dropwise to adjust the pH to 6, and the mixture is heated to 45 °C.[3]
-
The solution is then concentrated and cooled to 25 °C.[3]
-
Diethyl ether (100 L) is added, and the mixture is stirred to induce crystallization.[3]
-
The crystalline product is collected by centrifugation to obtain this compound hydrochloride.[3]
Method C: Two-Step Synthesis via N-carboxyanhydride (NCA)
This route involves the formation of a cyclic intermediate, 4-methyl-2,5-diketone oxazolidine (B1195125) (the N-carboxyanhydride of L-alanine), which is subsequently ring-opened by isopropanol.
Step 1: Preparation of 4-methyl-2,5-diketone oxazolidine
-
L-Alanine (89g, 1.0mol) is added to 1,2-dichloroethane (B1671644) (890g) in a reactor and stirred.
-
Solid triphosgene is added in batches while maintaining the temperature below 60°C.
-
The reaction mixture is incubated at 60 ± 5°C for 12 hours.
-
After cooling, the insoluble matter is filtered off. The filtrate is concentrated, and n-hexane is added to precipitate the product, which is then collected by filtration.[4]
Step 2: Preparation of this compound hydrochloride
-
The 4-methyl-2,5-diketone oxazolidine (115g, 1.0mol), toluene (575g), an ionic liquid (e.g., 3-methyl-isophthalic acid-ethyl imidazolium (B1220033) disulfate, 46g), and a strong acidic ion resin catalyst (23g) are added to a reactor and stirred.[4]
-
Isopropanol (72g) is added, and the mixture is heated to 50°C and stirred for 20 hours.[4]
-
After cooling, the insoluble matter is filtered off.
-
Dry hydrogen chloride gas is passed through the filtrate until no more solid precipitates.[4]
-
The precipitated white solid is collected by filtration to give the crude product, which is then recrystallized from isopropanol to yield pure this compound hydrochloride.[4]
Synthesis Route Comparison
Caption: Comparative workflow of three synthesis routes for this compound hydrochloride.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 39825-33-7 [chemicalbook.com]
- 3. CN109467515B - Synthesis method of intermediate this compound hydrochloride - Google Patents [patents.google.com]
- 4. CN106518694A - Novel preparation method of this compound hydrochloride - Google Patents [patents.google.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
The Isopropyl Group: A Double-Edged Sword of Steric Hindrance in Chemical Reactions
For researchers, scientists, and drug development professionals, understanding the nuanced effects of substituent groups on reaction outcomes is paramount. Among the most common alkyl substituents, the isopropyl group presents a fascinating case study in steric hindrance, acting as a powerful tool to modulate reaction rates, enhance selectivity, and stabilize molecules. This guide provides an objective comparison of the isopropyl group's impact on various reaction types, supported by experimental data, to aid in the strategic design of chemical syntheses and novel therapeutics.
Quantifying the Bulk: Steric Parameters of the Isopropyl Group
The steric bulk of a substituent can be quantified to predict its influence on reaction kinetics and equilibria. Two key parameters are the Taft steric parameter (E_s) and the A-value.
| Parameter | Value for Isopropyl Group | Comparison to Other Alkyl Groups | Implication |
| Taft Steric Parameter (E_s) | -0.47 | Methyl: 0.00, Ethyl: -0.07, tert-Butyl: -1.54 | The negative value indicates significant steric hindrance compared to methyl and ethyl groups, though less than the exceedingly bulky tert-butyl group.[1] |
| A-Value (kcal/mol) | 2.1 | Methyl: 1.7, Ethyl: 1.8, tert-Butyl: >4.7 | The A-value quantifies the energy cost of placing the substituent in the sterically crowded axial position of a cyclohexane (B81311) ring, confirming the isopropyl group's substantial steric presence.[2][3] |
These values establish the isopropyl group as a moderately bulky substituent, whose steric influence is a predictable and exploitable feature in reaction design.
Impact on Substitution Reactions: The SN2 Case Study
The bimolecular nucleophilic substitution (S_N2) reaction is exquisitely sensitive to steric hindrance at the reaction center. The isopropyl group, when attached to the electrophilic carbon, dramatically slows the reaction rate by impeding the necessary backside attack of the nucleophile.[4][5][6][7]
Comparative Reaction Rates
The following table illustrates the dramatic decrease in reaction rate for the S_N2 reaction of various alkyl bromides with sodium iodide in acetone (B3395972).
| Substrate | Structure | Relative Rate |
| Methyl Bromide | CH₃Br | 1 |
| Ethyl Bromide | CH₃CH₂Br | 0.02 |
| Isopropyl Bromide | (CH₃)₂CHBr | 0.0005 |
| tert-Butyl Bromide | (CH₃)₃CBr | Negligible |
Data is generalized from multiple sources indicating the trend.
This trend underscores the significant steric barrier imposed by the isopropyl group, making it a poor substrate for S_N2 reactions.
Experimental Protocol: Relative Rates of SN2 Reactions
Objective: To qualitatively determine the relative rates of reaction of ethyl bromide and isopropyl bromide with sodium iodide in acetone.
Materials:
-
15% Sodium iodide in acetone solution
-
Ethyl bromide
-
Isopropyl bromide
-
Dry test tubes
-
Pipettes
Procedure:
-
Place 2 mL of the 15% sodium iodide in acetone solution into two separate, dry test tubes.
-
To the first test tube, add 5 drops of ethyl bromide.
-
To the second test tube, add 5 drops of isopropyl bromide.
-
Stopper and shake both tubes simultaneously.
-
Observe the tubes for the formation of a precipitate (sodium bromide). Record the time it takes for the precipitate to appear in each tube.[4][5][8]
Expected Outcome: A precipitate will form significantly faster in the test tube containing ethyl bromide, visually demonstrating the slower reaction rate of isopropyl bromide due to steric hindrance.
Electrophilic Aromatic Substitution: A Balancing Act
In electrophilic aromatic substitution (EAS), alkyl groups are generally activating and ortho-, para-directing due to their electron-donating nature. However, the steric bulk of the isopropyl group can influence the regioselectivity of the reaction, favoring substitution at the less hindered para position over the ortho positions.
Comparative Reaction Rates and Regioselectivity
The nitration of alkylbenzenes provides a clear example of this trend.
| Substrate | Relative Rate of Nitration (Benzene = 1) | Ortho/Para Ratio |
| Toluene (Methylbenzene) | 25 | ~1.6 |
| Ethylbenzene | ~21 | ~1.0 |
| Isopropylbenzene (Cumene) | ~18 | ~0.5 |
| tert-Butylbenzene | 16 | ~0.2 |
Data adapted from various sources on electrophilic aromatic substitution.[9][10]
As the size of the alkyl group increases from methyl to isopropyl, the overall reaction rate decreases slightly, and the proportion of ortho substitution drops significantly due to the increased steric hindrance around the ortho positions.
Experimental Protocol: Friedel-Crafts Acylation of Benzene and Isopropylbenzene
Objective: To compare the reactivity and product distribution of Friedel-Crafts acylation of a non-hindered aromatic (benzene) and a sterically hindered aromatic (isopropylbenzene).
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Acetyl chloride (CH₃COCl)
-
Benzene
-
Isopropylbenzene (Cumene)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Ice
-
Concentrated HCl
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flasks, reflux condensers, separatory funnel
-
TLC plates and developing chamber
-
GC-MS for product analysis
Procedure:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a reflux condenser and a magnetic stirrer. Add anhydrous AlCl₃ (1.1 equivalents) and dichloromethane. Cool the flask in an ice bath.
-
Acylium Ion Formation: Slowly add acetyl chloride (1.0 equivalent) in dichloromethane to the cooled AlCl₃ suspension.
-
Aromatic Addition: To the cooled mixture, slowly add the aromatic hydrocarbon (benzene or isopropylbenzene, 1.0 equivalent) in dichloromethane.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30 minutes.
-
Workup: Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Analysis: Remove the solvent by rotary evaporation. Analyze the crude product by TLC and GC-MS to determine the product distribution (for isopropylbenzene, the ratio of ortho- and para-isomers).[11]
Expected Outcome: The reaction with isopropylbenzene is expected to be slower than with benzene. The product from the acylation of isopropylbenzene will be predominantly the para-isomer, with a significantly smaller amount of the ortho-isomer, confirming the directing effect of steric hindrance.
Stereoselectivity in Aldol (B89426) Reactions
The steric bulk of the isopropyl group can be a powerful tool for controlling stereoselectivity in reactions that form new chiral centers. In aldol reactions, for example, a chiral isopropyl ketone can lead to high diastereoselectivity in the formation of the aldol adduct.
Conclusion
The isopropyl group's steric hindrance is a critical factor influencing its reactivity and selectivity in a variety of chemical transformations. While it significantly retards bimolecular substitution reactions like the S_N2, it serves as a valuable tool for controlling regioselectivity in electrophilic aromatic substitutions and enhancing stereoselectivity in reactions such as the aldol addition. For researchers in drug development and chemical synthesis, a thorough understanding of these steric effects is essential for the rational design of synthetic routes and the construction of complex molecular architectures with desired properties. By leveraging the predictable impact of the isopropyl group, chemists can achieve greater control over reaction outcomes, leading to more efficient and selective syntheses.
References
- 1. Quantitative study of steric hindrance - Quarterly Reviews, Chemical Society (RSC Publishing) [pubs.rsc.org]
- 2. Stereoselective titanium-mediated aldol reactions of a chiral isopropyl ketone - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 4. scribd.com [scribd.com]
- 5. d-nb.info [d-nb.info]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Kinetics of L-Alanine Isopropyl Ester and L-Alanine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of L-Alanine isopropyl ester and L-Alanine methyl ester. In the absence of direct comparative studies in the existing literature, this document synthesizes established principles of chemical and enzyme kinetics, supported by experimental data from analogous systems, to offer a predictive comparison. The primary focus is on hydrolysis, a critical reaction pathway for these esters in both chemical and biological contexts.
Executive Summary
The reactivity of amino acid esters is of paramount importance in various applications, including their use as protecting groups in peptide synthesis and as components of prodrugs. The rate of ester hydrolysis can significantly influence the bioavailability and efficacy of such compounds. This guide posits that L-Alanine methyl ester will exhibit faster reaction kinetics in both chemical and enzymatic hydrolysis compared to its isopropyl counterpart. This hypothesis is grounded in the well-established principle of steric hindrance, where the bulkier isopropyl group is expected to impede the approach of a nucleophile to the ester's carbonyl carbon more significantly than the smaller methyl group.
Comparative Reaction Kinetics: A Theoretical Overview
Chemical Hydrolysis (Acid or Base-Catalyzed)
In chemical hydrolysis, the rate-determining step typically involves the nucleophilic attack of a water molecule (in acid-catalyzed hydrolysis) or a hydroxide (B78521) ion (in base-catalyzed hydrolysis) on the carbonyl carbon of the ester. The steric bulk of the alkoxy group (the -OR group) can significantly influence the rate of this reaction.
-
L-Alanine Methyl Ester: The methyl group is small, presenting minimal steric hindrance to the approaching nucleophile.
-
This compound: The isopropyl group is bulkier than the methyl group, creating a more sterically congested environment around the carbonyl carbon. This increased steric hindrance is expected to slow down the rate of nucleophilic attack, and consequently, the rate of hydrolysis.
Studies on the hydrolysis of other esters have consistently shown that an increase in the size of the alkyl group in the alcohol moiety leads to a decrease in the rate of hydrolysis. For instance, the rate of hydrolysis generally follows the trend: methyl > ethyl > propyl > isopropyl.[1][2]
Enzymatic Hydrolysis
Enzymatic hydrolysis of amino acid esters is typically catalyzed by proteases or lipases.[3] These enzymes possess an active site that the substrate must bind to in a specific orientation for catalysis to occur. Steric factors play a crucial role in the formation of the enzyme-substrate complex and the subsequent catalytic steps.
-
L-Alanine Methyl Ester: The smaller methyl group is more likely to fit comfortably into the active site of a broader range of hydrolytic enzymes.
-
This compound: The larger isopropyl group may experience steric clashes with amino acid residues in the enzyme's active site, leading to a lower binding affinity and/or a less optimal orientation for catalysis. This would result in a slower rate of enzymatic hydrolysis.
The specificity of enzymes for particular substrates is well-documented, and steric compatibility is a key determinant of this specificity.
Predicted Kinetic Parameters
Based on the principles outlined above, the following table summarizes the predicted relative kinetic parameters for the hydrolysis of this compound and L-Alanine methyl ester. It is important to note that these are qualitative predictions and the actual values would need to be determined experimentally.
| Kinetic Parameter | L-Alanine Methyl Ester | This compound | Rationale |
| Rate Constant (k) | Higher | Lower | Lower steric hindrance allows for faster nucleophilic attack (chemical) and better fit in enzyme active sites (enzymatic). |
| Half-life (t½) | Shorter | Longer | A faster reaction rate leads to a shorter half-life. |
| Enzymatic Affinity (1/Km) | Higher | Lower | The smaller size is expected to lead to a better fit in the enzyme's active site, resulting in a lower Michaelis constant (Km) and thus higher affinity. |
| Catalytic Efficiency (kcat/Km) | Higher | Lower | A combination of potentially higher kcat (turnover number) and lower Km would result in greater catalytic efficiency for the methyl ester. |
Experimental Protocols
To empirically determine and compare the reaction kinetics of this compound and L-Alanine methyl ester, the following experimental protocols can be employed.
Chemical Hydrolysis Kinetics via pH-Stat Titration
This method monitors the rate of hydrolysis by measuring the amount of base needed to maintain a constant pH as the reaction produces carboxylic acid.
Materials:
-
This compound hydrochloride
-
L-Alanine methyl ester hydrochloride
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) for maintaining ionic strength
-
Deionized water
-
pH-stat autotitrator system
-
Thermostatted reaction vessel
Procedure:
-
Prepare a stock solution of the amino acid ester in deionized water.
-
In the thermostatted reaction vessel, add a known volume of deionized water and KCl solution.
-
Calibrate the pH electrode and set the pH-stat to the desired pH for the hydrolysis reaction (e.g., pH 8-10 for base-catalyzed hydrolysis).
-
Initiate the reaction by adding a known amount of the amino acid ester stock solution to the vessel.
-
The pH-stat will automatically add NaOH solution to maintain the set pH. Record the volume of NaOH added over time.
-
The initial rate of reaction can be determined from the initial slope of the plot of NaOH volume versus time.
-
Repeat the experiment at different substrate concentrations to determine the order of the reaction and the rate constant.
Enzymatic Hydrolysis Kinetics via Spectrophotometry
This method uses a colorimetric assay to monitor the progress of the enzymatic hydrolysis. A common method involves the use of a pH indicator.
Materials:
-
This compound hydrochloride
-
L-Alanine methyl ester hydrochloride
-
Selected enzyme (e.g., a protease like trypsin or a lipase)
-
Buffer solution at the optimal pH for the enzyme
-
pH indicator (e.g., phenol (B47542) red)
-
Spectrophotometer
Procedure:
-
Prepare a solution of the amino acid ester in the appropriate buffer.
-
Prepare a solution of the enzyme in the same buffer.
-
In a cuvette, mix the substrate solution and the pH indicator.
-
Place the cuvette in the spectrophotometer and record the baseline absorbance at the wavelength of maximum absorbance for the indicator.
-
Initiate the reaction by adding a small volume of the enzyme solution to the cuvette and mix quickly.
-
Monitor the change in absorbance over time. The production of the carboxylic acid will cause a change in pH, which in turn will change the color and absorbance of the indicator.
-
The initial reaction velocity can be calculated from the initial rate of change in absorbance.
-
Perform the assay at various substrate concentrations to determine the Michaelis-Menten kinetic parameters (Km and Vmax).
Visualizing the Reaction Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the general hydrolysis pathway and a typical experimental workflow for kinetic analysis.
Caption: General pathway for the hydrolysis of L-Alanine esters.
Caption: A generalized workflow for the kinetic analysis of ester hydrolysis.
Conclusion
Based on fundamental chemical principles, it is anticipated that L-Alanine methyl ester will exhibit faster reaction kinetics than this compound in both chemical and enzymatic hydrolysis reactions. The primary reason for this predicted difference is the increased steric hindrance presented by the bulkier isopropyl group, which impedes the necessary molecular interactions for the reaction to proceed. For researchers and professionals in drug development, this implies that the choice of ester group can be a critical design element for modulating the stability and release characteristics of a parent molecule. Experimental validation using the outlined protocols is essential to confirm these predictions and to quantify the kinetic differences.
References
L-Alanine Isopropyl Ester: A Comparative Guide to its Efficacy in Solution-Phase vs. Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice between solution-phase and solid-phase methodologies is a critical decision that influences efficiency, scalability, and the purity of the final product. This guide provides a comprehensive comparison of the efficacy of L-Alanine isopropyl ester as a key building block in both synthetic approaches, supported by representative experimental data and detailed protocols.
This compound hydrochloride is a derivative of the amino acid alanine (B10760859), serving as a crucial intermediate in the synthesis of pharmaceuticals and peptides.[1] Its ester functional group offers temporary protection of the C-terminus, which can be advantageous in specific synthetic strategies. This comparison will delve into the practical applications and expected outcomes when utilizing this compound in the two primary domains of peptide synthesis.
Quantitative Comparison of Synthesis Outcomes
The following tables summarize representative quantitative data for the synthesis of a model dipeptide (Ala-Gly) to highlight the differences in efficacy between solution-phase and solid-phase synthesis when initiating the sequence with an L-Alanine C-terminal ester. It is important to note that these values are illustrative and can be influenced by the specific peptide sequence, coupling reagents, and reaction conditions.
Table 1: Solution-Phase Synthesis of Ala-Gly using this compound
| Parameter | Representative Value | Method of Determination | Notes |
| Coupling Yield | 85-95% | HPLC, NMR Spectroscopy | Yield is highly dependent on the efficiency of the coupling agent and purification of intermediates. |
| Crude Purity | 70-85% | HPLC | Purity before final purification; influenced by side reactions and excess reagents. |
| Final Purity | >98% | HPLC | Achieved after chromatographic purification. |
| Reaction Time (per cycle) | 12-24 hours | Direct Measurement | Includes reaction time and workup for each coupling and deprotection step. |
| Scalability | High | - | Solution-phase is generally more amenable to large-scale synthesis of short peptides. |
Table 2: Solid-Phase Synthesis of Ala-Gly on a Pre-loaded Alanine Resin
| Parameter | Typical Value | Method of Determination | Notes |
| Coupling Efficiency | >99% | Kaiser Test or other ninhydrin-based tests | Incomplete coupling can be driven to completion by a second coupling step.[2] |
| Crude Peptide Yield | 10-30% | Gravimetric Analysis, UV-Vis Spectroscopy | Highly dependent on the length and complexity of the peptide sequence and the efficiency of purification.[2] |
| Crude Purity | 60-80% | HPLC | Influenced by side reactions during synthesis and cleavage. |
| Final Purity | >98% | RP-HPLC | Achieved after purification of the cleaved peptide. |
| Reaction Time (per cycle) | 2-4 hours | Direct Measurement | Automated synthesizers can significantly reduce cycle times. |
| Scalability | Moderate | - | While automatable, scaling up solid-phase synthesis can be more expensive due to resin and reagent costs. |
Experimental Protocols
The following are detailed methodologies for the synthesis of a dipeptide, Ala-Gly, to illustrate the practical differences between the two synthetic approaches.
Solution-Phase Synthesis of N-Boc-Alanyl-Glycine Isopropyl Ester
This protocol outlines a classical approach for synthesizing a dipeptide in solution.
Materials:
-
This compound hydrochloride
-
N-Boc-Glycine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
1 M HCl (aqueous)
-
Saturated NaHCO₃ (aqueous)
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Neutralization of this compound Hydrochloride: Dissolve this compound hydrochloride (1.0 eq) in DCM. Add TEA (1.1 eq) dropwise at 0°C and stir for 30 minutes.
-
Activation of N-Boc-Glycine: In a separate flask, dissolve N-Boc-Glycine (1.0 eq) and HOBt (1.1 eq) in DCM. Cool the solution to 0°C and add DCC (1.1 eq). Stir the mixture for 30 minutes at 0°C.
-
Coupling Reaction: Add the neutralized this compound solution to the activated N-Boc-Glycine solution at 0°C. Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude dipeptide by silica gel column chromatography using a gradient of ethyl acetate in hexane (B92381) to yield the pure N-Boc-Alanyl-Glycine isopropyl ester.
Solid-Phase Synthesis of Alanyl-Glycine
This protocol details the synthesis of the same dipeptide using Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-Ala-Wang resin
-
Fmoc-Gly-OH
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% Piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Place Fmoc-Ala-Wang resin in a reaction vessel and swell in DMF for 1 hour.[3]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with a fresh portion of the piperidine solution for 15 minutes to remove the Fmoc protecting group from the alanine residue. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activation: In a separate vial, dissolve Fmoc-Gly-OH (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.[3]
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (colorless beads) indicates a complete reaction.
-
-
Final Fmoc Deprotection: Remove the Fmoc group from the newly added glycine (B1666218) residue using 20% piperidine in DMF as described in step 2.
-
Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[3]
-
Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.[3] The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[3]
Mandatory Visualizations
Experimental Workflow Diagrams
References
Safety Operating Guide
Navigating the Safe Disposal of L-Alanine Isopropyl Ester: A Comprehensive Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents like L-Alanine isopropyl ester are paramount for ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, aligning with best practices in laboratory safety and chemical management.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Although some safety data sheets (SDS) may classify the hydrochloride salt as non-hazardous, it is prudent to treat the compound as potentially hazardous due to conflicting information and the general nature of chemical reagents.
Personal Protective Equipment (PPE) and Handling:
-
Eye Protection: Always wear safety glasses with side shields or goggles.[1][2]
-
Body Protection: A laboratory coat or long-sleeved clothing is mandatory.[1]
-
Respiratory Protection: Handle the compound in a well-ventilated area, such as a chemical fume hood, to prevent the inhalation of dust or vapors.[2][3][4] If exposure limits are exceeded or irritation occurs, a full-face respirator may be necessary.[2]
-
General Hygiene: Avoid all personal contact with the chemical.[3] Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling.[1][5]
Spill Management and Cleanup
In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards.
Spill Response Procedures:
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure adequate ventilation.[2][3]
-
Containment: Prevent the spill from spreading and from entering drains or waterways.[3][6]
-
Cleanup:
-
Dry Spills: For solid this compound, use dry cleanup methods to avoid generating dust.[3] Carefully sweep or vacuum (using an explosion-proof vacuum) the material and place it into a clean, dry, sealable, and properly labeled container for disposal.[3]
-
Liquid Spills: For solutions containing this compound, absorb the spill with an inert material such as vermiculite, perlite, or cat litter.[4] Scoop the absorbed material into a suitable container, seal it, and label it for disposal.[4]
-
-
Decontamination: After the spilled material has been removed, decontaminate the area by washing it down with large amounts of water.[3]
The following table summarizes the recommended actions for different quantities of liquid spills as a general guideline for esters.
| Spill Quantity | Recommended Action |
| Small Liquid Quantities (<50mL) | Absorb onto a paper towel and allow it to evaporate in a fume hood. Dispose of the evaporated paper towel in the regular garbage.[4] |
| Larger Liquid Quantities (>50mL) | Absorb onto an inert material like vermiculite. Seal the material in a container for collection by a licensed waste contractor.[4] |
Step-by-Step Disposal Protocol
The recommended and safest method for the disposal of this compound is through a licensed chemical waste disposal service.[3][5][6][7] Do not discharge this compound or its containers into sewer systems or the general environment.[6][8]
-
Waste Segregation and Collection:
-
Collect waste this compound, whether in solid form or in solution, in a dedicated, clearly labeled, and chemically resistant waste container.[7]
-
Do not mix with other waste streams unless compatibility is confirmed.[7] It is generally advisable to collect ester waste in a designated organic waste container.[4]
-
-
Container Management:
-
Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[6][8][10]
-
The rinsate from the cleaning process should be collected and disposed of as hazardous waste.[10]
-
Once thoroughly cleaned, the container can be punctured to prevent reuse and then disposed of in a sanitary landfill or recycled, depending on local regulations.[6][8]
-
-
Arranging for Professional Disposal:
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.ie [fishersci.ie]
- 2. echemi.com [echemi.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. chemtalk.com.au [chemtalk.com.au]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 62062-65-1 Name: this compound HYDROCHLORIDE [xixisys.com]
- 9. fishersci.com [fishersci.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling L-Alanine isopropyl ester
This document provides immediate and essential safety, handling, and disposal information for L-Alanine isopropyl ester, primarily focusing on its common hydrochloride salt form. The guidance is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Disclaimer: Safety data for this compound hydrochloride presents some inconsistencies in hazard classification. While some suppliers classify it as non-hazardous, others indicate potential for skin, eye, and respiratory irritation.[1][2][3][4] In the absence of definitive data and established occupational exposure limits, a cautious approach assuming the substance is potentially hazardous is strongly recommended.
Hazard Identification and Personal Protective Equipment
Given the conflicting information, personnel should handle this compound hydrochloride as a substance with unknown toxicity and potential irritant properties.[5][6] The following personal protective equipment (PPE) is mandatory to minimize exposure.
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye/Face Protection | Tightly fitting safety goggles or safety glasses with side-shields. | Conforming to EN 166 (EU) or NIOSH (US) standards. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Impervious laboratory coat or long-sleeved clothing. | Gloves must be inspected prior to use. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. A full-face respirator is recommended if dust is generated or if irritation is experienced. | Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is crucial to maintain a safe laboratory environment.
Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid the formation and inhalation of dust and aerosols.[2]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[7]
-
Hygiene Practices: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly with soap and water after handling the chemical.[2]
-
Equipment: Use non-sparking tools and equipment.
-
Spill Management: In case of a spill, immediately evacuate the area. For small spills, use a dry clean-up procedure to avoid generating dust. Collect the spilled material in a clean, dry, and sealable container for disposal.[2]
Storage Protocol:
-
Store in a tightly closed, properly labeled container.[2]
-
Keep the container in a cool, dry, and well-ventilated place.[2]
-
Store away from incompatible materials such as strong oxidizing agents.
-
Protect containers from physical damage and check regularly for leaks.[2]
First Aid Measures
Immediate first aid is critical in case of accidental exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation occurs or persists.[2][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Chemical Disposal:
-
This compound should be disposed of as hazardous chemical waste.[8]
-
It can be sent to a licensed chemical destruction facility or disposed of via controlled incineration with flue gas scrubbing.[8]
-
Do not discharge the chemical into sewer systems or contaminate water, foodstuffs, or animal feed.[8]
-
Collect waste in suitable, closed, and properly labeled containers.
Contaminated Packaging Disposal:
-
Empty containers should be triple-rinsed with an appropriate solvent.
-
After rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or through controlled incineration for combustible materials.
References
- 1. This compound hydrochloride | C6H14ClNO2 | CID 13089459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. Chapter 7 - Safe Chemical Use [ehs.cornell.edu]
- 6. students.umw.edu [students.umw.edu]
- 7. fishersci.ie [fishersci.ie]
- 8. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
